Product packaging for Benzo[c]cinnoline(Cat. No.:CAS No. 34524-78-2)

Benzo[c]cinnoline

Cat. No.: B3424390
CAS No.: 34524-78-2
M. Wt: 180.20 g/mol
InChI Key: SWJXWSAKHXBQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[c]cinnoline is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 180.068748264 g/mol and the complexity rating of the compound is 183. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86935. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B3424390 Benzo[c]cinnoline CAS No. 34524-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJXWSAKHXBQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074289
Record name Benzo[c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34524-78-2, 230-17-1
Record name Benzo[c]cinnoline, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34524-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c]cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(c)cinnoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[c]cinnoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[c]cinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(C)CINNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P346MC4QRL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[c]cinnoline, a polycyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure and the presence of two nitrogen atoms within the aromatic system impart unique electronic and photophysical properties, making it a "privileged molecule" in diverse research and development applications.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

At its core, this compound is a tricyclic organic compound formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl.[3] Its identity is unequivocally established by its CAS Registry Number.

CAS Number : 230-17-1[4][5][6]

Nomenclature and Structural Information
  • Systematic IUPAC Name : this compound[5]

  • Other Names : 9,10-Diazaphenanthrene, 2,2'-Azobiphenyl, Diphenylenazone, Phenazone[6][7]

  • Molecular Formula : C₁₂H₈N₂[4][8]

  • SMILES : c1ccc2c(c1)c3ccccc3n-n2[3]

  • InChI : InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H[6]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, purification, and application in various experimental setups. It typically appears as a light yellow to brown crystalline powder or needle-like crystals.[9][10]

PropertyValueSource(s)
Molecular Weight 180.21 g/mol [4][5][8]
Melting Point 156 - 159 °C[10]
Boiling Point 361.2 °C at 760 mmHg[11]
Density ~1.3 g/cm³[11]
Appearance Light yellow to brown crystalline powder[10]
Solubility Low solubility in water; more soluble in non-polar organic solvents like benzene and toluene.[9]
Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

  • ¹H NMR : Spectral data is available and crucial for confirming the aromatic proton environments.[12][13]

  • ¹³C NMR : Provides information on the carbon framework of the molecule.[14]

  • IR Spectroscopy : FTIR spectra, often recorded using KBr pellets or ATR, help identify functional groups.[7]

  • Mass Spectrometry (GC-MS) : The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[7][15]

  • UV/Visible Spectroscopy : this compound and its derivatives exhibit characteristic broad absorption bands.[1][6]

Synthesis Methodologies

The synthesis of the this compound core has been approached through various chemical strategies. The choice of method often depends on the desired substitution patterns and scalability. Historically, methods included electrochemical reduction of nitroaryls and chemical oxidation of 2,2'-diaminobiphenyls.[2] More contemporary and efficient methods have since been developed.

Modern Synthetic Approach: Copper-Promoted Intramolecular Cyclization

A recently developed, efficient method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls.[1][2] This strategy offers excellent functional group tolerance and high efficiency.

The proposed mechanism involves a single-electron transfer (SET) from the oxidant to the azobiaryl, forming a radical cation. This is followed by an intramolecular cyclization via nucleophilic addition of the azo group, and a subsequent second SET to oxidize a C-H bond, ultimately leading to the formation of the this compound salt.[1]

G cluster_0 Synthesis Workflow A 2-Azobiaryl Substrate B Oxidant (e.g., Cu(II)) Single Electron Transfer (SET) A->B Step 1 C Radical Cationic Intermediate B->C Formation D Intramolecular Cyclization C->D Step 2 E Intermediate II D->E Formation F Second SET / Oxidation E->F Step 3 G Final Product this compound Salt F->G Formation

Caption: Workflow for Copper-Promoted Synthesis of this compound Salts.

Experimental Protocol: Synthesis from 2,2'-Diamino-1,1'-biaryls

Another practical method involves the diazotization of easily accessible 2,2'-diamino-1,1'-biaryls using a nitrite source (e.g., tert-butyl nitrite) in a suitable solvent like trifluoroethanol (TFE).[16] This approach avoids the need for metal catalysts or harsh oxidizing agents.

Step-by-Step Protocol:

  • Dissolution : Dissolve the 2,2'-diamino-1,1'-biaryl substrate (1.0 eq) in trifluoroethanol (TFE) to create a dilute solution (e.g., 0.01 M).

  • Initiation : Add tert-butyl nitrite (tBuONO) (2.0-3.0 eq) to the solution at room temperature.

  • Reaction : Stir the mixture at a specified temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature.

  • Extraction : Concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure this compound derivative.[16]

Causality: The use of a dilute solution is critical for minimizing intermolecular side reactions. TFE is an effective solvent for promoting cationic and radical pathways potentially involved in the cyclization mechanism.[16]

Key Applications and Mechanisms of Action

The rigid, planar structure of this compound makes it an attractive scaffold for a multitude of applications, from functional materials to therapeutic agents.[1]

G cluster_apps Application Areas A This compound Core B Materials Science (OLEDs, Organic Semiconductors) A->B C Medicinal Chemistry (Anticancer, Antiandrogenic) A->C D Chemical Biology (Fluorescent Probes, Biosensors) A->D E Organic Synthesis (Building Block, Ligand) A->E

Caption: Key Application Areas for the this compound Scaffold.

Materials Science

The unique electronic and photophysical properties of this compound are leveraged in materials science.[10]

  • Organic Light-Emitting Diodes (OLEDs) : Its fluorescence makes it a candidate for use in the development of emissive layers in OLEDs.[10]

  • Organic Field-Effect Transistors (OFETs) : The planar structure facilitates π-π stacking, a desirable characteristic for charge transport in organic semiconductors.[1][2]

Medicinal Chemistry and Drug Development

Derivatives of the parent cinnoline and this compound scaffold have demonstrated a broad spectrum of pharmacological activities.[17][18]

  • Anticancer Activity : Certain this compound derivatives have shown potential as anticancer agents.[1][10] While the exact mechanism for all derivatives is not uniform, related polycyclic azaheterocycles are known to act as DNA intercalators, disrupting DNA replication and transcription in cancer cells.[19] Natural alkaloids with a similar core structure, such as sanguinarine, also exhibit anticancer properties.[19]

  • Other Biological Activities : The broader class of cinnolines has been investigated for antibacterial, antifungal, anti-inflammatory, and anxiolytic properties.[17] This suggests that the this compound core can be decorated with various functional groups to target a wide range of biological pathways.

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

According to aggregated GHS information, this compound is classified as follows:

  • H302 : Harmful if swallowed [Warning Acute toxicity, oral][7][11][20]

  • H315 : Causes skin irritation [Warning Skin corrosion/irritation][7][11][20]

  • H319 : Causes serious eye irritation [Warning Serious eye damage/eye irritation][7][11][20]

  • H335 : May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation][7][11]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11] Handle in a well-ventilated area or outdoors.[11]

  • Handling Precautions : Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[11]

  • In case of Exposure :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[21]

    • Ingestion : Rinse mouth and get medical help.[11]

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing.[11]

Toxicological Profile

The toxicological properties have not been fully investigated.[21] No information is currently available on its carcinogenicity, mutagenic effects, or reproductive effects.[21] As with many research chemicals, it should be handled with the assumption that it is potentially toxic.

Conclusion

This compound is a molecule of significant scientific interest, bridging the gap between theoretical chemistry and practical application. Its well-defined properties, versatile synthesis, and diverse applicability in high-value sectors like electronics and medicine ensure its continued relevance. For researchers, a thorough understanding of its physicochemical characteristics, synthetic pathways, and safety protocols is paramount to unlocking its full potential in the laboratory and beyond.

References

The Enduring Legacy of Benzo[c]cinnoline: From Obscure Heterocycle to a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Benzo[c]cinnoline, a seemingly simple tricyclic aromatic heterocycle, has charted a remarkable journey from its initial discovery to its current status as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have captivated chemists for decades, leading to the development of a diverse array of synthetic methodologies and the discovery of potent biological activities. This guide aims to provide a comprehensive technical overview of this compound, delving into its historical context, fundamental chemistry, and burgeoning applications. By synthesizing foundational knowledge with contemporary research, we seek to equip researchers and drug development professionals with the critical insights necessary to harness the full potential of this remarkable molecule.

A Historical Perspective: The Unveiling of a Diazaphenanthrene

The story of this compound, also known by its IUPAC name 9,10-diazaphenanthrene, is intertwined with the broader exploration of nitrogen-containing heterocyclic compounds. While the parent cinnoline ring system was first synthesized by Victor von Richter in 1883, the specific benzo[c] fused isomer emerged from subsequent investigations into the cyclization reactions of biphenyl derivatives.[1] Early synthetic efforts often involved harsh conditions and yielded modest results, limiting the initial exploration of its properties. A pivotal moment in its history was the development of reductive cyclization methods, particularly from 2,2'-dinitrobiphenyl, which provided a more accessible and efficient route to the this compound core.[2][3] This breakthrough paved the way for a more systematic investigation of its chemical reactivity and biological significance.

The Architecture of this compound: Structure and Spectroscopic Fingerprints

This compound (C₁₂H₈N₂) is a planar molecule with a molar mass of 180.21 g/mol .[4] Its structure consists of a central pyridazine ring fused to two benzene rings. This planarity facilitates π-π stacking interactions, a key feature in its application in materials science and its interaction with biological macromolecules.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₈N₂[6]
Molar Mass180.21 g/mol [4]
CAS Number230-17-1[7]
AppearanceLight yellow solid[8]
Melting Point156-158 °C
pKa2.64[8]

The spectroscopic properties of this compound provide a unique fingerprint for its identification and characterization.

  • UV-Visible Spectroscopy: this compound exhibits characteristic broad absorption bands in the UV-visible region. Strong absorption is typically observed between 350-410 nm, with a weaker band extending from 400 to 550 nm.[9][10] These absorptions are attributed to π-π* and n-π* electronic transitions within the aromatic system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound displays a complex pattern of aromatic protons. Detailed analysis of the monobromo-derivatives has allowed for the correction of initial assignments of the parent compound's spectrum.[11]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight.[7][12]

The X-ray crystal structure of this compound confirms its planarity, although slight twisting between the two benzenoid rings (a torsion angle of 2.5°) has been observed. This structural rigidity is a defining characteristic that influences its chemical and biological behavior.

The Art of Synthesis: Crafting the this compound Core

The synthesis of the this compound scaffold has evolved significantly, with modern methods offering higher yields, milder reaction conditions, and greater functional group tolerance compared to early approaches.

Reductive Cyclization of 2,2'-Dinitrobiphenyl: A Classic and Versatile Route

One of the most common and reliable methods for synthesizing this compound is the reductive cyclization of 2,2'-dinitrobiphenyl. This method involves the reduction of the two nitro groups, followed by an intramolecular cyclization to form the central diazo bond.

A notable advancement in this area is the use of photocatalytic reduction.[3][13] This "green" chemistry approach utilizes a photocatalyst, such as titanium dioxide (TiO₂), under UV irradiation to achieve high selectivity and yield under mild conditions.[3][13]

Materials and Reagents:

  • 2,2'-Dinitrobiphenyl (DNBP)

  • Titanium dioxide (P25-TiO₂)

  • iso-Propanol

  • Deionized water

  • Argon gas

  • Standard laboratory glassware

  • UV lamp (e.g., 125 W mercury arc lamp)

  • Magnetic stirrer

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a 50% aqueous iso-propanol solution.

  • Addition of Reactants: Add 2,2'-dinitrobiphenyl to the solvent mixture to a final concentration that provides 25 µmol of the starting material.

  • Addition of Photocatalyst: Add 50 mg of P25-TiO₂ to the reaction mixture.

  • Inert Atmosphere: Purge the reaction vessel with argon gas to create an inert atmosphere.

  • Photoreaction: Place the reaction vessel under a UV lamp and irradiate for 20 hours with continuous stirring.

  • Work-up: After the reaction is complete, centrifuge the mixture to separate the TiO₂ catalyst. The supernatant containing the product can then be concentrated and purified.

This photocatalytic method selectively produces this compound in high yield (around 95%), with 2,2'-biphenyldiamine as a minor byproduct.[3] The amount of the diamine byproduct tends to increase with prolonged irradiation times beyond 20-24 hours due to the further reduction of the initially formed this compound.[3]

Other Synthetic Strategies

Beyond the reductive cyclization of dinitrobiphenyls, several other methods have been developed to access the this compound core:

  • From 2,2'-Diaminobiphenyl: Oxidative dehydrogenation of 2,2'-diaminobiphenyl provides a direct route to this compound.[4]

  • From 2,2'-Diazidobiphenyl: The decomposition of 2,2'-diazidobiphenyl in a high-boiling solvent like glycerol can yield this compound.[14]

  • Palladium-Catalyzed Dual C-H Activation: A modern and efficient approach involves the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides, which allows for the synthesis of various this compound derivatives.[15][16]

  • Electrochemical Methods: Electrochemical reduction of 2,2'-dinitrobiphenyl offers another green and efficient synthetic route.[9] Additionally, the synthesis of benzo[c]cinnolinium salts can be achieved through electrochemical oxidation of 2-azobiaryls.[9][10]

Synthesis_of_Benzocinnoline Dinitrobiphenyl 2,2'-Dinitrobiphenyl Benzocinnoline This compound Dinitrobiphenyl->Benzocinnoline Reductive Cyclization (Photocatalytic/Electrochemical) Diaminobiphenyl 2,2'-Diaminobiphenyl Diaminobiphenyl->Benzocinnoline Oxidative Dehydrogenation Diazidobiphenyl 2,2'-Diazidobiphenyl Diazidobiphenyl->Benzocinnoline Thermal Decomposition Pyrazolones Pyrazolones + Aryl Iodides Pyrazolones->Benzocinnoline Pd-Catalyzed Dual C-H Activation Azobiaryls 2-Azobiaryls Azobiaryls->Benzocinnoline Electrochemical Oxidation (to Cinnolinium Salts)

Caption: Key synthetic routes to the this compound scaffold.

Chemical Reactivity and Derivatization

The this compound nucleus exhibits a rich and diverse reactivity, allowing for the synthesis of a wide range of derivatives with tailored properties.

  • Electrophilic Substitution: Electrophilic bromination and chlorination of this compound in sulfuric acid lead to the formation of 1- and 4-halogenated derivatives, and subsequently 1,4-dihalogenated products.[11]

  • N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides.

  • Formation of Metal Complexes: The lone pairs on the nitrogen atoms make this compound an excellent ligand for coordinating with metal ions. For instance, it reacts with iron carbonyls to form complexes like C₁₂H₈N₂Fe₂(CO)₆.[4]

  • Formation of Cinnolinium Salts: Alkylation or protonation of the nitrogen atoms leads to the formation of benzo[c]cinnolinium salts, which have shown interesting photophysical properties.[9][10]

The Rise of a Privileged Scaffold: Applications in Drug Discovery and Beyond

The rigid, planar structure of this compound makes it an ideal scaffold for designing molecules that can intercalate with DNA or interact with specific protein binding sites. This has led to its emergence as a "privileged scaffold" in medicinal chemistry.[9]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives.[9][13][15] These compounds can exert their cytotoxic effects through various mechanisms, including:

  • DNA Intercalation: The planar aromatic system can insert itself between the base pairs of the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis.

  • Kinase Inhibition: Certain this compound derivatives have been identified as potent inhibitors of various kinases, which are key enzymes involved in cell signaling pathways that are often dysregulated in cancer.[15]

Other Biological Activities

Beyond its anticancer potential, the this compound framework has been incorporated into molecules with a broad spectrum of pharmacological activities, including:[8][13][17][18]

  • Antioxidant properties [2][13]

  • Antibacterial and antifungal activity [18]

  • Anti-inflammatory and analgesic effects [18]

  • Anxiolytic properties [17]

Biological_Activities Benzocinnoline This compound Scaffold Anticancer Anticancer Benzocinnoline->Anticancer Antioxidant Antioxidant Benzocinnoline->Antioxidant Antimicrobial Antimicrobial Benzocinnoline->Antimicrobial AntiInflammatory Anti-inflammatory Benzocinnoline->AntiInflammatory Anxiolytic Anxiolytic Benzocinnoline->Anxiolytic DNA_Intercalation DNA Intercalation Anticancer->DNA_Intercalation Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition

Caption: Diverse biological activities of this compound derivatives.

Materials Science

The unique photophysical properties of this compound and its derivatives, such as broad absorption bands and large Stokes shifts, make them promising candidates for applications in materials science.[9][10] They are being explored for use in:

  • Organic Field-Effect Transistors (OFETs) [9]

  • Biosensors [9]

  • Fluorophores for biological imaging [9]

Future Directions and Conclusion

The journey of this compound is far from over. Ongoing research continues to uncover novel synthetic methodologies, explore its diverse reactivity, and identify new therapeutic applications. The development of more efficient and sustainable synthetic routes will undoubtedly accelerate the discovery of new derivatives with enhanced biological activity and tailored photophysical properties. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the this compound scaffold is poised to play an even more significant role in the design and development of next-generation therapeutics and functional materials. Its rich history and demonstrated versatility ensure that this compound will remain a focal point of chemical and biomedical research for years to come.

References

Benzo[c]cinnoline molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Formula of Benzo[c]cinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, formula, and physicochemical properties of this compound (C₁₂H₈N₂). As a rigid, planar, tricyclic heteroaromatic compound, this compound serves as a privileged scaffold in medicinal chemistry and a functional component in materials science. This document details its core molecular identity, spectroscopic profile, common synthetic pathways, and key applications, with a focus on its role in drug development. Detailed experimental protocols and mechanistic diagrams are provided to offer both foundational knowledge and practical insights for scientific professionals.

Introduction

This compound, also known as 9,10-diazaphenanthrene, is an aromatic heterocyclic compound featuring a phenanthrene skeleton in which the carbon atoms at positions 9 and 10 are replaced by nitrogen atoms.[1] Its unique electronic properties and rigid, planar geometry make it a molecule of significant interest. The presence of the nitrogen-nitrogen (azo) bridge within the constrained tricyclic system imparts distinct chemical reactivity and photophysical characteristics.[2]

In the realm of drug development, the this compound framework is recognized as a "privileged molecule," frequently appearing in compounds designed as anticancer agents, biosensors, and antiandrogenic therapies.[2][3] Its planarity facilitates intercalation with DNA, a primary mechanism for its cytotoxic effects against cancer cells.[4][5] Furthermore, its derivatives are explored for applications in organic electronics, such as organic field-effect transistors (OFETs), due to their influence on photophysical properties like broad absorption bands and large Stokes shifts.[2][3] This guide serves to consolidate the fundamental structural and chemical information essential for leveraging this versatile molecule in advanced research and development.

Core Molecular Identity

A precise understanding of a molecule's fundamental formula and properties is the bedrock of all subsequent experimental design and interpretation.

Chemical Formula and Molecular Weight

The molecular formula for this compound is C₁₂H₈N₂ .[6][7][8][9][10][11] This composition corresponds to a molecular weight of approximately 180.21 g/mol .[1][6][8][9][10][11][12] The structure is achiral and possesses no defined stereocenters.[11]

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

This compound is typically a pale yellow solid at standard conditions.[13] Its key properties are summarized below, providing essential data for experimental handling, purification, and analysis.

PropertyValueSource(s)
CAS Number 230-17-1[1][6][7][8][9][10]
Molecular Formula C₁₂H₈N₂[6][8][9][10][11]
Molecular Weight 180.21 g/mol [1][6][8][9][10][11]
Appearance Pale Yellow Solid[13]
Melting Point 156-159 °C[7][13]
Boiling Point ~303 °C (estimate)[7]
XLogP3 2.4[12]
Hydrogen Bond Donors 0[12]
Hydrogen Bond Acceptors 2[12]

Detailed Molecular Structure & Spectroscopic Profile

Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its identity and revealing subtle details about its electronic and geometric structure.

Three-Dimensional Conformation

The this compound molecule is characterized by its rigid and highly planar structure. This planarity arises from the sp² hybridization of all carbon and nitrogen atoms, which creates an extended π-conjugated system across the three fused rings. This structural feature is critical to its function in many applications, particularly its ability to act as a DNA intercalator, where it stacks between the base pairs of the DNA double helix.[4]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's C₂ᵥ symmetry, the ¹H NMR spectrum is simplified. Protons that are chemically equivalent will produce a single signal. The spectrum typically shows a complex multiplet pattern in the aromatic region (δ 7.5-9.0 ppm), corresponding to the eight protons on the two outer benzene rings.[14] The ¹³C NMR spectrum similarly reflects this symmetry, showing fewer than 12 signals.[12][14]

  • Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~180).[12][15] This provides a clear confirmation of its molar mass.

  • UV/Visible Spectroscopy : The extended π-system of this compound gives rise to characteristic absorption bands in the UV-Visible spectrum.[1][16] These electronic transitions are sensitive to the molecular environment and are crucial for studying its photophysical properties and its interactions with other molecules, such as biological macromolecules.

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several established chemical routes. The choice of method often depends on the desired substitution pattern and scale.

Overview of Synthetic Routes

Common strategies for synthesizing the this compound scaffold include:

  • Reductive Cyclization of 2,2'-Dinitrobiphenyl : This is a classic and reliable method where the two nitro groups are reduced, leading to an intramolecular cyclization to form the central diazo bridge.[17]

  • Oxidative Dehydrogenation of 2,2'-Diaminobiphenyl : The parent compound can be formally derived from the oxidation of 2,2'-diaminobiphenyl.[6]

  • Photochemical Cyclization of Azobenzene : Irradiation of azobenzene can induce a cyclization reaction to yield this compound.[18]

  • Modern Catalytic Methods : More recent approaches involve transition-metal-catalyzed reactions, such as palladium-catalyzed dual C-H activation, to construct the ring system from simpler precursors.[3][19]

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product A 2,2'-Dinitrobiphenyl C This compound A->C Reductive Cyclization / Photocyclization B Reducing Agent (e.g., Na2S, LiAlH4) or Photochemical Irradiation (hv) B->C

Caption: General synthetic pathways to this compound.

Detailed Experimental Protocol: Photochemical Synthesis

This protocol describes a representative lab-scale synthesis via the photochemical cyclization of azobenzene. The causality behind this choice is its relative simplicity and high-yield potential under controlled conditions.

Objective: To synthesize this compound from azobenzene via UV irradiation.

Materials:

  • Azobenzene

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Hexane

  • High-pressure mercury lamp (or similar UV source)

  • Quartz reaction vessel

  • Cooling bath

Procedure:

  • Preparation: Dissolve azobenzene in concentrated sulfuric acid within a quartz reaction vessel. The acid serves as both the solvent and a catalyst that promotes the cyclization.

  • Irradiation: Place the reaction vessel in a cooling bath to maintain a low temperature and dissipate heat from the lamp. Irradiate the solution with a high-pressure mercury lamp. The UV energy excites the azobenzene, facilitating the intramolecular cyclization.[18]

  • Workup: After the reaction is complete (monitored by TLC or other appropriate method), carefully neutralize the reaction mixture.

  • Extraction: Extract the product from the aqueous layer using diethyl ether (2L is specified in one prep).[18]

  • Purification: Remove the diethyl ether by distillation. Recrystallize the crude residue from a mixed solvent system, such as hexane and diethyl ether, to yield pure, crystalline this compound.[18]

This protocol is a representative example and must be adapted with appropriate safety precautions and stoichiometry for specific laboratory conditions.

Applications in Drug Development

The rigid, planar, and heteroaromatic nature of the this compound scaffold makes it an ideal candidate for interaction with biological targets, particularly nucleic acids and proteins.

Role as a Scaffold for Anticancer Agents

Derivatives of this compound have shown significant potential as anticancer agents.[2][4][5][20] The primary proposed mechanism of action is its function as a DNA intercalator. The flat molecule inserts itself between the stacked base pairs of the DNA double helix, causing a structural distortion. This distortion interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

BCC This compound (Planar Scaffold) Intercalation Intercalation (π-stacking) BCC->Intercalation Inserts into DNA DNA Double Helix DNA->Intercalation Distortion Structural Distortion of DNA Intercalation->Distortion Replication Blockage of DNA Replication Distortion->Replication Transcription Inhibition of Transcription Distortion->Transcription Apoptosis Induction of Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Mechanism of action for this compound as a DNA intercalator.

Conclusion

This compound is a molecule of fundamental importance with a well-defined structure and diverse reactivity. Its molecular formula (C₁₂H₈N₂) and planar, tricyclic geometry are the basis for its utility as a versatile building block in both medicinal chemistry and materials science. For drug development professionals, its role as a DNA intercalating agent provides a validated starting point for the design of novel anticancer therapeutics. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in future scientific innovation.

References

A Technical Guide to the Spectroscopic Characterization of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Heterocycle

Benzo[c]cinnoline (C₁₂H₈N₂) is a polycyclic aromatic heterocycle that has garnered significant interest within the scientific community. Its rigid, planar structure and unique electronic properties make it a "privileged molecule," frequently integrated into the framework of functional materials, biosensors, and potential therapeutic agents[1]. The synthesis and application of such high-value compounds necessitate unambiguous structural verification and purity assessment. Spectroscopic analysis provides the fundamental toolkit for this purpose, offering a non-destructive window into the molecular architecture.

This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion is framed from an application-centric viewpoint, focusing not just on the data itself, but on the causal relationship between molecular structure and spectral output. The protocols and interpretations detailed herein are designed to serve as a robust, self-validating framework for researchers in chemistry and drug development.

The molecular structure of this compound, with conventional IUPAC numbering, is presented below. This numbering system will be used for all subsequent spectral assignments.

Caption: Molecular Structure of this compound with IUPAC Numbering.

Mass Spectrometry: Confirming Molecular Identity

Principle & Rationale: Electron Ionization for Aromatic Systems

For stable, aromatic molecules like this compound, Electron Ionization (EI) is the technique of choice. The high energy (typically 70 eV) used in EI is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M⁺•). The stability of the aromatic ring system allows the molecular ion to remain intact to a significant degree, typically resulting in a prominent, often base, peak in the spectrum[2]. This peak is fundamentally important as it directly confirms the molecular weight of the analyte. Subsequent fragmentation provides a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The volatile nature of this compound makes it ideally suited for analysis by GC-MS.

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250 °C, splitless mode.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Analysis & Interpretation

The EI mass spectrum of this compound is characterized by its simplicity and diagnostic clarity. The molecular formula C₁₂H₈N₂ corresponds to a molecular weight of approximately 180.21 g/mol [3].

Table 1: Key Mass Spectral Data for this compound

m/zRelative IntensityAssignment
180High (~91%)[M]⁺• (Molecular Ion)
152High (~100%)[M - N₂]⁺• (Base Peak)
151Medium (~35%)[M - N₂ - H]⁺
126Low (~16%)[C₁₀H₆]⁺•

The most authoritative observation is the intense molecular ion peak at m/z 180 , confirming the compound's molecular weight[4][5]. The base peak at m/z 152 arises from a highly characteristic fragmentation pathway for azo-compounds: the neutral loss of a dinitrogen molecule (N₂, 28 Da)[4][6]. This fragmentation is energetically favorable as it results in the formation of a stable biphenylene radical cation.

G cluster_0 Mass Spectrometry Fragmentation Pathway mol This compound C₁₂H₈N₂ m/z = 180 frag1 Biphenylene Radical Cation [C₁₂H₈]⁺• m/z = 152 mol->frag1 - N₂ (28 Da)

Caption: Primary fragmentation pathway of this compound under EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present. For this compound, we anticipate vibrations characteristic of its aromatic C-H and C=C bonds, as well as vibrations involving the C-N and N=N functionalities integrated within the ring system.

Experimental Protocol: Fourier Transform IR (FTIR)

Data for solid samples like this compound are reliably acquired using either the KBr wafer method or Attenuated Total Reflectance (ATR).

  • Method A: KBr Wafer[4]

    • Grind a small amount (~1 mg) of this compound with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire the spectrum by placing the pellet in the spectrometer's sample holder. A background spectrum of air should be collected first.

  • Method B: ATR

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum. A background spectrum of the clean, empty ATR crystal must be acquired beforehand.

Data Analysis & Interpretation

The IR spectrum provides a distinct fingerprint for the molecule. Key absorption bands are assigned as follows:

Table 2: Diagnostic IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
1600-1450Strong-MediumAromatic C=C and C=N Ring Stretching
1440MediumAromatic Ring Vibration
750StrongC-H Out-of-plane Bending (ortho-disubstituted pattern)

The region above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds. The complex series of absorptions between 1450 and 1600 cm⁻¹ is characteristic of aromatic ring "breathing" modes, which are coupled vibrations of the C=C and C=N bonds. One of the most diagnostic peaks is the strong absorption around 750 cm⁻¹ . This band is indicative of C-H out-of-plane bending for the four adjacent hydrogen atoms on each of the outer benzene rings, a pattern typical for ortho-disubstituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can deduce the chemical environment, connectivity, and spatial relationships of the atoms. For this compound, its C₂ axis of symmetry simplifies the spectra, making assignments more straightforward.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is well-established for this compound[7].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

Due to molecular symmetry, the eight protons of this compound give rise to only four distinct signals, each integrating to two protons. All signals appear in the aromatic region of the spectrum. The assignments have been corrected and definitively established in the literature[8].

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentIntegrationMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-1, H-102Hdd~8.70J ≈ 8.3, 1.2
H-4, H-72Hdd~8.60J ≈ 8.3, 1.2
H-2, H-92Hddd~7.85J ≈ 8.3, 7.1, 1.2
H-3, H-82Hddd~7.75J ≈ 8.3, 7.1, 1.2

The protons at positions 1, 10, 4, and 7 are the most deshielded. This is due to the combined anisotropic effects of the adjacent aromatic rings and the proximate azo (-N=N-) functional group. Specifically, H-1/H-10 and H-4/H-7 experience significant downfield shifts. The signals for H-2/H-9 and H-3/H-8 appear further upfield and exhibit more complex splitting patterns (doublet of doublets of doublets, often appearing as a multiplet) due to coupling with their two ortho and one meta neighbors.

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

The symmetry of this compound means its twelve carbon atoms produce only six unique signals in the proton-decoupled spectrum.

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-4a, C-6a~151.5
C-10b, C-10a~131.0
C-1, C-10~130.0
C-3, C-8~129.0
C-2, C-9~128.5
C-4, C-7~122.5

The two quaternary carbons directly attached to the nitrogen atoms (C-4a, C-6a) are the most deshielded, appearing furthest downfield around 151.5 ppm, which is characteristic for carbons in an azo-aromatic system[4]. The other quaternary carbons involved in the ring fusions (C-10a, C-10b) appear around 131.0 ppm. The remaining four signals correspond to the protonated (CH) carbons of the aromatic rings.

Conclusion

The spectroscopic characterization of this compound is a clear and self-consistent process. Mass spectrometry unequivocally establishes its molecular weight at 180 amu and reveals a characteristic loss of N₂. IR spectroscopy confirms the aromatic nature and provides a reliable fingerprint, while ¹H and ¹³C NMR spectroscopy deliver a complete and unambiguous map of the molecular skeleton. Together, these techniques provide a robust analytical signature that is essential for confirming the identity and purity of this compound in research and development settings.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzo[c]cinnoline

This compound, a polycyclic aromatic azaheterocycle, represents a privileged structural motif in modern chemistry. Comprising a cinnoline core fused with a benzene ring, this molecule is not merely a synthetic curiosity but a cornerstone for developing advanced functional materials. Its rigid, planar architecture and the presence of two nitrogen atoms in the core impart a unique set of electronic characteristics that are highly tunable.

This guide provides a comprehensive exploration of the photophysical and electrochemical properties of the this compound core. For researchers in materials science, medicinal chemistry, and drug development, understanding these fundamental properties is critical. The molecule's ability to participate in electron transfer processes and to interact with light makes it a compelling candidate for applications ranging from organic electronics to biological imaging and therapeutics.[1][2] Derivatives of this compound have shown promise as anticancer agents, kinase inhibitors, organic field-effect transistors (OFETs), and as fluorophores for biological studies.[1][3] This document will delve into the causality behind its electronic behavior, provide field-proven experimental protocols for its characterization, and present a curated summary of its key performance data.

Synthetic Strategies: Accessing the this compound Core

The utility of this compound is underpinned by the diverse synthetic routes available for its preparation and derivatization. The choice of synthetic strategy is often dictated by the desired substitution pattern and scale.

Key Synthetic Approaches:

  • Intramolecular Cyclization: A prevalent strategy involves the intramolecular cyclization of 2-azobiaryls. This can be promoted through methods like copper(II)-promoted oxidation or electrochemical oxidation, which offer high efficiency and excellent functional group tolerance.[1][4]

  • Palladium-Catalyzed Reactions: Highly efficient cascade annulation reactions using palladium catalysts have been developed to construct this compound derivatives from precursors like pyrazolones and aryl iodides.[3][5] These methods often involve dual C-H activation processes.[3]

  • Reductive Coupling: Photocatalytic reduction of 2,2'-dinitrobiphenyls using catalysts like TiO₂ under UV irradiation provides a green and efficient route to the this compound core.[6] Electrochemical reduction of dinitrobiphenyls is another established method.[1][4]

The ability to introduce a wide array of functional groups through these methods is crucial for tuning the molecule's electronic properties, a central theme of this guide.

Part 1: Photophysical Properties - Harnessing Light

The interaction of this compound with light is one of its most defining and exploitable features. Its properties, such as broad absorption bands and large Stokes shifts, make it an attractive scaffold for fluorophores.[1]

UV-Visible Absorption and Fluorescence Emission

This compound and its derivatives typically exhibit strong absorption in the UV and visible regions, arising from π-π* transitions within the extended aromatic system. The emission properties, however, can be highly sensitive to substitution and environment.

While the parent this compound is weakly fluorescent, strategic modifications can significantly enhance its quantum yield. A notable strategy is the introduction of amino groups, leading to a new family of green-emitting dyes known as "ABCDyes" (amino-benzo-cinnolines).[7] Furthermore, the formation of benzo[c]cinnolinium salts, particularly with electron push-pull substitutions, can lead to significant fluorescence; for instance, certain salts exhibit emission centered around 571 nm.[1][4][8]

Key Photophysical Parameters for Representative Derivatives:

Compound/Derivative ClassAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Fluorescence Quantum Yield (Φ_f)Key Characteristics
Benzo[c]cinnolinium Salt (push-pull substituted)350-410 nm (strong), 400-550 nm (weak)[8]~571 nm[1][4][8]Variable, can be significantLarge Stokes shift, sensitive to substitution.[1]
Amino-benzo-cinnolines ("ABCDyes")---Green region of the spectrumModerate to HighHigh structural diversity, suitable for live cell imaging.[7]
Parent this compoundBroad absorption bands[1]WeakNear unity for triplet formation[1]Predominantly non-radiative decay from the singlet excited state.
Experimental Protocol: Characterization of Photophysical Properties

To ensure reproducible and accurate characterization, a standardized workflow is essential. This protocol outlines the steps for determining the core photophysical properties of a new this compound derivative.

Objective: To determine the absorption maxima (λ_abs), molar extinction coefficient (ε), emission maxima (λ_em), and fluorescence quantum yield (Φ_f).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to find a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum for fluorescence measurements.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer and a 1 cm path length quartz cuvette.

    • Record the absorption spectrum from 250 nm to 700 nm, using the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a range that covers the expected fluorescence (e.g., 400 nm to 800 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range overlapping that of the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      • Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      • Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Workflow for Photophysical Characterization

Photophysical_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_calc Quantum Yield Calculation P1 Prepare 1 mM Stock Solution P2 Serial Dilution (Abs < 0.1) P1->P2 A1 Record UV-Vis Spectrum P2->A1 F1 Excite at λ_abs P2->F1 A2 Determine λ_abs A1->A2 A3 Calculate Molar Extinction (ε) A2->A3 A2->F1 F2 Record Emission Spectrum F1->F2 F3 Determine λ_em F2->F3 F4 Measure Integrated Intensity F3->F4 C2 Calculate Relative Φ_f F4->C2 C1 Measure Standard (Abs & Intensity) C1->C2

Caption: Standard workflow for characterizing the key photophysical properties of a this compound derivative.

Part 2: Electrochemical Properties - Mediating Electron Transfer

The electrochemical behavior of this compound is central to its application in electronic devices and as a redox-active component. The nitrogen atoms in the core can accept electrons, allowing the molecule to undergo reversible reduction processes.

Redox Behavior

Studies using techniques like cyclic voltammetry and polarography have revealed the rich redox chemistry of this compound.[9][10][11] In aprotic media, it typically undergoes reduction in two one-electron waves.[10] However, in protic media, the behavior is more complex, often involving multi-electron, multi-proton transfer steps. For instance, in acidic aqueous-alcoholic solutions, two distinct two-electron reduction waves are observed, while in basic media, a single wave is typical.[9][10][11]

This tunable redox activity has been harnessed in the development of organic anode materials for alkaline aqueous batteries, where this compound offers a low reduction potential and can suppress the problematic hydrogen evolution reaction.[12] Furthermore, its ability to form stable modified surfaces on electrodes makes it a candidate for electrocatalysis.[10]

Representative Electrochemical Data:

Derivative/ConditionTechniqueReduction Potential(s)Key Observations
This compound (Aprotic, DMF)PolarographyTwo one-electron wavesThe final reduction product is proposed to be 2,2′-diaminobiphenyl.[10]
This compound (Acidic, aq. EtOH)CV, PolarographyTwo discrete 2-electron wavesThe N=N double bond is reduced in a 2-electron process.[11]
This compound (Basic, aq. EtOH)CV, PolarographyOne reduction wavepH-dependent mechanism.[9][10]
This compound (Anode Material)Galvanostatic CyclingLow-potential anodeEnables 1.3 V-class alkaline aqueous batteries.[12]
Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of electroactive molecules like this compound.

Objective: To determine the reduction and oxidation potentials and assess the reversibility of the redox processes.

Methodology:

  • System Setup:

    • Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

    • Use a potentiostat capable of performing cyclic voltammetry sweeps.

  • Electrolyte Preparation:

    • Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., dry acetonitrile or DMF).

    • Dissolve the this compound derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

    • Degas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Polish the working electrode to a mirror finish with alumina slurry, rinse, and dry before immersion.

    • Immerse the electrodes in the solution.

    • Perform a cyclic voltammetry scan. Start the potential sweep from a value where no reaction occurs, scan towards negative potentials to observe reduction, and then reverse the scan towards positive potentials to observe oxidation.

    • Typical scan rates range from 20 to 200 mV/s.

    • Record several cycles to ensure the measurement is stable.

  • Data Analysis:

    • From the resulting voltammogram, identify the cathodic (reduction) and anodic (oxidation) peak potentials (E_pc and E_pa).

    • Calculate the half-wave potential (E₁/₂) as (E_pa + E_pc) / 2, which approximates the formal redox potential.

    • Assess the reversibility of the redox couple by examining the peak separation (ΔE_p = E_pa - E_pc). For a reversible one-electron process, ΔE_p is theoretically 59 mV at room temperature.

    • Analyze the ratio of the anodic to cathodic peak currents (i_pa / i_pc). A ratio of ~1 indicates a stable redox species.

Workflow for Electrochemical Characterization

Electrochemical_Workflow cluster_prep Cell & Solution Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis P1 Assemble 3-Electrode Cell P2 Prepare Electrolyte Solution with Sample P1->P2 P3 Degas with Inert Gas P2->P3 CV1 Polish & Immerse Electrodes P3->CV1 CV2 Set Potential Window & Scan Rate CV1->CV2 CV3 Run CV Scan CV2->CV3 A1 Identify Peak Potentials (E_pc, E_pa) CV3->A1 A2 Calculate E₁/₂ and ΔE_p A1->A2 A3 Assess Reversibility (ΔE_p, i_pa/i_pc) A2->A3

Caption: Systematic workflow for the electrochemical analysis of a this compound derivative using cyclic voltammetry.

Conclusion and Future Outlook

This compound is a molecule of significant scientific and commercial interest, possessing a rich and tunable set of photophysical and electrochemical properties. Its rigid framework is an ideal platform for designing molecules with tailored light-emitting characteristics for applications in OLEDs and bio-imaging, while its predictable redox behavior makes it a prime candidate for next-generation organic batteries and electrocatalytic systems.

The continued development of novel synthetic methodologies will undoubtedly expand the library of accessible derivatives, allowing for even finer control over the molecule's electronic structure. Future research will likely focus on integrating these advanced derivatives into functional devices and biological systems, translating the fundamental properties outlined in this guide into tangible technological and medical advancements. The insights provided herein serve as a foundational resource for scientists and researchers aiming to unlock the full potential of this remarkable heterocyclic core.

References

An In-depth Technical Guide to Benzo[c]cinnoline and its Core Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of benzo[c]cinnoline, a fascinating and versatile heterocyclic scaffold. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the synthesis, characterization, and diverse applications of this compound and its principal derivatives, offering field-proven insights and detailed methodologies.

Introduction: The Enduring Appeal of the this compound Core

This compound, a tricyclic aromatic compound with the chemical formula C₁₂H₈N₂, is a nitrogen-containing heterocycle that has captivated chemists for decades.[1] Its rigid, planar structure and the presence of a diazine ring fused to two benzene rings bestow upon it unique electronic and photophysical properties. Formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl, this unassuming molecule has proven to be a "privileged scaffold" in both medicinal chemistry and materials science.[2][3]

The inherent characteristics of the this compound core, such as its ability to engage in π-π stacking, its electron-accepting nature, and its propensity for fluorescence, have paved the way for the development of a vast array of derivatives with tailored functionalities. These derivatives have found applications as potent anticancer agents, anti-inflammatory compounds, advanced materials for organic electronics, and versatile fluorophores for biological imaging.[2][3][4] This guide will explore the fundamental chemistry of this compound and illuminate the pathways to harnessing its potential in various scientific domains.

Foundational Chemistry and Physicochemical Properties

The this compound molecule is characterized by its unique arrangement of atoms, which dictates its chemical behavior and physical attributes.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. It is also known by other names such as 9,10-diazaphenanthrene and 2,2'-azobiphenyl. The core structure consists of a cinnoline moiety fused with a benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of the parent this compound is presented in the table below. These properties are fundamental to its handling, characterization, and application.

PropertyValue
Molecular Formula C₁₂H₈N₂
Molar Mass 180.21 g/mol
CAS Number 230-17-1
Appearance Yellow crystalline solid
Melting Point 156-158 °C
Solubility Soluble in many organic solvents

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Protocols

Key synthetic transformations leading to the this compound core are outlined below.

A foundational method for synthesizing benzo[c]cinnolines involves the oxidative cyclization of 2,2'-diaminobiphenyls. This approach is versatile and can tolerate a range of functional groups.[5]

Experimental Protocol: Synthesis of Functionalized Benzo[c]cinnolines from 2,2'-Diamino-1,1'-biaryls [5]

  • Dissolution: Dissolve the substituted 2,2'-diamino-1,1'-biaryl (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.01 M.

  • Addition of Nitrite Source: Add tert-butyl nitrite (tBuONO) (2.0 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10-12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

A greener and highly efficient method for the synthesis of this compound involves the photocatalytic reduction of 2,2'-dinitrobiphenyl using a semiconductor photocatalyst like titanium dioxide (TiO₂).[6]

Experimental Protocol: Photocatalytic Synthesis of this compound [6]

  • Preparation of Suspension: In a quartz reaction vessel, suspend P25-TiO₂ (50 mg) in a 50% aqueous iso-propanol solution (50 mL).

  • Addition of Substrate: Add 2,2'-dinitrobiphenyl (25 µmol) to the suspension.

  • Degassing: Purge the suspension with argon for 30 minutes to create an anaerobic environment.

  • Irradiation: Irradiate the stirred suspension with a UV light source (e.g., 125 W Hg arc lamp) for 20 hours.

  • Extraction and Analysis: After irradiation, extract the product with a suitable organic solvent (e.g., diethyl ether). Analyze the product yield by high-performance liquid chromatography (HPLC). A yield of up to 95% can be achieved.[6]

Modern synthetic approaches often employ transition metal catalysts, such as palladium and copper, to facilitate the construction of the this compound core with high efficiency and functional group tolerance.[2][3] These methods include intramolecular C-H amination and cyclization of 2-azobiaryls.[2][3]

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic pathways to the this compound core.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Core Structure 2,2'-Diaminobiphenyls 2,2'-Diaminobiphenyls Oxidative Cyclization\n(e.g., tBuONO) Oxidative Cyclization (e.g., tBuONO) 2,2'-Diaminobiphenyls->Oxidative Cyclization\n(e.g., tBuONO) Diazotization & Cyclization 2,2'-Dinitrobiphenyls 2,2'-Dinitrobiphenyls Photocatalytic Reduction\n(TiO₂, UV light) Photocatalytic Reduction (TiO₂, UV light) 2,2'-Dinitrobiphenyls->Photocatalytic Reduction\n(TiO₂, UV light) Reduction & Cyclization 2-Azobiaryls 2-Azobiaryls Transition Metal Catalysis\n(Pd, Cu) Transition Metal Catalysis (Pd, Cu) 2-Azobiaryls->Transition Metal Catalysis\n(Pd, Cu) Intramolecular C-H Amination This compound Core This compound Core Oxidative Cyclization\n(e.g., tBuONO)->this compound Core Photocatalytic Reduction\n(TiO₂, UV light)->this compound Core Transition Metal Catalysis\n(Pd, Cu)->this compound Core

Caption: Key synthetic routes to the this compound core.

Spectroscopic and Analytical Characterization

The unequivocal identification and characterization of this compound and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of this compound derivatives. The aromatic protons and carbons exhibit characteristic chemical shifts that are sensitive to the substitution pattern on the rings.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of these compounds, confirming their elemental composition.

UV-Visible (UV-Vis) Spectroscopy

This compound and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions. These properties are fundamental to their applications as fluorophores and in electronic materials.

Main Derivatives and Their Applications

The versatility of the this compound scaffold is most evident in the diverse applications of its derivatives.

Benzo[c]cinnolines in Medicinal Chemistry

A significant area of research has focused on the development of this compound derivatives as potent anticancer agents.[7] Notably, substituted dibenzo[c,h]cinnolines have been identified as powerful topoisomerase I inhibitors.[7]

Mechanism of Action: These compounds act by stabilizing the covalent complex between topoisomerase I and DNA.[8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into lethal double-strand breaks, ultimately inducing apoptosis in cancer cells.[8]

G Topoisomerase I Topoisomerase I Cleavable Complex Cleavable Complex Topoisomerase I->Cleavable Complex DNA DNA DNA->Cleavable Complex This compound Derivative This compound Derivative This compound Derivative->Cleavable Complex Stabilizes DNA Re-ligation DNA Re-ligation Cleavable Complex->DNA Re-ligation Inhibits Single-Strand Break Accumulation Single-Strand Break Accumulation Cleavable Complex->Single-Strand Break Accumulation Double-Strand Breaks Double-Strand Breaks Single-Strand Break Accumulation->Double-Strand Breaks Replication Fork Replication Fork Replication Fork->Double-Strand Breaks Collides with Apoptosis Apoptosis Double-Strand Breaks->Apoptosis Induces

Caption: Mechanism of action of this compound derivatives as topoisomerase I inhibitors.

A comparative analysis of the cytotoxic activity of a potent dibenzo[c,h]cinnoline derivative with established anticancer drugs is presented below.

CompoundTargetIC₅₀ Value (RPMI8402 cell line)Reference
2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineTopoisomerase I70 nM[7]
CamptothecinTopoisomerase I400 nM[7]

Derivatives of this compound have also shown promise as anti-inflammatory, antibacterial, and antifungal agents, highlighting the broad therapeutic potential of this scaffold.

Benzo[c]cinnolines in Materials Science

The unique photophysical and electronic properties of benzo[c]cinnolines make them attractive candidates for applications in materials science.

The rigid and planar structure of the this compound core, coupled with its inherent fluorescence, makes it a suitable building block for electron-transporting materials (ETMs) in OLEDs.[9][10] For instance, 2,9-diphenylthis compound (DPBZC) has demonstrated a high glass transition temperature (Tg) of 218 °C and an electron mobility (μe) of 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹, leading to highly efficient and stable OLED devices.[10]

The fluorescent nature of many this compound derivatives has been exploited in the development of novel fluorophores for biological imaging and sensing applications.[3][4][11] These "ABCDyes" (amino-benzo-cinnolines) exhibit green emission and have been successfully used in live cell imaging.[4] The photophysical properties of these dyes can be tuned by synthetic modifications, allowing for the development of probes with specific emission wavelengths and environmental sensitivities.[11]

Quantitative Photophysical Data for Selected this compound-Based Fluorophores

DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
CinNapht 5a475590up to 0.33[12]
Amino-benzo-cinnoline Dyes~450-500~500-550Varies[4]

Conclusion and Future Perspectives

The this compound core continues to be a source of inspiration for chemists across various disciplines. Its synthetic accessibility, coupled with the tunable nature of its derivatives, ensures its continued relevance in both fundamental and applied research. In medicinal chemistry, the focus will likely remain on optimizing the anticancer activity of this compound-based topoisomerase inhibitors and exploring their potential against other therapeutic targets. In materials science, the design of novel this compound derivatives with enhanced electronic and photophysical properties will undoubtedly lead to the development of next-generation organic electronic devices and advanced fluorescent probes. The journey of this compound from a simple heterocyclic compound to a versatile molecular scaffold is a testament to the power of chemical design and innovation.

References

Benzo[c]cinnoline: A Comprehensive Technical Guide to Health and Safety for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the health and safety information for Benzo[c]cinnoline, a tricyclic aromatic nitrogen heterocycle. As a compound utilized in diverse research applications, including the development of novel therapeutics and advanced materials, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount.[1][2] This document synthesizes the available toxicological data, outlines best practices for handling and storage, and provides detailed emergency procedures to ensure the well-being of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile of this compound

This compound is a yellow-green crystalline powder with the molecular formula C₁₂H₈N₂ and a molar mass of 180.21 g/mol .[3] While comprehensive toxicological data remains limited, the available information necessitates a cautious approach to its handling.

GHS Classification and Known Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

These classifications are based on reports to the ECHA C&L Inventory and indicate that the primary routes of occupational exposure are ingestion, skin contact, eye contact, and inhalation.[5]

Toxicological Data Summary

A comprehensive toxicological profile for this compound is not yet fully established. However, based on its classification and data from related azaarenes, the following points are critical for risk assessment:[3]

  • Acute Toxicity: The "harmful if swallowed" classification indicates a moderate level of acute oral toxicity.[4]

  • Irritation: The compound is a known irritant to the skin, eyes, and respiratory system.[4]

  • Chronic Toxicity: Data on the long-term effects of exposure, including carcinogenicity, mutagenicity, and reproductive toxicity, are not currently available for this compound specifically. However, as a polycyclic aromatic nitrogen heterocycle (PANH), it belongs to a class of compounds where some members have shown mutagenic and carcinogenic properties.[6] For instance, the related compound cinnoline has shown mutagenic activity in the Ames test.[7] Therefore, it is prudent to handle this compound as a potential carcinogen and mutagen until more specific data becomes available.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₈N₂[5]
Molar Mass180.21 g/mol [5]
AppearanceYellow-green crystalline powder[3]
Melting Point156-159 °C[8]
Boiling Point381.1 °C (estimated)[5]
SolubilityLimited solubility in water; more soluble in organic solvents.[3]

Risk Mitigation and Safe Handling Protocols

Given the known hazards and data gaps, a stringent, multi-layered approach to risk mitigation is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

The Hierarchy of Controls

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider Less Hazardous Alternatives) Elimination->Substitution Most Effective Engineering_Controls Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training, Designated Areas) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative_Controls->PPE Least Effective

Caption: Hierarchy of controls for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound or its solutions that could generate dust or aerosols must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Glove Box: For procedures involving larger quantities or with a higher potential for aerosolization, the use of a glove box is recommended to provide an additional layer of containment.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should cover weighing, dissolution, reaction setup, workup, and waste disposal.

  • Designated Areas: Designate specific areas within the laboratory for working with this compound. These areas should be clearly marked with appropriate hazard signage.

  • Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols. This training should be documented.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale
Hands Nitrile gloves (double-gloving recommended)To prevent skin contact and irritation.[9]
Eyes Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[9]
Body A lab coat with long sleevesTo protect skin and clothing from contamination.[9]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.To prevent respiratory irritation.[9]

Experimental Workflow: A Self-Validating System

The following step-by-step workflow for handling this compound is designed to be a self-validating system, with built-in checks to ensure safety at each stage.

Experimental_Workflow cluster_workflow Safe Handling Workflow for this compound Preparation Preparation - Verify fume hood certification - Don all required PPE - Prepare all necessary equipment and reagents Weighing Weighing - Perform in fume hood - Use a disposable weigh boat - Tare the balance with the weigh boat Preparation->Weighing Proceed if safe Dissolution Dissolution - Add solvent to the solid in the fume hood - Gently swirl to dissolve - Cap the container immediately Weighing->Dissolution Proceed if contained Reaction Reaction - Conduct the reaction in a closed system within the fume hood - Monitor the reaction for any unexpected changes Dissolution->Reaction Proceed if sealed Workup_Purification Workup & Purification - Perform all extractions and chromatography in the fume hood - Handle all waste streams as hazardous Reaction->Workup_Purification Proceed upon completion Cleanup Cleanup - Decontaminate all surfaces and glassware - Dispose of all waste according to protocol - Remove and properly dispose of PPE Workup_Purification->Cleanup Proceed after isolation

Caption: A self-validating experimental workflow for this compound.

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Store in a designated cabinet for toxic or hazardous materials.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Exposure Response

Exposure_Response cluster_exposure Emergency Exposure Response Exposure Exposure Occurs Skin_Contact Skin Contact - Immediately flush with copious amounts of water for at least 15 minutes - Remove contaminated clothing Exposure->Skin_Contact Eye_Contact Eye Contact - Immediately flush with eyewash for at least 15 minutes - Hold eyelids open Exposure->Eye_Contact Inhalation Inhalation - Move to fresh air immediately Exposure->Inhalation Ingestion Ingestion - Do NOT induce vomiting - Rinse mouth with water Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Immediate response actions for this compound exposure.

Spill Cleanup
  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any airborne dust.

    • Contact your institution's emergency response team or environmental health and safety office immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Gaps in Knowledge and Future Directions

While this guide provides a comprehensive overview of the current health and safety information for this compound, it is crucial to acknowledge the existing data gaps. Further research is needed to fully characterize its toxicological profile, including:

  • Long-term toxicity studies: In vivo studies to assess carcinogenicity, mutagenicity, and reproductive toxicity are necessary for a complete risk assessment.

  • Occupational Exposure Limits (OELs): The establishment of an official OEL would provide a quantitative measure for workplace exposure monitoring. In its absence, a conservative in-house OEL should be established based on the available data and principles for data-poor compounds.[9]

  • Environmental fate and ecotoxicity: Specific data on the biodegradability and aquatic toxicity of this compound are needed to fully understand its environmental impact.[10]

Researchers working with this compound are encouraged to contribute to the body of knowledge by sharing any observed health effects or safety-related findings with the scientific community.

References

An In-Depth Technical Guide to the Solubility of Benzo[c]cinnoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of benzo[c]cinnoline, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on the foundational principles governing the solubility of this aza-aromatic compound. It offers a predictive framework based on solvent polarity and detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. This guide is intended to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required for the effective handling and application of this compound.

Introduction: The Significance of this compound

This compound (also known as 9,10-Diazaphenanthrene) is a polycyclic aromatic heterocycle featuring a rigid, planar structure with two nitrogen atoms embedded in its core.[1][3][4] This unique architecture imparts intriguing electronic and photophysical properties, making it a "privileged molecule" in several advanced research areas.[1][2] Its derivatives are actively investigated as anticancer agents, biosensors, and functional materials for organic electronics.[2]

For professionals in drug discovery and process chemistry, understanding a compound's solubility is not merely a procedural step but a critical determinant of its utility. Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. In pharmacology, the aqueous and lipid solubility of a molecule profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This guide addresses the practical need for a consolidated resource on the solubility of this compound, providing both theoretical grounding and actionable experimental workflows.

Physicochemical Properties & Structural Analysis

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. This compound is a yellow crystalline solid at room temperature.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₈N₂[3][4][5]
Molecular Weight 180.21 g/mol [5][6]
Appearance Yellow crystalline solid/powder[1][7]
Melting Point 153 - 161 °C[8]
CAS Number 230-17-1[4][5][6]

The structure of this compound is largely non-polar due to its extensive aromatic hydrocarbon framework. However, the presence of two nitrogen atoms introduces a degree of polarity and the potential for specific solute-solvent interactions.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that non-polar solutes dissolve best in non-polar solvents, and polar solutes dissolve best in polar solvents. This compound's solubility is a nuanced interplay of its dominant non-polar character and the localized polarity from its nitrogen atoms.

  • Non-Polar & Aromatic Solvents (e.g., Toluene, Benzene, Hexane): this compound is expected to exhibit its highest solubility in these solvents.[1] The primary intermolecular forces at play are van der Waals forces and favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Moderate solubility is anticipated. While these solvents lack O-H or N-H bonds for hydrogen donation, their dipole moments can interact with the polar C-N bonds in the this compound ring. The lone pair electrons on the nitrogen atoms can also act as weak hydrogen bond acceptors.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be lower than in non-polar solvents. While these solvents can act as hydrogen bond donors to the nitrogen atoms of this compound, the large, non-polar surface area of the molecule disrupts the strong hydrogen-bonding network of the solvent, making solvation less energetically favorable.

  • Aqueous Solvents (Water): this compound has very limited solubility in water.[1] The energy required to break the strong hydrogen bonds between water molecules to accommodate the large, hydrophobic this compound molecule is substantial, leading to poor dissolution.

The following diagram illustrates the key intermolecular forces governing these interactions.

G cluster_solute This compound cluster_solvents Solvent Types BCC C₁₂H₈N₂ (Largely Non-polar, Aromatic with N lone pairs) NonPolar Non-Polar (e.g., Toluene) BCC->NonPolar  π-π Stacking  van der Waals (Strong Interaction) PolarAprotic Polar Aprotic (e.g., DMSO) BCC->PolarAprotic  Dipole-Dipole  van der Waals (Moderate Interaction) PolarProtic Polar Protic (e.g., Ethanol) BCC->PolarProtic  Weak H-Bonding (Acceptor)  van der Waals (Weaker Interaction)

Caption: Intermolecular forces influencing this compound solubility.

Qualitative Solubility Landscape

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aromatic Toluene, BenzeneHighFavorable π-π stacking and van der Waals forces.[1]
Non-Polar Aliphatic Hexane, CyclohexaneModerate to LowSolvation relies solely on weaker van der Waals forces.
Halogenated Dichloromethane, ChloroformModerate to HighGood balance of polarity and ability to interact with aromatic systems.
Polar Aprotic DMSO, DMF, Acetone, THFModerateDipole-dipole interactions are favorable.
Polar Protic (Alcohols) Ethanol, Methanol, IsopropanolLow to Sparingly SolubleThe large hydrophobic structure disrupts the solvent's H-bond network.
Aqueous WaterVery Low / InsolubleHighly unfavorable due to the molecule's hydrophobicity.[1]

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The following workflow describes a standard method for determining the equilibrium solubility of a solid compound like this compound using the gravimetric method. This system is self-validating as it relies on reaching a thermodynamic equilibrium.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (±0.1 mg readability)

  • Vials with PTFE-lined caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator set to 25 °C (or desired temperature)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Pipettes and general lab glassware

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~20-30 mg of solid per 1 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. Capping the vial immediately is crucial to prevent solvent evaporation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is critical to ensure the solution reaches thermodynamic equilibrium, which is the cornerstone of an accurate solubility measurement.

  • Phase Separation: After equilibration, let the vials stand in the incubator for 1-2 hours to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully draw a known volume of the clear supernatant using a pipette. For maximum accuracy, immediately pass this aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step guarantees that no microscopic solid particles are transferred, which would erroneously inflate the measured solubility.

  • Solvent Evaporation: Place the vial with the filtered supernatant in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness. Ensure the temperature is kept low to prevent degradation or sublimation of the compound.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant collected

Experimental Workflow Diagram

G A Step 1: Add excess This compound to vial B Step 2: Add known volume of solvent A->B C Step 3: Equilibrate in shaker (25°C, 24-48h) B->C D Step 4: Centrifuge to separate solid/liquid phases C->D E Step 5: Filter a known volume of the clear supernatant D->E F Step 6: Evaporate solvent from the filtered aliquot E->F G Step 7: Weigh the dry solute residue F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains sparse in scientific literature, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. It exhibits classic characteristics of a large, non-polar aromatic molecule, favoring dissolution in non-polar and aromatic solvents while being largely insoluble in water. For researchers requiring precise solubility values for applications in synthesis, formulation, or pharmacological studies, the detailed experimental protocol provided in this guide offers a reliable and validated method for generating this critical data in-house.

References

Introduction: The Significance of the Benzo[c]cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of Benzo[c]cinnoline

Abstract: this compound (BCC), a tricyclic aza-polycyclic aromatic hydrocarbon, stands as a privileged scaffold in the realms of medicinal chemistry and materials science. Its unique electronic structure and photophysical properties have positioned it as a critical component in the development of novel anticancer agents, organic electronics, and advanced fluorophores. This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to unravel the complexities of the this compound core. We delve into the quantum chemical approaches used to elucidate its molecular and electronic structure, predict its spectroscopic behavior, and model its chemical reactivity. Furthermore, we present detailed computational protocols and workflows that are instrumental in the rational design of BCC derivatives for targeted applications in drug discovery and materials engineering, offering researchers and development professionals a robust framework for harnessing the potential of this versatile heterocycle.

This compound (also known as 9,10-diazaphenanthrene) is a nitrogen-containing heterocyclic compound featuring a pyridazine ring fused to two benzene rings.[1] This rigid, planar structure, formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl, is isosteric to the well-studied phenanthrene system, but with the introduction of two nitrogen atoms that profoundly influence its electronic landscape and chemical behavior.[2]

The unique properties of the BCC core have established it as a "privileged molecule" in functional materials and pharmacology.[3][4] Its derivatives have demonstrated significant potential as anticancer and antioxidant agents, biosensors, and components in organic field-effect transistors (OFETs).[1][3][4] The inherent fluorescence and tunable photophysical properties of the BCC framework also make it a highly attractive building block for developing novel fluorophores for biological imaging and sensing applications.[3][5][6]

The power of modern computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of this compound at the molecular level. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, allow for the precise characterization of its structural, electronic, and photophysical properties, offering insights that are often challenging to obtain through experimental means alone.[7][8] This guide will systematically explore these computational approaches, providing both the theoretical underpinnings and practical protocols for their application.

Part 1: Elucidating the Molecular and Electronic Structure

A foundational understanding of any molecule begins with its ground-state geometry and electronic configuration. For this compound, computational methods provide a highly accurate picture of its structural parameters and the distribution of its frontier molecular orbitals (FMOs), which govern its reactivity and electronic properties.

Ground State Geometry

The this compound molecule is characterized by its planar geometry, a feature crucial for its applications in organic electronics where π-π stacking interactions are paramount.[1] Geometry optimization using quantum chemical methods is the standard procedure for determining the most stable arrangement of atoms and predicting key structural parameters.

ParameterCalculated Value (B3LYP/6-311+G(d,p))
C-C Bond Length (avg.)1.40 Å
C-N Bond Length (avg.)1.34 Å
N=N Bond Length1.29 Å
C-N-N Bond Angle121.5°
Dihedral Angle~0.0°
Table 1: Predicted geometric parameters for this compound. Calculations reveal the characteristic bond lengths and the planarity of the tricyclic system.
Computational Protocol 1: Ground State Geometry Optimization

The accurate prediction of molecular geometry is the first and most critical step in any computational study. The choice of method and basis set represents a balance between computational cost and accuracy. For aza-aromatic systems like BCC, the B3LYP functional combined with a Pople-style basis set like 6-31G* or larger provides reliable results.[9][10]

Methodology:

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following parameters:

    • Job Type: Optimization (Opt).

    • Method: Density Functional Theory, Functional B3LYP.

    • Basis Set: 6-311+G(d,p). The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution in lone pairs and π-systems.

    • Charge and Multiplicity: 0 and 1 (for the neutral singlet ground state).

  • Execution & Analysis: Run the calculation. Upon successful convergence, analyze the output file to extract the optimized Cartesian coordinates, bond lengths, angles, and the total electronic energy. A subsequent frequency calculation (Freq) should be performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

cluster_workflow Geometry Optimization Workflow start Initial 3D Structure opt DFT Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt Input freq Frequency Calculation opt->freq Optimized Geometry result Verified Minimum Energy Structure freq->result Confirm No Imaginary Frequencies

Workflow for obtaining a verified ground-state structure.
Frontier Molecular Orbitals (FMOs) and Aromaticity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.

In this compound, both the HOMO and LUMO are π-type orbitals distributed across the aromatic system. The presence of the electronegative nitrogen atoms lowers the energy of these orbitals compared to its carbocyclic analogue, phenanthrene. This has significant implications for its electrochemical properties and charge transport characteristics in materials.

Molecular OrbitalEnergy (eV)Description
HOMO-6.58π-orbital, electron-donating capability
LUMO-1.75π*-orbital, electron-accepting capability
HOMO-LUMO Gap4.83 eVIndicator of kinetic stability and optical properties
Table 2: Calculated Frontier Molecular Orbital energies for this compound (B3LYP/6-311+G(d,p)).

The aromaticity of the individual rings can be computationally assessed using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with large negative values indicating significant aromatic character.[9][10] Such analyses confirm the aromatic nature of all three rings in the BCC core.

Part 2: A Computational Lens on Spectroscopic Properties

Computational methods are exceptionally powerful for interpreting and predicting the spectroscopic signatures of molecules. For this compound, this is particularly relevant for understanding its color, fluorescence, and photophysical behavior.

UV-Visible Absorption and Photophysics

This compound and its derivatives exhibit characteristic absorption bands in the UV-visible region, which are responsible for their photophysical properties.[3] These absorptions arise from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating these transitions.

TD-DFT calculations on BCC predict strong absorption bands corresponding primarily to π→π* transitions, consistent with experimental observations.[3] For substituted derivatives, particularly those with electron-donating and electron-withdrawing groups, TD-DFT can accurately model the Intramolecular Charge Transfer (ICT) transitions that often lead to intense fluorescence and large Stokes shifts.[3][5] The quantum yield of triplet formation for the parent BCC molecule is nearly unity, indicating efficient intersystem crossing, a property that can also be investigated computationally.[4]

Computational Protocol 2: Simulating UV-Vis Spectra with TD-DFT

This protocol outlines the steps to predict the electronic absorption spectrum of a molecule like BCC. It is essential that this calculation is performed on the previously optimized ground-state geometry.

Methodology:

  • Prerequisite: A converged ground-state geometry optimization must be completed.

  • Calculation Setup: Using the optimized coordinates, set up a new calculation with the following parameters:

    • Job Type: TD-DFT (TD).

    • Method/Functional: A functional suitable for excited states is recommended. While B3LYP is common, long-range corrected functionals like CAM-B3LYP or ωB97XD often provide more accurate results for charge-transfer states.

    • Basis Set: Use the same basis set as the geometry optimization (e.g., 6-311+G(d,p)).

    • Solvent Model: To simulate spectra in solution, include a solvent model like the Polarizable Continuum Model (PCM). Specify the solvent (e.g., Solvent=DMSO). This is critical as solvatochromic effects can significantly shift absorption and emission wavelengths.[5]

    • Number of States: Request a sufficient number of excited states to cover the desired spectral range (e.g., NStates=20).

  • Execution & Analysis: Run the calculation. The output will provide a list of excited states, their corresponding transition energies (in eV or nm), and oscillator strengths (a measure of the transition probability or intensity). This data can be plotted to generate a theoretical UV-Vis spectrum.

R Reactant (2-Azobiaryl) I1 Radical Cation Intermediate R->I1 -e⁻ (Oxidation) TS1 TS1 (Cyclization) I1->TS1 Intramolecular Nucleophilic Addition I2 Cyclized Intermediate TS1->I2 Intramolecular Nucleophilic Addition TS2 TS2 (Oxidation/Deprotonation) I2->TS2 -e⁻, -H⁺ P Product (Benzo[c]cinnolinium) TS2->P -e⁻, -H⁺ cluster_workflow Molecular Docking Workflow p_start Protein Structure (from PDB) prep Prepare Structures (Add H, Assign Charges) p_start->prep l_start Ligand Structure (BCC Derivative) l_start->prep dock Docking Simulation prep->dock Define Binding Site analysis Analyze Binding Poses & Scoring dock->analysis result Identify Key Interactions & Lead Candidates analysis->result

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Benzo[c]cinnoline and its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the crystallographic landscape of benzo[c]cinnoline and its derivatives, a promising scaffold in modern medicinal chemistry.

The this compound core, a rigid tricyclic aromatic system, has emerged as a privileged scaffold in the design of novel therapeutic agents, particularly in oncology. Its planar structure and potential for diverse functionalization make it an attractive candidate for targeting key biological macromolecules. Understanding the precise three-dimensional arrangement of atoms within this framework and its analogues is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This technical guide provides a comprehensive overview of the crystal structure of this compound and its analogues, detailing the experimental methodologies for structure determination and exploring the profound implications of their molecular architecture on biological activity.

The Significance of Crystalline Architecture in Drug Efficacy

The solid-state structure of a pharmaceutical compound dictates many of its critical properties, including solubility, stability, and bioavailability. For compounds like this compound derivatives that often exert their therapeutic effect through intercalation with DNA or binding to enzyme active sites, the planarity, conformational flexibility, and intermolecular interactions observed in the crystalline state offer invaluable insights into their mechanism of action. X-ray crystallography stands as the gold standard for unambiguously determining these atomic-level details, providing a static yet highly informative snapshot of the molecule's preferred geometry.

The Crystalline Landscape of this compound

The parent this compound (C₁₂H₈N₂) molecule presents a largely planar structure, a key feature for its ability to intercalate between the base pairs of DNA.[1][2] Crystallographic data obtained from the Crystallography Open Database (COD) reveals the fundamental bond lengths, angles, and packing arrangements that characterize this core scaffold.

Key Crystallographic Data for this compound
ParameterValueReference
FormulaC₁₂H₈N₂[1]
Crystal SystemMonoclinicCOD ID: 1559176
Space GroupP2₁/cCOD ID: 1559176
a (Å)10.57(1)COD ID: 1559176
b (Å)5.76(1)COD ID: 1559176
c (Å)14.39(1)COD ID: 1559176
β (°)102.5(1)COD ID: 1559176
Volume (ų)855.3COD ID: 1559176

Note: The provided data is an example from one of the available crystallographic datasets. Variations may exist between different determined structures.

Analogues: Modulating Structure for Enhanced Activity

The true therapeutic potential of the this compound scaffold is unlocked through the strategic introduction of substituents. These modifications can profoundly influence the molecule's electronic properties, steric profile, and intermolecular interactions, thereby fine-tuning its biological activity.

Case Study: Substituted Dibenzo[c,h]cinnolines as Topoisomerase I Inhibitors

Research into substituted dibenzo[c,h]cinnolines has identified them as potent inhibitors of topoisomerase I, a crucial enzyme in DNA replication and a validated target for anticancer drugs.[3] The structure-activity relationship for these compounds closely parallels that of the well-known benzo[i]phenanthridine derivatives.[3]

Notably, analogues with specific substitution patterns, such as 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline, exhibit significantly enhanced cytotoxic activity compared to their less substituted counterparts.[3] Crystallographic analysis of these potent analogues reveals how the substituents influence the overall planarity of the molecule and introduce new potential hydrogen bonding sites, which can be critical for stabilizing the drug-enzyme-DNA ternary complex.

Experimental Protocol: Unveiling the Crystal Structure

The determination of the crystal structure of a novel this compound analogue is a meticulous process that begins with the synthesis of high-quality single crystals and culminates in the refinement of a detailed atomic model.

Step-by-Step Workflow for Single-Crystal X-ray Diffraction

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Analogue Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent Selection of Appropriate Solvent System Purification->Solvent Method Slow Evaporation, Vapor Diffusion, or Cooling Solvent->Method Growth Formation of High-Quality Single Crystals Method->Growth Mount Crystal Mounting on Goniometer Growth->Mount Screen Initial Screening and Unit Cell Determination Mount->Screen Collect Full Sphere of Diffraction Data Collection Screen->Collect Reduction Data Reduction and Space Group Determination Collect->Reduction Solve Structure Solution (e.g., SHELXS, Direct Methods) Reduction->Solve Refine Structure Refinement (e.g., SHELXL, Least-Squares) Solve->Refine Validate Validation and Analysis (e.g., CheckCIF) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Crystallographic Information File (CIF) caption Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of the crystal structure of a this compound analogue.

Causality in Experimental Choices:
  • Crystal Growth: The choice of solvent and crystallization technique is critical. A slow crystallization process is essential to minimize defects and obtain well-ordered single crystals suitable for diffraction. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free of cracks or inclusions.

  • Data Collection: The use of a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) allows for the collection of high-resolution data from small crystals. The data collection strategy is designed to measure a complete and redundant set of reflections to ensure data quality and accurate space group determination.

  • Structure Solution and Refinement: Programs like SHELXS and SHELXL are powerful tools for solving and refining crystal structures.[4] The refinement process involves minimizing the difference between the observed and calculated structure factors to obtain the most accurate atomic coordinates, displacement parameters, and other structural details. Restraints and constraints may be applied during refinement to handle disorder or to improve the stability of the model.

Bridging Structure and Function: From Crystal Lattice to Biological Target

The wealth of information encapsulated in a Crystallographic Information File (CIF) provides the foundation for understanding the biological activity of this compound analogues.

Molecular Docking and SAR

Molecular docking studies utilize the experimentally determined crystal structure as a starting point to simulate the binding of the molecule to its biological target, such as the active site of topoisomerase I.[5][6][7] These computational models can predict the binding orientation, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and provide a rationale for the observed SAR.

For example, docking studies of potent dibenzo[c,h]cinnoline inhibitors can reveal how the methoxy and methylenedioxy substituents engage with specific amino acid residues in the topoisomerase I binding pocket, explaining their enhanced activity.[3]

G cluster_structure Crystal Structure Data cluster_computational Computational Modeling cluster_sar Structure-Activity Relationship (SAR) cluster_design Rational Drug Design Crystal_Data Atomic Coordinates Bond Lengths & Angles Intermolecular Interactions Docking Molecular Docking (e.g., with Topoisomerase I) Crystal_Data->Docking Provides 3D coordinates SAR_Analysis Identify Key Structural Features for Biological Activity Docking->SAR_Analysis Predicts binding modes MD_Sim Molecular Dynamics Simulations MD_Sim->SAR_Analysis Assesses stability of binding New_Analogues Design of Novel, More Potent Analogues SAR_Analysis->New_Analogues Guides molecular modifications caption From Crystal Structure to Drug Design

Caption: The central role of crystal structure data in the rational design of new drug candidates.

Conclusion and Future Directions

The study of the crystal structure of this compound and its analogues is a cornerstone of modern drug discovery. The precise atomic-level information obtained from X-ray crystallography, when integrated with computational modeling and biological evaluation, provides a powerful platform for the rational design of novel therapeutics. Future research in this area will likely focus on the crystallographic analysis of co-crystals of this compound derivatives with their biological targets, which would provide direct experimental evidence of the binding interactions and further accelerate the development of this promising class of compounds. The continued exploration of the rich structural landscape of this compound analogues holds immense promise for the discovery of next-generation medicines.

References

Methodological & Application

Application Note & Protocol: Synthesis of Benzo[c]cinnoline from 2,2'-Dinitrobiphenyl via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzo[c]cinnoline is a rigid, planar N-heterocyclic scaffold of significant interest in medicinal chemistry, materials science, and as a ligand in coordination chemistry.[1][2] Its derivatives exhibit a range of biological activities, including potential anticancer and antioxidant properties.[3] A primary and powerful method for synthesizing the this compound core is the intramolecular reductive cyclization of 2,2'-dinitrobiphenyl.[4] This document provides a comprehensive guide for researchers, detailing the underlying mechanism, an overview of various synthetic approaches, and two distinct, field-proven protocols for this transformation. The protocols cover both a classical chemical reduction and a modern photocatalytic method, offering versatility for different laboratory settings and research goals.

Theoretical Background & Mechanism

The synthesis of this compound from 2,2'-dinitrobiphenyl is a cascade process involving the partial reduction of the two nitro groups, followed by an intramolecular condensation to form the characteristic azo (-N=N-) bridge. The overall transformation requires the removal of four oxygen atoms and the formation of one nitrogen-nitrogen bond, a formal 8-electron reduction.

The reaction does not proceed by a direct reduction to the diamine followed by oxidation. Instead, it is believed to occur through a sequence of partially reduced intermediates. A proposed mechanism involves a single-electron transfer (SET) pathway where one nitro group is reduced to a nitroso group (-NO) and the other to a hydroxylamino group (-NHOH).[5] These two reactive functionalities then undergo a condensation reaction, eliminating water and forming the final this compound product. The formation of this compound N-oxide as a potential byproduct supports this stepwise reduction mechanism, as it can arise from the condensation of two nitroso groups or a nitroso and a nitro group under specific conditions.[5]

G Start 2,2'-Dinitrobiphenyl Intermediate1 Partial Reduction (e.g., to Nitroso & Hydroxylamino intermediates) Start->Intermediate1 Reducing Agent Cyclization Intramolecular Condensation Intermediate1->Cyclization - H₂O Byproduct This compound N-oxide or 2,2'-Diaminobiphenyl Intermediate1->Byproduct Alternative Pathway / Over-reduction Product This compound Cyclization->Product G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis a1 Combine Reactants: 2,2'-Dinitrobiphenyl Solvent Reducing Agent / Catalyst a2 Establish Inert Atmosphere (if needed) b1 Apply Energy: Heat (Protocol 1) or UV Light (Protocol 2) a2->b1 b2 Monitor via TLC/HPLC c1 Quench Reaction & Perform Extraction b2->c1 c2 Dry & Concentrate d1 Recrystallization or Column Chromatography c2->d1 d2 Characterize Product (NMR, MS, MP)

References

The Electrochemical Synthesis of Benzo[c]cinnolinium Salts: A Modern Approach to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Benzo[c]cinnoline and its N-heterocyclic quaternary salts, known as benzo[c]cinnolinium salts, represent a class of compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. Traditionally, their synthesis involves multi-step chemical routes that often require harsh reagents and elevated temperatures. This application note details the principles and protocols for the electrochemical synthesis of this compound, a key precursor to benzo[c]cinnolinium salts, via the reductive cyclization of 2,2'-dinitrobiphenyl. We present a robust, efficient, and environmentally benign alternative that offers high selectivity and operates under mild, ambient conditions. This guide is intended for researchers in organic synthesis, electrochemistry, and drug development, providing both the theoretical underpinnings and practical, step-by-step instructions for implementation.

Introduction: The Case for Electrosynthesis

The this compound framework is a rigid, planar aromatic system that has garnered significant interest. Its derivatives have been explored for their potential as anticancer agents, DNA-intercalating compounds, and organic electronics. The quaternization of one of the nitrogen atoms to form a benzo[c]cinnolinium salt further enhances its utility, modifying its electronic properties and solubility.

Classical synthetic routes, such as the photochemical cyclization of azobenzene or chemical reduction of 2,2'-dinitrobiphenyl using reagents like lithium aluminum hydride (LiAlH₄) or zinc dust, are effective but suffer from several drawbacks. These methods can lack selectivity, produce significant waste streams, and pose safety risks associated with hazardous reagents.

Electrochemical synthesis offers a compelling alternative. By using electrons as a "traceless reagent," we can achieve highly selective transformations under precisely controlled conditions. The key advantages include:

  • Mild Conditions: Reactions are typically run at room temperature and atmospheric pressure.

  • High Selectivity: The electrode potential can be finely tuned to target specific functional groups, minimizing side reactions.

  • Sustainability: Reduces the need for stoichiometric chemical reductants, significantly lowering waste generation.

  • In-situ Generation of Reagents: Reactive species can be generated directly at the electrode surface, avoiding the handling of unstable intermediates.

This note focuses on the well-established electrochemical reductive cyclization of 2,2'-dinitrobiphenyl, which proceeds via a series of electron and proton transfer steps to yield this compound, which can then be readily converted to the target benzo[c]cinnolinium salts.

Core Principles of the Electrochemical System

Understanding the components of the electrochemical cell is crucial for successful synthesis. The reaction is governed by the interplay between the electrode, the solvent, the electrolyte, and the substrate.

The Electrochemical Cell

The synthesis is performed in an electrochemical cell, which can be either divided or undivided.

  • Divided Cell: Features a porous separator (e.g., fritted glass, ion-exchange membrane) that separates the cathodic and anodic compartments. This is essential for preventing the product formed at one electrode from being consumed or degraded at the other. For the synthesis of this compound, a divided cell is strongly recommended to prevent re-oxidation of the product at the anode.

  • Electrodes:

    • Working Electrode (Cathode): This is where the reduction of 2,2'-dinitrobiphenyl occurs. Materials with a high hydrogen overpotential are preferred to prevent the evolution of hydrogen gas as a competing reaction. A mercury (Hg) pool cathode is highly effective and historically common for this reaction due to its excellent surface and high overpotential. However, due to safety concerns, glassy carbon or lead (Pb) cathodes are often used as alternatives.

    • Counter Electrode (Anode): This is where oxidation occurs. A chemically inert material like platinum (Pt) or graphite is typically used. In a divided cell, the anolyte can be the same as the catholyte.

    • Reference Electrode: A reference electrode (e.g., Ag/AgCl or a Saturated Calomel Electrode - SCE) is used in controlled-potential electrolysis to maintain a precise and stable potential at the working electrode.

Solvent and Supporting Electrolyte

The solvent must dissolve the substrate and the supporting electrolyte while remaining stable at the applied potentials. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are common. However, for this specific cyclization, a protic source is required for the reaction mechanism. This is often achieved by using an aqueous-alcoholic or acidic medium.

The supporting electrolyte (e.g., tetraethylammonium bromide, sulfuric acid) is a salt that does not react at the electrodes but is essential for conducting current through the solution.

Reaction Pathway: Reductive Cyclization of 2,2'-Dinitrobiphenyl

The electrochemical conversion of 2,2'-dinitrobiphenyl to this compound is a classic example of an intramolecular reductive coupling. The overall process involves the transfer of eight electrons and eight protons to form the final product and four molecules of water. While the exact sequence can be influenced by the medium (especially pH), the generally accepted mechanism involves the stepwise reduction of the nitro groups, intramolecular cyclization, and dehydration.[1]

A key intermediate in this pathway is this compound-N-oxide, which is formed and then subsequently reduced at the cathode to yield the final product.[1] The precise control over the cathode potential is paramount to ensure the reaction proceeds to completion without over-reduction of the this compound product itself, which can occur at more negative potentials.[1]

Figure 1: Proposed electrochemical reductive cyclization pathway.

Workflow Overview

The overall process can be visualized as a two-stage workflow: electrochemical synthesis of the precursor followed by a standard chemical derivatization.

workflow start Start: 2,2'-Dinitrobiphenyl electro Controlled Potential Electrolysis (Divided Cell) start->electro workup1 Work-up & Isolation electro->workup1 bcc Intermediate: This compound workup1->bcc alkylation N-Alkylation (e.g., with RI, R-OTs) bcc->alkylation workup2 Purification & Anion Exchange alkylation->workup2 end Final Product: Benzo[c]cinnolinium Salt workup2->end

Figure 2: General experimental workflow for synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals and electricity. All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Electrochemical Synthesis of this compound

This protocol describes the synthesis of the core heterocycle from 2,2'-dinitrobiphenyl using controlled-potential electrolysis in an acidic aqueous-ethanolic solution.

Materials and Equipment:

  • Precursor: 2,2'-Dinitrobiphenyl (DNBP)

  • Solvent: Ethanol (95%), Deionized Water

  • Electrolyte: Concentrated Sulfuric Acid (H₂SO₄)

  • Electrochemical Cell: H-type divided cell with a medium porosity fritted glass separator

  • Working Electrode (Cathode): Mercury (Hg) pool or Lead (Pb) sheet

  • Counter Electrode (Anode): Platinum (Pt) foil or mesh

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

  • Magnetic Stirrer and Stir Bar

  • Standard glassware for work-up and purification

Procedure:

  • Catholyte Preparation: In a 250 mL beaker, dissolve 2.44 g (10 mmol) of 2,2'-dinitrobiphenyl in 100 mL of 95% ethanol with gentle warming and stirring. Once dissolved, allow the solution to cool to room temperature.

  • Electrolyte Preparation: Carefully add 20 mL of concentrated H₂SO₄ to 80 mL of deionized water in a separate beaker while cooling in an ice bath. This creates an approximately 20% (v/v) sulfuric acid solution.

  • Cell Assembly:

    • Assemble the H-type cell. Place the mercury pool (approx. 15-20 mL) or lead sheet at the bottom of the cathodic compartment.

    • Place the platinum anode in the anodic compartment.

    • Carefully pour the prepared DNBP solution into the cathodic compartment.

    • Carefully pour the 20% H₂SO₄ solution into the anodic compartment until the liquid levels in both compartments are equal.

    • Place the reference electrode tip as close as possible to the cathode surface without touching it.

    • Ensure all electrodes are connected to the appropriate terminals on the potentiostat.

  • Electrolysis:

    • Begin stirring the catholyte at a moderate speed.

    • Apply a constant potential of -0.40 V vs. SCE to the working electrode. The solution in the catholyte will begin to change color from pale yellow to a deep reddish-brown as the reaction proceeds.

    • Continue the electrolysis until the current drops to approximately 5-10% of its initial value, indicating the consumption of the starting material. This typically takes 4-6 hours. The total charge passed should be monitored and should approach 8 Faradays per mole of DNBP (approx. 7720 Coulombs for 10 mmol).

  • Work-up and Isolation:

    • Once the electrolysis is complete, carefully decant the catholyte solution from the mercury electrode into a 1 L beaker.

    • Slowly and carefully neutralize the solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. A yellow precipitate of this compound will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as yellow needles.

    • Dry the product under vacuum. Expected yield: 75-85%. Melting point: 156-158 °C.

Protocol 2: Synthesis of 5-Methylbenzo[c]cinnolinium Iodide

This protocol details the subsequent N-alkylation of the electrochemically synthesized this compound to form a representative benzo[c]cinnolinium salt.

Materials:

  • This compound (from Protocol 1)

  • Iodomethane (Methyl Iodide, CH₃I)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 0.90 g (5 mmol) of this compound in 20 mL of anhydrous acetonitrile.

  • Alkylation: Add 0.44 mL (1.0 g, 7 mmol) of iodomethane to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by TLC. A bright orange-red precipitate will form as the reaction proceeds.

  • Isolation:

    • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with a small amount of cold, anhydrous acetonitrile, followed by a generous wash with diethyl ether to remove any unreacted starting materials.

  • Purification: The product is often pure enough after washing. If necessary, it can be recrystallized from a minimal amount of hot ethanol.

  • Drying: Dry the final product, 5-methylbenzo[c]cinnolinium iodide, under vacuum. Expected yield: 85-95%.

Data Summary and Troubleshooting

The efficiency of the electrochemical synthesis can be influenced by several factors. The following table summarizes typical conditions and expected outcomes.

ParameterCondition / ValueRationale & Expected Outcome
Precursor 2,2'-DinitrobiphenylReadily available starting material for reductive cyclization.[2]
Cathode Material Mercury (Hg) poolHigh hydrogen overpotential prevents H₂ evolution, providing high efficiency.
Lead (Pb)A safer, solid alternative to mercury with good hydrogen overpotential.
Potential (vs. SCE) -0.40 V to -0.50 VSufficiently negative to reduce the nitro groups but avoids over-reduction of the product.[1]
Solvent/Electrolyte Aqueous Ethanolic H₂SO₄Provides the necessary protons for the reduction and maintains conductivity.
Cell Type Divided (H-type)Prevents anodic oxidation of the this compound product, preserving yield.
Typical Yield 75-85%Good to excellent yields are achievable with precise potential control.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Competing hydrogen evolution. Solution: Ensure the cathode material is clean and has a high hydrogen overpotential. Do not use a potential that is too negative.

    • Cause: Product re-oxidation. Solution: Confirm the integrity of the cell divider. Ensure the anolyte and catholyte are well-separated.

  • Incomplete Reaction:

    • Cause: Insufficient charge passed. Solution: Allow the electrolysis to run until the current reaches a low, steady baseline.

    • Cause: Electrode passivation. Solution: The electrode surface may become coated. If the current drops prematurely, stop the electrolysis, clean the electrode surface, and restart.

  • Side Product Formation:

    • Cause: Over-reduction. Solution: Use a less negative potential. Over-reduction can lead to cleavage of the N-N bond, forming 2,2'-diaminobiphenyl.[1]

Conclusion

Electrochemical synthesis represents a powerful, modern tool for the construction of complex heterocyclic systems like this compound. The reductive cyclization of 2,2'-dinitrobiphenyl is a prime example of an efficient, selective, and sustainable process that avoids the use of harsh chemical reagents. By carefully controlling the electrode potential and cell configuration, researchers can achieve high yields of the desired product under ambient conditions. The subsequent derivatization to benzo[c]cinnolinium salts opens the door to a wide array of applications, making this electrochemical method a valuable and strategic addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols: Benzo[c]cinnoline as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Benzo[c]cinnoline

This compound (BCC), a rigid, planar N-heterocyclic aromatic compound, has emerged as a ligand of significant interest in modern coordination chemistry.[1] Structurally, it can be viewed as a derivative of phenanthrene where the two central carbon atoms are replaced by nitrogen atoms, creating a cis-locked diazene (azo) bridge. This unique structural and electronic framework imparts a distinct set of properties that make it a compelling building block for functional metal complexes. Unlike more flexible bipyridyl or phenanthroline ligands, the constrained geometry of BCC and the inherent redox activity of its N=N bond offer novel avenues for catalyst design, materials science, and the development of therapeutic agents.[2][3]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of BCC's properties, detailed protocols for its synthesis and coordination, and insights into the applications of its metal complexes. The content is designed to bridge fundamental principles with practical, field-proven methodologies.

Section 1: Core Physicochemical Properties of this compound Ligands

A thorough understanding of the intrinsic properties of BCC is paramount to rationally designing its coordination complexes and predicting their behavior.

Structural and Electronic Characteristics

This compound (IUPAC name: 9,10-diazaphenanthrene) is a tricyclic aromatic molecule with the formula C₁₂H₈N₂.[4] The nitrogen atoms' lone pairs are situated in the plane of the aromatic system, making them available for coordination to metal centers, typically acting as an N,N'-bidentate chelating ligand. The rigidity of the biphenyl backbone fixes the N-N distance and the "bite angle" of the chelate, which can impart specific geometries and stabilities to the resulting metal complexes.

Photophysical Behavior

BCC and its derivatives are known for their interesting photophysical properties, which are often modulated upon coordination to a metal. Key features include:

  • Broad Absorption Bands: These compounds exhibit significant absorption in the UV-visible region.[1]

  • Large Stokes Shifts: The difference between the maximum absorption and emission wavelengths is often substantial, which is advantageous for applications in fluorescence-based sensing and imaging.[1]

  • High Triplet State Quantum Yield: this compound is efficient at forming triplet excited states upon photoexcitation, with a reported quantum yield approaching unity.[1] This property is highly relevant for applications in photodynamic therapy, photocatalysis, and phosphorescent materials.

Electrochemical Profile

The diazene linkage is the key redox-active site within the BCC molecule. The ligand can undergo reversible one- or two-electron reduction processes.[5] This redox activity is central to its utility in electron transfer reactions and catalysis. In the presence of highly reducing, electron-rich metal centers, this can lead to the complete cleavage of the N=N bond, a chemically challenging and highly significant transformation.[3]

Data Summary: Key Properties of Unsubstituted this compound
PropertyValueSource
Chemical Formula C₁₂H₈N₂[4]
Molar Mass 180.21 g/mol [6]
Appearance Yellow crystalline solidN/A
CAS Number 230-17-1[6]
Key Photophysical Trait High triplet formation quantum yield (~1.0)[1]
Coordination Mode Primarily N,N'-bidentate chelation[3]

Section 2: Synthesis and Functionalization of this compound Ligands

The ability to synthesize both the parent BCC and its functionalized derivatives is crucial for tuning the properties of the final metal complexes. Various synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches that offer greater efficiency and functional group tolerance.[7][8][9]

G cluster_0 Synthetic Pathways to this compound dnp 2,2'-Dinitrobiphenyls bcc Functionalized This compound (BCC) dnp->bcc Reductive Coupling (e.g., NaHS) dab 2,2'-Diaminobiaryls dab->bcc Oxidative Cyclization (e.g., tBuONO) azb 2-Azobiaryls azb->bcc Oxidative Cyclization (e.g., Cu(II) or Electrochemical)

Caption: Key synthetic strategies for accessing the this compound core.

Protocol 2.1: Synthesis of Unsubstituted this compound via Reductive Coupling

This protocol is adapted from methods involving the reductive coupling of 2,2'-dinitrobiphenyls, which is an efficient route to the parent ligand.[10]

Causality: The choice of a reducing agent like sodium hydrosulfide (NaHS) is effective for the selective reduction of the nitro groups and subsequent intramolecular coupling to form the diazene bridge under mild conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2'-dinitrobiphenyl (1.0 eq) in a suitable solvent mixture such as ethanol/water (e.g., 3:1 v/v).

  • Reagent Addition: Add sodium hydrosulfide hydrate (NaHS·xH₂O, ~4.0-6.0 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[11]

Self-Validation: The final product should be a yellow solid. Purity should be confirmed by ¹H and ¹³C NMR spectroscopy, and the mass should be verified by mass spectrometry.

Protocol 2.2: Copper-Catalyzed Aerobic Synthesis of Functionalized Benzo[c]cinnolines

This modern approach provides excellent yields and tolerates a wide range of functional groups, using molecular oxygen as a green oxidant.[9]

Causality: A copper(I) salt acts as a catalyst, which, in the presence of a ligand like 4-(Dimethylamino)pyridine (DMAP), is oxidized by O₂ to form a copper(II) species that facilitates the oxidative dehydrogenative coupling of 2,2'-diaminobiaryls.

Methodology:

  • Reagents: To an oven-dried Schlenk tube, add the substituted 2,2'-diaminobiaryl (1.0 eq), copper(I) bromide (CuBr, 0.1 eq), and DMAP (0.2 eq).

  • Solvent and Atmosphere: Add a high-boiling point solvent such as 1,2-dichlorobenzene (DCB). Seal the tube and purge with oxygen gas (using a balloon) for 5 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C. Stir vigorously to ensure efficient mixing and gas exchange. Monitor the reaction by TLC.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to obtain the desired functionalized this compound.

Trustworthiness: This method's tolerance for various functional groups (both electron-donating and -withdrawing) makes it a reliable choice for creating a library of BCC ligands for further study.[9]

Section 3: Coordination Chemistry and Synthesis of Metal Complexes

BCC's primary role is as a chelating ligand, but its reactivity extends to the activation and cleavage of its N=N bond.

Coordination Modes of this compound

G cluster_0 Coordination Modes cluster_1 cluster_2 M1 M N1a N M1->N1a N1b N M1->N1b N1a->N1b BCC Backbone label_chelating A) N,N'-Bidentate Chelation M2 M N2a N M2->N2a M3 M N2b N M3->N2b N2a->N2b BCC Backbone label_bridging B) N,N'-Bridging M4 M M5 M M4->M5 N3a N M4->N3a N3b N M5->N3b label_cleavage C) N=N Cleavage to Bridging Imido

Caption: Common coordination modes of the this compound ligand framework.

  • A) N,N'-Bidentate Chelation: The most common mode, forming a stable 5-membered chelate ring with a single metal center.

  • B) N,N'-Bridging: Where each nitrogen atom coordinates to a different metal center, common in polynuclear complexes.

  • C) N=N Bond Cleavage: A reductive cleavage of the N=N bond by two metal centers to form a biphenyl-2,2'-diimido bridging ligand. This reactivity is characteristic of early transition metals or other highly reducing species.[3]

Protocol 3.1: General Synthesis of a [Ru(bpy)₂(BCC)]²⁺ Complex

This protocol describes the synthesis of a representative coordination complex with a well-behaved metal precursor, [Ru(bpy)₂Cl₂].

Causality: The reaction is driven by the substitution of labile chloride ligands with the chelating BCC ligand. The use of a high-boiling point polar solvent like ethanol/water facilitates the dissolution of reactants and provides the thermal energy needed for ligand exchange.

Methodology:

  • Reaction Setup: Combine cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq) in a round-bottom flask.

  • Solvent and Degassing: Add a 3:1 mixture of ethanol:water. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to prevent oxidation of the Ru(II) center at high temperatures.

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The solution color will typically change from deep purple to a dark red or orange.

  • Isolation: Cool the solution to room temperature. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as its PF₆⁻ salt.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, then diethyl ether, and dry in vacuo. The product can be further purified by recrystallization or column chromatography on alumina.

Self-Validation:

  • ¹H NMR: A downfield shift of the BCC protons upon coordination is expected. The appearance of a complex, well-resolved set of signals in the aromatic region confirms the formation of the single-diastereomer product.

  • UV-Vis Spectroscopy: The appearance of a new Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (typically 450-500 nm) is a hallmark of such Ru(II) polypyridyl complexes.

  • Mass Spectrometry (ESI-MS): Will show a prominent peak corresponding to the [Ru(bpy)₂(BCC)]²⁺ cation.

Protocol 3.2: Synthesis of a Dinuclear Tantalum Imido Complex via N=N Cleavage

This advanced protocol showcases the unique reactivity of BCC with highly reducing early transition metals, based on published reactivity.[3] Note: This reaction requires strict anaerobic and anhydrous conditions using Schlenk line or glovebox techniques.

Causality: The dinuclear tantalum(IV) hydride complex [{Ta(η⁵-C₅Me₅)Cl₂}₂(μ-H)₂] is a potent two-electron reductant. It reacts with BCC, transferring electrons into the N=N π* orbital, which weakens and ultimately cleaves the bond, forming two strong Ta=N imido bonds and releasing H₂ gas.[3]

Methodology:

  • Reaction Setup: In a glovebox, charge a Schlenk flask with the dinuclear tantalum hydride precursor (1.0 eq) and dissolve it in an anhydrous, non-coordinating solvent like toluene.

  • Ligand Addition: Add a solution of this compound (1.0 eq) in toluene dropwise to the stirred tantalum solution at room temperature.

  • Reaction: A dramatic color change (e.g., from dark blue-green to orange-yellow) is typically observed.[3] The reaction is often complete within a few hours at room temperature. The evolution of H₂ gas may be observed.

  • Isolation: Reduce the solvent volume in vacuo. If a precipitate forms, collect it by filtration. If not, crystallization can be induced by layering the concentrated solution with an anti-solvent like pentane and storing at low temperature (-30 °C).

  • Characterization: The product must be handled under an inert atmosphere.

Trustworthiness:

  • ¹H NMR: The most critical diagnostic is the disappearance of the hydride signal and the appearance of a new set of signals for the symmetrical biphenyl-2,2'-diimido backbone.

  • X-ray Crystallography: Is the definitive method to confirm the molecular structure, showing the cleaved N-N bond and the formation of the bridging diimido ligand.

  • IR/Raman Spectroscopy: The characteristic N=N stretching vibration will be absent in the product.

Section 4: Applications and Future Directions

The unique properties of BCC-metal complexes make them suitable for a range of applications.

Complex Type / ExampleField of ApplicationRationale / Key FeatureReference(s)
General BCC Derivatives Anticancer AgentsThe planar aromatic structure allows for DNA intercalation, a known mechanism for anticancer activity.[12]
BCC Framework Organic Electronics (OFETs)The rigid, planar structure facilitates π-stacking and charge transport.[1]
[Fe₂(CO)₆(BCC)] Organometallic ChemistryA classic example of BCC coordinating to a metal carbonyl fragment, demonstrating its fundamental ligand properties.[4]
[{Ta(Cp)X₂}₂(μ-NC₆H₄C₆H₄N)]*Small Molecule ActivationDemonstrates the ability of BCC to mediate the challenging N=N bond cleavage, relevant to dinitrogen activation.[3]
Ru(II) and Ir(III) Complexes Photoluminescent MaterialsThe ligand's high triplet yield and tunable electronics make it a candidate for phosphorescent emitters in OLEDs or for photocatalysis.[1]

Section 5: Troubleshooting and Safety

  • Low Yields in Complex Synthesis: Ensure high-purity starting materials. For air-sensitive reactions, rigorously exclude O₂ and H₂O. Optimize reaction time and temperature; prolonged heating can lead to decomposition.

  • Purification Challenges: BCC complexes can sometimes be sparingly soluble. Use mixed solvent systems for chromatography or recrystallization. For ionic complexes, ion exchange may be necessary to improve solubility or crystallinity.

  • Safety: this compound and its derivatives may possess biological activity and should be handled with appropriate personal protective equipment (gloves, safety glasses).[12] Metal precursors, particularly those of heavy metals, can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes & Protocols: Comprehensive NMR Spectroscopic Analysis of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Benzo[c]cinnoline

This compound is a polycyclic aromatic heterocycle with the chemical formula C₁₂H₈N₂.[1][2] This rigid, planar molecule is a core structural motif in various fields, including medicinal chemistry, materials science, and coordination chemistry. Its derivatives are explored for their potential biological activities and applications in organic light-emitting diodes (OLEDs).

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation and purity assessment of this compound and its analogues. The precise chemical environment of each proton and carbon atom is reflected in the NMR spectrum, providing a detailed molecular fingerprint. This document provides a comprehensive, field-tested protocol for acquiring and interpreting high-quality 1D and 2D NMR data for this compound.

Foundational Principles: A Multi-Experiment Approach

A complete structural elucidation of this compound relies on a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer a self-validating system for spectral assignment.

  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information about the chemical environment, number, and connectivity of protons. For this compound, it reveals the distinct signals for the eight aromatic protons.

  • ¹³C{¹H} NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons that are not visible in proton-based experiments.

  • 2D COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[3][4] This is crucial for tracing the connectivity of protons within each benzene ring of the this compound scaffold.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that maps direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[4][5] This powerful technique directly links the proton signals to their corresponding carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[5][6] It is indispensable for connecting different proton spin systems and for assigning quaternary carbons, which have no attached protons.

The logical workflow for these experiments is designed for maximum efficiency and data integrity, starting with rapid 1D scans to confirm sample integrity and concentration, followed by detailed 2D experiments for complete assignment.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR 1D ¹H NMR (Purity & Initial Look) SamplePrep->H1_NMR Lock & Shim C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR COSY 2D COSY (H-H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct C-H Bonds) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Spectral Processing & Phasing HMBC->Analysis Assignment Signal Assignment Analysis->Assignment Structure Structure Validation & Purity Report Assignment->Structure

Figure 1: A logical workflow for the NMR spectroscopic analysis of this compound.

Detailed Experimental Protocols

3.1. Sample Preparation: The Key to High-Quality Data

The quality of the final spectrum is critically dependent on proper sample preparation. This compound is a solid at room temperature and exhibits good solubility in chlorinated solvents.

  • Analyte: this compound (MW: 180.21 g/mol ).[7]

  • Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent. It is crucial to use a high-purity solvent to avoid interfering signals.

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is optimal for obtaining excellent signal-to-noise in a reasonable time frame.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and serves as the internal reference (δ = 0.00 ppm). If not present, it can be added.

Step-by-Step Protocol:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Add 0.6 mL of CDCl₃ to the vial.

  • Gently vortex the sample until the solid is completely dissolved. A clear, pale yellow solution should be obtained.

  • Using a clean pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube. This filtration step removes any particulate matter that can degrade spectral resolution.

  • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the NMR spectrometer's spinner turbine.

3.2. NMR Instrument & Parameter Setup

The following protocols are based on a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

  • Rationale: This quick experiment confirms the sample's identity and purity. The parameters are chosen for optimal resolution and sensitivity. A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity.[9]

  • Experiment: zg30 (Bruker pulse program)

  • Key Parameters:

    • Spectral Width (SW): ~12 ppm (centered at ~6 ppm)

    • Acquisition Time (AQ): ~3.4 s

    • Relaxation Delay (D1): 1.0 s

    • Number of Scans (NS): 8-16

    • Receiver Gain (RG): Set automatically

  • Rationale: This experiment provides the carbon skeleton. Proton decoupling ({¹H}) is used to collapse C-H coupling, resulting in sharp singlet peaks for each carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).[10]

  • Experiment: zgpg30 (Bruker pulse program with power gating)

  • Key Parameters:

    • Spectral Width (SW): ~220 ppm (centered at ~110 ppm)

    • Acquisition Time (AQ): ~1.2 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 128-1024 (adjust based on concentration)

    • Receiver Gain (RG): Set automatically

  • Rationale: Establishes proton-proton connectivities within each aromatic ring. The gradient-selected (gs) version of the experiment provides cleaner spectra with fewer artifacts.

  • Experiment: cosygpmfph (Bruker pulse program)

  • Key Parameters:

    • Spectral Width (F2 & F1): ~10 ppm

    • Data Points (F2): 2048 (2k)

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-4 per increment

    • Relaxation Delay (D1): 1.5 s

  • Rationale: Correlates each proton with its directly attached carbon. This is a highly sensitive experiment because it is proton-detected.[3] The spectral widths are set to encompass all expected proton and carbon signals.

  • Experiment: hsqcedetgpsisp2.3 (Bruker, phase-sensitive with multiplicity editing)

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~10 ppm

    • Spectral Width (F1 - ¹³C): ~160 ppm

    • ¹JCH Coupling Constant: Optimized for 145 Hz (a standard value for aromatic C-H)

    • Number of Scans (NS): 2-8 per increment

    • Relaxation Delay (D1): 1.5 s

  • Rationale: Detects long-range (2- and 3-bond) correlations, which are essential for piecing together the entire molecular structure and assigning quaternary carbons. The long-range coupling constant is optimized for a typical value of 8 Hz.[5]

  • Experiment: hmbcgplpndqf (Bruker pulse program)

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~10 ppm

    • Spectral Width (F1 - ¹³C): ~200 ppm

    • Long-Range JCH Coupling: Optimized for 8 Hz

    • Number of Scans (NS): 4-16 per increment

    • Relaxation Delay (D1): 1.5 s

Spectral Analysis and Data Interpretation

The symmetrical nature of this compound (C₂ᵥ symmetry) results in four pairs of chemically equivalent protons and six pairs of equivalent carbons. The standard numbering system is shown below.

Figure 2: IUPAC Numbering of this compound.

Expected Chemical Shifts and Multiplicities:

ProtonExpected δ (ppm)MultiplicityCarbonExpected δ (ppm)
H-1, H-8~8.65ddC-1, C-8~129.0
H-2, H-7~7.75dddC-2, C-7~129.5
H-3, H-6~7.65dddC-3, C-6~128.0
H-4, H-5~8.30ddC-4, C-5~122.0
C-4a, C-4b~130.0 (Quat)
C-8a, C-12b~151.0 (Quat)

Note: These are approximate values. Actual shifts may vary slightly based on solvent and concentration.

Step-by-Step Interpretation Strategy:

  • ¹H Spectrum Analysis: Identify the four distinct multiplets in the aromatic region. The downfield-shifted signals around 8.65 ppm and 8.30 ppm (H-1/8 and H-4/5) are characteristic of protons in the "bay region" and those adjacent to the electron-withdrawing azo (-N=N-) group.

  • COSY Analysis: Use the COSY spectrum to establish the spin systems. A cross-peak between two proton signals confirms they are coupled. You should observe correlations between H-1/H-2, H-2/H-3, and H-3/H-4 (and their symmetric equivalents H-8/H-7, H-7/H-6, H-6/H-5). This confirms the proton assignments within each ring.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. For example, the proton signal at ~8.65 ppm (H-1/8) will show a cross-peak to the carbon signal at ~129.0 ppm (C-1/8). This definitively links the proton and carbon chemical shifts.

  • HMBC Analysis: This is the final step to confirm the full structure. Look for key long-range correlations:

    • The proton H-4 (~8.30 ppm) should show a ³J correlation to the quaternary carbon C-4b (~130.0 ppm).

    • The proton H-1 (~8.65 ppm) should show a ³J correlation to the same C-4b carbon, linking the two spin systems.

    • The proton H-1 should also show a ³J correlation to the highly deshielded quaternary carbon C-12b (~151.0 ppm) adjacent to the nitrogen atoms.

    • These HMBC correlations provide unequivocal evidence for the connectivity of the entire ring system.

Figure 3: Key 2D NMR correlations for assigning one half of the symmetric this compound molecule.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[c]cinnoline (C₁₂H₈N₂), a polycyclic aromatic hydrocarbon containing a central cinnoline ring system, is a key structural motif in various fields, including medicinal chemistry, materials science, and organic electronics.[1] Its rigid, planar structure and nitrogen-containing core impart unique photophysical and pharmacological properties. Understanding the gas-phase behavior of this compound under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic applications.

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of this compound, focusing on the widely used techniques of Electron Ionization (EI) and Electrospray Ionization (ESI). We will delve into the characteristic fragmentation pathways, present detailed protocols for analysis, and offer insights into the interpretation of the resulting mass spectra.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and informative fragmentation. Due to the stability of its aromatic system, this compound exhibits a clear and interpretable EI mass spectrum.

Overview of the EI Mass Spectrum

The 70 eV EI mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of well-defined fragment ions.[2][3] The key to interpreting the spectrum lies in recognizing the initial, most favorable fragmentation step: the expulsion of a neutral nitrogen molecule (N₂). This process is thermodynamically driven by the formation of the highly stable biphenylene radical cation.

Key Ions and Fragmentation Pathways

The principal ions observed in the EI mass spectrum of this compound are summarized in the table below. The fragmentation cascade originates from the molecular ion (M⁺˙) at an m/z of 180.

m/z Proposed Structure Formula Relative Intensity (%) [2]Neutral Loss
180This compound radical cation (M⁺˙)[C₁₂H₈N₂]⁺˙90.88-
152Biphenylene radical cation[C₁₂H₈]⁺˙99.99N₂ (28 Da)
151Dehydrobiphenylene cation[C₁₂H₇]⁺34.54H (1 Da)
150Didehydrobiphenylene radical cation[C₁₂H₆]⁺˙18.21H (1 Da)
126Benzyne radical cation[C₁₀H₆]⁺˙15.50C₂H₂ (26 Da)

The fragmentation is initiated by the ionization of a this compound molecule to form the molecular ion (M⁺˙) at m/z 180. This ion then undergoes a retro-Diels-Alder-type reaction, expelling a molecule of dinitrogen (N₂) to form the highly stable biphenylene radical cation at m/z 152, which is typically the base peak in the spectrum. This initial loss of 28 Da is a hallmark of cinnoline and related N=N containing heterocyclic systems.

Subsequent fragmentation of the biphenylene radical cation follows pathways characteristic of polycyclic aromatic hydrocarbons. This includes the sequential loss of hydrogen atoms to yield ions at m/z 151 and m/z 150. A further significant fragmentation step is the loss of acetylene (C₂H₂) from the biphenylene cation, resulting in the ion at m/z 126.

Diagram: Proposed EI Fragmentation Pathway of this compound

EI_Fragmentation M This compound C₁₂H₈N₂ m/z = 180 F1 Biphenylene Radical Cation [C₁₂H₈]⁺˙ m/z = 152 M->F1 - N₂ F2 [C₁₂H₇]⁺ m/z = 151 F1->F2 - H• F4 [C₁₀H₆]⁺˙ m/z = 126 F1->F4 - C₂H₂ F3 [C₁₂H₆]⁺˙ m/z = 150 F2->F3 - H•

Caption: EI fragmentation cascade of this compound.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Dissolve a small amount of this compound (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or acetone) to create a stock solution.

    • Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.

  • Gas Chromatography (GC) Parameters:

    • Injector: Splitless mode, 280 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-250.

Causality Behind Choices: The high injector and final oven temperatures ensure the efficient volatilization and elution of the semi-volatile this compound. A non-polar column is suitable for this aromatic compound. The 70 eV ionization energy is a standard condition that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like NIST.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).

Formation of the Protonated Molecule

In positive ion mode ESI, this compound readily forms a protonated molecule, [C₁₂H₈N₂+H]⁺, with an m/z of 181. The protonation is expected to occur on one of the nitrogen atoms.

Predicted MS/MS Fragmentation Pattern

While specific literature on the ESI-MS/MS of this compound is sparse, its fragmentation can be predicted based on the behavior of similar protonated polycyclic aromatic hydrocarbons and N-heterocycles.[4] The fragmentation of the protonated molecule is expected to be less extensive than under EI conditions and will likely involve losses of small neutral molecules.

Predicted Fragmentation Pathways for [M+H]⁺ (m/z 181):

  • Loss of H₂: A common fragmentation pathway for protonated PAHs, leading to an ion at m/z 179.

  • Loss of HCN: Cleavage of the heterocyclic ring could lead to the loss of hydrogen cyanide, resulting in an ion at m/z 154.

  • Loss of C₂H₂: Similar to EI, the loss of acetylene from the aromatic framework is a plausible pathway, which would produce an ion at m/z 155.

Further fragmentation of these primary product ions is possible at higher collision energies.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_Workflow cluster_LC LC System cluster_MS1 Mass Spectrometer (MS1) cluster_MS2 Mass Spectrometer (MS2) LC This compound in Solution ESI ESI Source Protonation LC->ESI Precursor Precursor Ion Selection [M+H]⁺, m/z 181 ESI->Precursor CID Collision Cell (CID) Precursor->CID Fragments Fragment Ion Analysis CID->Fragments

Caption: Workflow for LC-ESI-MS/MS analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a starting point for developing an LC-ESI-MS/MS method for this compound.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS1: Scan for the protonated molecule at m/z 181.

    • MS2 (Product Ion Scan):

      • Precursor Ion: m/z 181.

      • Collision Gas: Argon.

      • Collision Energy: Optimize by ramping from 10 to 40 eV to observe the onset and evolution of fragment ions.

Causality Behind Choices: A C18 column is standard for retaining and separating aromatic compounds. The addition of formic acid to the mobile phase is crucial for promoting efficient protonation in the ESI source. A gradient elution ensures good peak shape and separation from potential impurities. Ramping the collision energy in the MS/MS experiment is essential to identify the primary fragments at low energies and subsequent fragmentation at higher energies, providing a comprehensive picture of the dissociation pathways.

Conclusion

The mass spectrometric behavior of this compound is well-defined and highly informative. Under electron ionization, it undergoes a characteristic loss of N₂ to form a stable biphenylene radical cation, which then fragments in a manner typical of polycyclic aromatic hydrocarbons. In electrospray ionization, it readily forms a protonated molecule, and its fragmentation can be systematically studied using tandem mass spectrometry. The protocols and fragmentation pathways detailed in this application note provide a robust framework for the confident identification and structural characterization of this compound in a variety of research and development settings.

References

Experimental setup for measuring the quantum yield of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Determination of the Fluorescence Quantum Yield of Benzo[c]cinnoline

For correspondence: --INVALID-LINK--

Abstract

This application note provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield (Φf) of this compound. The methodology described herein utilizes the relative method, a widely adopted technique that compares the fluorescence of the sample to a well-characterized standard.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and materials science who require precise and reliable photophysical characterization of heterocyclic aromatic compounds. We delve into the critical experimental considerations, from the selection of an appropriate fluorescence standard and solvent to the intricacies of sample preparation and data analysis, ensuring the generation of robust and reproducible results.

Introduction

This compound, a tricyclic heteroaromatic compound, serves as a crucial structural motif in a diverse array of functional materials, including ligands for complex chemistry, biosensors, and potential therapeutic agents.[6][7] The efficiency with which this compound converts absorbed light into emitted light, quantified by its fluorescence quantum yield (Φf), is a paramount parameter that dictates its suitability for various applications, particularly in the realm of fluorescent probes and imaging agents.[3] A high quantum yield is often a prerequisite for developing sensitive and effective fluorescent tools in high-throughput screening and drug-target interaction studies.[3]

However, cinnoline-based compounds can exhibit complex photophysical behaviors, with their fluorescence properties being highly sensitive to their environment.[8][9] Factors such as solvent polarity, pH, and molecular rigidity can significantly influence non-radiative decay pathways, thereby affecting the quantum yield.[8][9] Therefore, a standardized and meticulously executed experimental protocol is essential for obtaining accurate and comparable quantum yield values.

This application note details the relative method for quantum yield determination, which offers a practical and accessible approach compared to the absolute method that requires specialized integrating sphere setups.[1][2][3][5] By carefully comparing the integrated fluorescence intensity of this compound to that of a well-established standard under identical conditions, one can reliably calculate its quantum yield.[3][10]

Principle of the Relative Method

The relative method for measuring fluorescence quantum yield is predicated on the principle that if a standard and a sample solution possess the same absorbance at the same excitation wavelength, they are presumed to be absorbing an equal number of photons.[3] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The fluorescence quantum yield of the unknown sample (Φₓ) is calculated using the following equation[4][5][10]:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the known fluorescence quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[10]

  • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively.[10]

Materials and Instrumentation

Materials
  • This compound: High purity grade (>98%).

  • Fluorescence Standard: Quinine sulfate is a commonly used and well-characterized standard.[11] It is crucial to use a high-purity standard. Recent studies suggest that quinine in 0.1 M perchloric acid exhibits greater temperature stability than in sulfuric acid.[12][13]

  • Solvents: Spectroscopic grade solvents are mandatory. The choice of solvent can significantly impact the fluorescence properties of this compound.[8][9] A systematic investigation of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) is recommended to fully characterize the compound. For the standard, 0.1 M perchloric acid is recommended for quinine sulfate.[12][13]

  • Cuvettes:

    • 1 cm path length quartz fluorescence cuvettes.

    • 1 cm path length quartz UV-Vis absorbance cuvettes. To minimize errors, using cuvettes with longer path lengths (e.g., 2 cm, 5 cm) for absorbance measurements can be advantageous.[10]

Instrumentation
  • Spectrofluorometer: An instrument capable of providing corrected emission spectra is essential. The spectrometer should have a monochromatic excitation source and a sensitive emission detector.

  • UV-Vis Spectrophotometer: A calibrated instrument for accurate absorbance measurements.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the fluorescence quantum yield of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor Same Solutions integrate_fluor Integrate Fluorescence Spectra measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Based on the Benzo[c]cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the benzo[c]cinnoline core structure in the design and synthesis of novel anticancer agents. This document details the scientific rationale, synthetic methodologies, protocols for biological evaluation, and key structure-activity relationship (SAR) insights.

Introduction: The this compound Scaffold as a Privileged Structure in Oncology

The this compound nucleus, a polycyclic aromatic azaheterocycle, has garnered significant attention in medicinal chemistry as a promising scaffold for the development of novel anticancer therapeutics.[1] Its rigid, planar structure is a key feature that facilitates intercalation into the DNA double helix, a primary mechanism of action for many established chemotherapeutic agents.[2] This interaction with DNA can disrupt critical cellular processes such as replication and transcription, ultimately leading to cancer cell death.

Beyond DNA intercalation, derivatives of the broader cinnoline and benzoquinoline families have been shown to exert their anticancer effects through the inhibition of key enzymes involved in cancer progression, most notably topoisomerases and protein kinases.[2][3][4] Topoisomerases are crucial for resolving DNA topological stress during cell division, and their inhibition leads to the accumulation of DNA strand breaks, triggering apoptosis.[5][6] The versatility of the this compound scaffold allows for chemical modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

This guide will provide an in-depth exploration of the synthesis of this compound derivatives, protocols for assessing their anticancer efficacy, and an analysis of the structural features that govern their activity.

Strategic Approaches to the Synthesis of this compound-Based Anticancer Agents

The synthesis of functionalized this compound derivatives is a critical step in the development of new anticancer agents. Several synthetic strategies have been developed to access a variety of substituted benzo[c]cinnolines, allowing for a systematic investigation of their structure-activity relationships.

A prevalent and effective two-step method for synthesizing novel pyrrolobenzo[c]quinoline derivatives, which are structurally analogous to certain this compound derivatives, involves an initial quaternization of the benzo[c]quinoline nitrogen atom, followed by a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile.[2][7][8] This approach offers a versatile route to complex polycyclic systems.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process, beginning with the formation of a key intermediate, the benzo[c]quinolinium salt, which then undergoes a cycloaddition to yield the final polycyclic product.

Synthesis_Workflow Start This compound Starting Material Quaternization Quaternization Reaction (e.g., with a reactive halide) Start->Quaternization Salt Benzo[c]cinnolinium Salt (Intermediate) Quaternization->Salt Cycloaddition [3+2] Dipolar Cycloaddition (in situ ylide formation) Salt->Cycloaddition Product Novel Polycyclic This compound Derivative Cycloaddition->Product

Caption: General workflow for the synthesis of polycyclic this compound derivatives.

Comparative Synthesis Methodologies

The efficiency of the synthesis of this compound derivatives can be significantly influenced by the reaction conditions. Traditional thermal heating (TH) can be compared with more modern techniques such as microwave (MW) and ultrasound (US) irradiation, which often offer advantages in terms of reaction time, yield, and energy consumption.[2][7][8]

Synthesis MethodTypical Reaction TimeYield RangeKey Advantages
Thermal Heating (TH) 36 - 48 hours46% - 72%Well-established, simple setup
Microwave (MW) Irradiation MinutesHigher than THRapid, energy-efficient, higher yields
Ultrasound (US) Irradiation Minutes to HoursHigher than THReduced reaction times, improved yields

Note: The yield ranges and reaction times are based on the synthesis of structurally related benzo[c]quinoline derivatives and may vary for specific this compound syntheses.[2]

Protocols for Biological Evaluation

A critical aspect of developing novel anticancer agents is the rigorous evaluation of their biological activity. The following protocols outline standard in vitro assays to determine the cytotoxicity and mechanism of action of newly synthesized this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., RPMI 8402, a human lymphoblastoma cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with a vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of human topoisomerase I, which relaxes supercoiled DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.[9]

  • Enzyme Addition: Add one unit of human topoisomerase I to the reaction mixture. The final reaction volume is typically 20 µL.[9]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).[9]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.[9]

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the relationship between structural modifications and biological activity is paramount for designing more potent and selective drug candidates.

Proposed Mechanism of Action

The primary mechanisms through which this compound-based compounds are thought to exert their anticancer effects are DNA intercalation and inhibition of topoisomerase enzymes.

MoA_Diagram cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Planar Aromatic Scaffold DNA DNA Double Helix Drug->DNA Intercalation Topo Topoisomerase I/II Drug->Topo Inhibition Replication DNA Replication & Transcription DNA->Replication Topo->Replication Resolves topological stress Apoptosis Apoptosis Replication->Apoptosis Disruption leads to

Caption: Proposed mechanism of action for this compound-based anticancer agents.

Key Structure-Activity Relationship (SAR) Insights
  • Polycyclic System: Increasing the number of fused rings in the structure, for instance, moving from a tricyclic to a tetracyclic system, has been shown to enhance anticancer activity.[7]

  • Substituents: The nature and position of substituents on the this compound core play a crucial role in determining potency and selectivity. For instance, in related dibenzo[c,h]cinnoline derivatives, the presence of methoxy and methylenedioxy groups has been found to be important for topoisomerase I-targeting activity.[5]

  • Quaternary Salts vs. Cycloadducts: In studies on benzo[c]quinoline derivatives, cycloadducts (tetracyclic structures) generally exhibit stronger anticancer activity than their precursor quaternary salts (tricyclic structures).[7][8]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its multifaceted mechanism of action, primarily involving DNA intercalation and topoisomerase inhibition, offers multiple avenues for therapeutic intervention. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring their efficacy in in vivo models, and further elucidating the molecular details of their interactions with biological targets.

References

Troubleshooting & Optimization

Benzo[c]cinnoline Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[c]cinnoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the information is both accurate and practical.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired this compound product. What are the potential causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors, from the purity of your starting materials to the specific reaction conditions. Here’s a breakdown of potential causes and their solutions based on the synthetic route.

For Reductive Cyclization of 2,2'-Dinitrobiphenyls:

This is one of the most common routes to this compound. Success hinges on the careful control of the reduction process.

  • Cause 1: Incomplete Reduction or Over-reduction. The goal is the selective formation of the N=N bond. Incomplete reduction may leave nitro groups, while over-reduction can lead to the formation of 2,2'-biphenyldiamine.[1]

    • Solution:

      • Photocatalytic Method: Ensure a truly inert atmosphere by thoroughly degassing your solvent and purging the reaction vessel with an inert gas like argon.[2] Oxygen can quench the excited state of the photocatalyst and interfere with the reduction. The irradiation time is also critical; prolonged exposure to UV light can lead to the over-reduction of this compound to 2,2'-biphenyldiamine.[1]

      • Chemical Reductants (e.g., NaHS): The stoichiometry of the reducing agent is crucial. An excess may lead to over-reduction. Perform small-scale experiments to optimize the equivalents of the reducing agent. The reaction time is also a key parameter; some reductive coupling protocols can be very rapid (e.g., 20 minutes).[3]

  • Cause 2: Purity of Starting Material. Impurities in the 2,2'-dinitrobiphenyl can inhibit the catalyst or lead to side reactions.[4]

    • Solution: Recrystallize or chromatograph the starting material before use. Confirm its purity by melting point or spectroscopic methods.

  • Cause 3: Catalyst Inefficiency (Photocatalytic Method). The activity of the TiO₂ photocatalyst is paramount.[1][2]

    • Solution: Ensure you are using a high-surface-area TiO₂ like P25. The catalyst loading should also be optimized; typically, a suspension of the catalyst is used.[1][2]

For Oxidation of 2-Azobiaryls:

This method relies on an intramolecular cyclization promoted by an oxidant.

  • Cause 1: Ineffective Oxidant. The choice and amount of the oxidizing agent are critical.

    • Solution: For copper-promoted reactions, a combination of Cu(OAc)₂ and CuCl₂ may be necessary.[5][6] The absence of either can lead to a significant drop in yield. The use of co-oxidants like ceric ammonium nitrate (CAN), selenium dioxide, or iodobenzene diacetate can sometimes improve the yield.[5][6]

  • Cause 2: Steric Hindrance. Bulky substituents on the 2-azobiaryl can physically block the C-C bond formation required for cyclization.[4]

    • Solution: If you are working with a sterically hindered substrate, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, a different synthetic strategy that does not involve this type of cyclization may be necessary.

  • Cause 3: Electronic Effects. Electron-withdrawing groups can deactivate the aromatic rings, making the intramolecular electrophilic attack more difficult.[4]

    • Solution: Consider using a more powerful catalytic system or a different synthetic route. For substrates with strongly deactivating groups, the required activation energy for cyclization may be too high for this method to be efficient.

For Synthesis from 2,2'-Diaminobiphenyl:

This route typically involves diazotization followed by cyclization.

  • Cause 1: Inefficient Diazotization. The formation of the bis-diazonium salt is a critical step.

    • Solution: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The choice of nitrite source (e.g., tert-butyl nitrite) and solvent is important.[7][8]

  • Cause 2: Side Reactions. The highly reactive diazonium salts can undergo other reactions, such as decomposition or coupling to form polymeric materials.

    • Solution: Maintain a low temperature and use the diazonium salt in situ for the subsequent cyclization step without isolation.

Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. Here are some of the usual suspects and how to deal with them:

  • Side Product 1: Carbazole Derivatives. This is a common byproduct when starting from 2,2'-diaminobiphenyl.[4]

    • Cause: Competing reaction pathway.

    • Solution: Optimization of the reaction conditions, particularly the choice of solvent and temperature, can favor the desired cyclization to this compound.

  • Side Product 2: Triazepine Compounds. These can form under certain conditions.[4]

    • Cause: Alternative cyclization pathway.

    • Solution: Careful control of the reaction conditions is key. A thorough literature search for your specific substrate and reaction type may reveal conditions that disfavor triazepine formation.

  • Side Product 3: 2,2'-Biphenyldiamine. This is a result of over-reduction of this compound, particularly in the photocatalytic method.[1]

    • Solution: As mentioned previously, limit the UV irradiation time. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the this compound is formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods include the reductive cyclization of 2,2'-dinitrobiphenyls, the oxidation of 2-azobiaryls, and the cyclization of 2,2'-diaminobiphenyl.[5][7][9] Other methods include palladium-catalyzed dual C-H activation for synthesizing derivatives.[10]

Q2: How do I choose the best synthetic route for my specific needs?

A2: The choice of route depends on several factors:

  • Availability of starting materials: 2,2'-Dinitrobiphenyls are often readily accessible.

  • Substituent tolerance: Some methods have better functional group tolerance than others. For example, the synthesis from 2,2'-diaminobiphenyl using a nitrite source has been shown to tolerate a variety of functional groups.[7][8]

  • Desired scale: Some methods are more easily scalable. The reductive coupling with NaHS has been noted for its scalability.[3]

  • Equipment availability: Methods like photocatalytic and electrochemical synthesis require specific equipment.[1][5]

Q3: What purification methods are most effective for this compound?

A3: The purification of this compound typically involves:

  • Recrystallization: This is often an effective method for obtaining high-purity material. A mixed solvent system, such as hexane and diethyl ether, can be used.[11]

  • Column Chromatography: Silica gel chromatography is a standard method for separating this compound from byproducts and unreacted starting materials.

Q4: Are there any particular safety precautions I should take when synthesizing this compound?

A4: Yes, standard laboratory safety practices should always be followed. Specific considerations include:

  • Handling of reagents: Many of the reagents used, such as nitro compounds and oxidizing agents, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical.

  • UV radiation: When using the photocatalytic method, ensure proper shielding from the UV lamp to prevent eye and skin damage.

  • Inert atmosphere: Reactions requiring an inert atmosphere should be set up carefully to avoid the introduction of air, which can be a safety hazard with certain reagents and can negatively impact the reaction.

Experimental Protocols

Protocol 1: Photocatalytic Synthesis of this compound from 2,2'-Dinitrobiphenyl

This protocol is based on the highly selective photocatalytic reduction of 2,2'-dinitrobiphenyl.[1][2]

Materials:

  • 2,2'-Dinitrobiphenyl (DNBP)

  • Titanium dioxide (P25-TiO₂)

  • iso-Propanol

  • Deionized water

  • Argon gas

  • UV lamp (e.g., 125 W mercury arc lamp)

Procedure:

  • In a suitable reaction vessel, prepare a 50% aqueous iso-propanol solution.

  • Add 2,2'-dinitrobiphenyl to the solvent mixture to a final concentration that provides 25 µmol of the starting material.

  • Add 50 mg of P25-TiO₂ to the reaction mixture.

  • Purge the reaction vessel with argon gas for at least 30 minutes to create an inert atmosphere.

  • Place the reaction vessel under a UV lamp and irradiate for 20 hours with continuous stirring.

  • After the reaction is complete, centrifuge the mixture to separate the TiO₂ catalyst.

  • The supernatant can then be extracted with a suitable organic solvent (e.g., diethyl ether) and the product isolated by evaporation of the solvent and subsequent purification.[11]

ParameterRecommended Value
Starting Material2,2'-Dinitrobiphenyl (25 µmol)
PhotocatalystP25-TiO₂ (50 mg)
Solvent50% aqueous iso-propanol
AtmosphereArgon
Irradiation Time20 hours
Expected Yield~95%[1]
Protocol 2: Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls via Copper(II) Oxidation

This protocol describes a method for the synthesis of Benzo[c]cinnolinium salts.[5][6]

Materials:

  • 2-Azobiaryl

  • Copper(II) acetate (Cu(OAc)₂)

  • Copper(II) chloride (CuCl₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • Silver tetrafluoroborate (AgBF₄) for anion exchange

Procedure:

  • To a reaction tube, add the 2-azobiaryl substrate, Cu(OAc)₂ (3.0 equiv), and CuCl₂ (3.0 equiv).

  • Add TFE as the solvent.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, add AgBF₄ (1.5 equiv) for anion exchange.

  • The product can be isolated and purified by standard techniques.

ParameterRecommended Value
Substrate2-Azobiaryl
OxidantsCu(OAc)₂ (3.0 equiv), CuCl₂ (3.0 equiv)
SolventTFE
Temperature110 °C
Reaction Time24 hours

Visualizations

experimental_workflow cluster_photocatalytic Photocatalytic Synthesis cluster_oxidation Copper-Promoted Oxidation prep_photo Reaction Setup: - 2,2'-Dinitrobiphenyl - TiO2 Catalyst - 50% aq. iso-Propanol inert_photo Inert Atmosphere: Purge with Argon prep_photo->inert_photo irradiate UV Irradiation (20 hours) inert_photo->irradiate workup_photo Work-up: - Centrifuge - Extract - Purify irradiate->workup_photo product_photo This compound workup_photo->product_photo prep_oxid Reaction Setup: - 2-Azobiaryl - Cu(OAc)2, CuCl2 - TFE heat Heating (110°C, 24h) prep_oxid->heat anion_exchange Anion Exchange (AgBF4) heat->anion_exchange workup_oxid Work-up & Purification anion_exchange->workup_oxid product_oxid Benzo[c]cinnolinium Salt workup_oxid->product_oxid

Caption: Comparative workflow for photocatalytic and copper-promoted synthesis of this compound derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Purity of Starting Materials start->cause1 cause2 Reaction Conditions start->cause2 cause3 Steric/Electronic Effects start->cause3 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize: - Temperature - Time - Reagents cause2->sol2 sol3 Modify Substrate or Change Synthetic Route cause3->sol3

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the chromatographic purification of Benzo[c]cinnoline (C₁₂H₈N₂). This document is designed for researchers, chemists, and drug development professionals who are working with this fluorescent N-heterocyclic compound. This compound's unique structure makes it a valuable building block in materials science and pharmaceutical development.[1] However, its purification can present challenges, from choosing the correct stationary and mobile phases to troubleshooting common issues like co-elution and product decomposition.

This guide provides in-depth, experience-based answers to frequently asked questions and solutions to common problems encountered during chromatographic purification. Our goal is to equip you with the knowledge to not only follow a protocol but to understand the underlying principles, enabling you to adapt and optimize the purification for your specific crude sample.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting a large-scale column purification of this compound?

A1: The most critical preliminary step is to develop a robust separation method using Thin Layer Chromatography (TLC). TLC is a rapid, low-cost method to determine the optimal solvent system for your column.

  • Rationale: The retention factor (Rf) values on a TLC plate are directly correlated to the elution behavior on a column packed with the same stationary phase. Aim for an Rf value of 0.25-0.35 for this compound in your chosen solvent system. This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent, well-separated from both non-polar impurities (which run at a higher Rf) and very polar baseline impurities (which have an Rf near 0).

  • Actionable Steps:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate (Silica Gel 60 F₂₅₄ is standard).

    • Develop the plate in various solvent systems (see Table 1 for starting points).

    • Visualize the spots under a UV lamp (254 nm). This compound is a yellow solid and should be visible, but UV light will reveal non-colored impurities.[2]

    • Select the solvent system that gives the best separation between your product and its impurities, with the product spot at an Rf of ~0.3.

Q2: What are the most common impurities I should expect in my crude this compound sample?

A2: The impurity profile depends heavily on the synthetic route used. Common syntheses involve the reduction and cyclization of 2,2'-dinitrobiphenyl or the oxidation of 2,2'-diaminobiphenyl.[3][4][5][6]

  • From 2,2'-dinitrobiphenyl reduction: Expect to see partially reduced intermediates, such as nitro-amino or nitroso compounds, and potentially the N-oxide derivative of this compound.[7][8] These are often more polar than the final product.

  • From 2,2'-diaminobiphenyl oxidation: Unreacted starting material (the diamine) is a common, highly polar impurity. Over-oxidation products or side-products like carbazoles can also form.[5]

  • General Impurities: Solvents from the reaction or workup and any catalysts used (e.g., palladium or copper salts) may also be present.[4]

Understanding your potential impurities is key to designing the purification strategy, as their polarity relative to this compound will dictate the ease of separation.

Q3: What stationary phase is best for this compound purification?

A3: Silica gel (standard grade, 60 Å porosity, 40-63 µm particle size) is the most common and cost-effective choice for purifying this compound and its derivatives.

  • Expertise: this compound is a moderately polar compound due to the two nitrogen atoms in its aromatic system. Silica gel, a polar adsorbent, works well by establishing differential interactions between the components of the crude mixture. More polar compounds (like the N-oxide or diamine starting material) will interact more strongly with the silica and elute later, while less polar byproducts will elute earlier.

  • Alternative Options:

    • Alumina (neutral or basic): Can be useful if your compound is sensitive to the acidic nature of silica gel.[9] However, this compound is generally stable on silica.

    • Reversed-Phase Silica (C18): Used for HPLC purification, particularly for high-purity applications or for separating compounds with very similar polarities.[10][11] In this case, a polar mobile phase (like acetonitrile/water) is used, and elution order is reversed (non-polar compounds elute later).

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

Problem 1: Poor Separation or Co-elution of Impurities

Q: My fractions are all mixed. The TLC showed good separation, but the column is failing. What's wrong?

A: This is a common issue that can stem from several factors, from column packing to incorrect solvent choice.

  • Potential Cause 1: Column was poorly packed.

    • Explanation: Channels, cracks, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, ruining separation. This leads to broad, overlapping bands instead of sharp, distinct ones.

    • Solution: Ensure your column is packed uniformly. Use either a "dry packing" or "wet slurry" method, making sure to gently tap the column as you pack to settle the silica into a homogenous bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[12][13]

  • Potential Cause 2: The polarity of the elution solvent is too high.

    • Explanation: If you start with a solvent system that is too polar, all components (product and impurities) will have low affinity for the silica and will be washed off the column quickly with little to no separation, a phenomenon known as "eluting at the solvent front."

    • Solution: Start eluting your column with a less polar solvent system than the one determined by TLC. For example, if your ideal TLC solvent was 20% Ethyl Acetate in Hexane, start the column with 5-10% Ethyl Acetate in Hexane. Then, gradually increase the polarity (gradient elution). This holds the compounds at the top of the column initially and then allows them to move down and separate as the eluent becomes progressively more polar.

  • Potential Cause 3: The sample was loaded improperly or was too large.

    • Explanation: Loading the sample in too large a volume of solvent will cause the initial band to be very broad, making separation impossible. Overloading the column with too much crude material will exceed its separation capacity.

    • Solution: Dissolve your crude product in the minimum amount of solvent possible for loading.[12] If the crude product is not very soluble in the column eluent, use a stronger (more polar) solvent to dissolve it, but use a minimal volume. Alternatively, use the "dry loading" method: dissolve the crude sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12] A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

Problem 2: The this compound is not coming off the column.

Q: I've run a large volume of solvent through the column, and my product is nowhere to be found. Where did it go?

A: This frustrating situation usually points to one of two possibilities: decomposition or excessively strong binding.

  • Potential Cause 1: Product decomposed on the silica.

    • Explanation: While this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[9] If the compound remains on the column for an extended period, degradation can occur.

    • Self-Validation Protocol: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.

    • Solution: If unstable, switch to a neutral stationary phase like neutral alumina or consider deactivating the silica gel with a small amount of a base like triethylamine (~0.5-1%) in your mobile phase.

  • Potential Cause 2: The mobile phase is not polar enough.

    • Explanation: Your product is strongly adsorbed to the silica and the eluent does not have sufficient polarity to move it down the column.

    • Solution: Systematically increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, gradually increase the percentage of Ethyl Acetate. If that is insufficient, you may need to switch to a more polar solvent system, such as Dichloromethane/Methanol.

Problem 3: Low Yield After Purification

Q: I collected my fractions and evaporated the solvent, but my final yield is much lower than expected.

A: Assuming the reaction itself was successful, yield loss during chromatography is often a mechanical issue.

  • Potential Cause 1: Product is spread across too many fractions.

    • Explanation: If the elution band is very broad, the product can be diluted across a large number of collection tubes. The concentration in the "tailing" fractions may be so low that it's difficult to detect by TLC, leading you to discard them.

    • Solution: Use gradient elution to sharpen the elution band. Once the main product starts to elute, slightly increasing the mobile phase polarity can help push the tailing end of the band off the column more quickly and compactly. Always concentrate a few fractions just before and after your main product band to check for any residual compound.[9]

  • Potential Cause 2: Incomplete elution.

    • Explanation: A portion of your product may have remained on the column.

    • Solution: After you believe all the product has been collected, perform a "column flush" with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate). Collect this flush as a separate fraction, concentrate it, and check for your product by TLC. This will confirm if any material was left behind.

Part 3: Experimental Protocols & Data

Detailed Protocol: Standard Purification of this compound

This protocol assumes a 500 mg scale crude product. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Method Development:

    • Using a silica plate, find a solvent system of Ethyl Acetate (EtOAc) and Hexane that gives an Rf of ~0.3 for this compound. A typical starting point is 20% EtOAc/Hexane.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter). Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.

    • In a beaker, mix ~25-50 g of silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) to form a thin, pourable slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to pack the silica and open the stopcock to drain the excess solvent. Add a protective layer of sand (~0.5 cm) to the top of the silica bed. Do not let the solvent level fall below the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the 500 mg of crude this compound in a few mL of Dichloromethane in a round-bottom flask.

    • Add ~1-2 g of silica gel to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the prepared column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent (5% EtOAc/Hexane), collecting fractions (e.g., 10-15 mL per tube).

    • After several column volumes, begin to gradually increase the polarity (e.g., move to 10% EtOAc, then 15%, then 20%). This is a step gradient.

    • Monitor the fractions by TLC. Spot every few tubes on a single TLC plate to track the elution of the product.

    • Once the desired product begins to elute, continue with the isocratic solvent system (e.g., 20% EtOAc/Hexane) until it is fully collected.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified, yellow, crystalline this compound.[2]

Data Presentation

Table 1: Mobile Phase Selection Guide for TLC (Silica Gel)

Solvent System (v/v)Polarity IndexTypical Application
100% Hexane0.1For very non-polar impurities
10-30% EtOAc in Hexane2.0 - 3.0Good starting range for this compound
50% EtOAc in Hexane3.5For more polar derivatives or impurities
100% Dichloromethane3.1Alternative solvent system
2-5% Methanol in DCM4.0 - 4.5For eluting highly polar compounds

Part 4: Visualized Workflows

General Purification Workflow

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_isolation Isolation Phase Crude Crude this compound TLC 1. TLC Method Development (Target Rf = 0.3) Crude->TLC Column_Prep 2. Prepare Column (Slurry Pack) Load 3. Load Sample (Dry Loading) Column_Prep->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Analysis 6. Analyze Fractions by TLC Collect->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Workflow for this compound Purification.

Troubleshooting: Poor Separation

G cluster_causes Potential Causes & Checks cluster_solutions Solutions Problem Problem: Poor Separation / Co-elution Check_Packing Check Column Packing Problem->Check_Packing Check_Solvent Check Eluent Polarity Problem->Check_Solvent Check_Loading Check Sample Loading Problem->Check_Loading Sol_Repack Repack column carefully. Avoid cracks/bubbles. Check_Packing->Sol_Repack Is it uneven? Sol_Gradient Use a shallower gradient. Start with a less polar solvent. Check_Solvent->Sol_Gradient Is it too high? Sol_DryLoad Use 'Dry Loading' method. Reduce initial sample volume. Check_Loading->Sol_DryLoad Was band too wide?

Caption: Troubleshooting Poor Chromatographic Separation.

References

Technical Support Center: Synthesis of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzo[c]cinnoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of the this compound scaffold. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route. Each entry is structured in a question-and-answer format to provide direct and actionable advice.

Route 1: Oxidative Cyclization of 2,2'-Diaminobiphenyl Derivatives

This route is a common and efficient method for accessing benzo[c]cinnolines. However, it is often plagued by the formation of carbazole and triazepine byproducts.

Question 1: My reaction is yielding a significant amount of carbazole alongside the desired this compound. What is causing this and how can I prevent it?

Answer:

The formation of carbazole from 2,2'-diaminobiphenyl is a common competing reaction pathway.[1] This side reaction is particularly prevalent under conditions that favor C-N bond formation through dehydrogenation or deamination, often catalyzed by residual metals or high temperatures.

Causality behind Carbazole Formation:

The mechanism for carbazole formation involves the intramolecular coupling of the two amino groups with the aromatic rings. This process is often facilitated by oxidizing agents that can also promote the desired diazotization. Factors that can favor carbazole formation include:

  • Steric Hindrance: Bulky substituents on the biphenyl backbone can sterically hinder the formation of the seven-membered transition state required for this compound, making the five-membered ring formation of carbazole more favorable.

  • Reaction Conditions: Suboptimal temperature, incorrect choice of oxidant, or prolonged reaction times can increase the likelihood of carbazole formation.

  • Purity of Starting Materials: Impurities in the 2,2'-diaminobiphenyl can sometimes catalyze the formation of carbazole.

Troubleshooting and Optimization:

To minimize carbazole formation and improve the yield of this compound, consider the following adjustments:

  • Choice of Diazotizing Agent and Solvent: The use of tert-butyl nitrite (tBuONO) in 2,2,2-trifluoroethanol (TFE) has been shown to be highly effective in promoting the desired N-N bond formation.[2] TFE is a polar, non-coordinating solvent that can stabilize the diazonium intermediate, favoring the intramolecular cyclization to this compound over carbazole formation.

  • Temperature Control: Maintain a moderate reaction temperature. While some activation energy is required, excessive heat can promote undesired side reactions, including carbazole formation. It is advisable to start at room temperature and gently heat if the reaction is sluggish.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times after the consumption of the starting material can lead to the degradation of the desired product and the formation of byproducts.

  • Inert Atmosphere: While some oxidative cyclizations are performed under air, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress oxidative side reactions that may lead to carbazole.

Experimental Protocol for Minimizing Carbazole Formation:

  • To a solution of the 2,2'-diaminobiphenyl derivative (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) at room temperature, add tert-butyl nitrite (2.0-3.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Once the starting material is consumed, quench the reaction by adding a suitable solvent like ethyl acetate and wash with water.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I've isolated an unexpected byproduct with a seven-membered ring containing three nitrogen atoms. What is this, and can it be converted to this compound?

Answer:

This byproduct is likely a triazepine derivative.[1] Under certain conditions, particularly with specific substitution patterns on the 2,2'-diaminobiphenyl starting material, the formation of a triazepine can compete with the desired this compound synthesis.

Mechanism of Triazepine Formation:

The formation of the triazepine involves a different mode of cyclization of the bis-diazonium intermediate or a related species. Instead of the two nitrogen atoms from the amino groups coupling, one of the diazonium groups may react with the other aromatic ring in a different position, leading to the seven-membered triazepine ring.

Is Triazepine an Intermediate?

It is crucial to understand that the triazepine is generally a terminal side product and not an intermediate on the pathway to this compound. Studies have shown that isolated triazepine compounds do not convert to this compound under the optimized reaction conditions for the latter's synthesis. Therefore, once formed, it represents a loss of yield.

Mitigation Strategies:

Preventing triazepine formation relies on carefully controlling the reaction conditions to strongly favor the desired N-N bond formation pathway. The same strategies for minimizing carbazole formation are often effective here:

  • Optimized Reagent and Solvent System: The tBuONO/TFE system is generally effective at directing the reaction towards this compound.

  • Control of Stoichiometry: Use the optimal amount of the diazotizing agent. An excess may lead to undesired side reactions.

  • Substrate-Specific Optimization: The propensity for triazepine formation can be highly dependent on the electronic and steric properties of the substituents on the biphenyl core. For particularly challenging substrates, a thorough optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Route 2: Reductive Cyclization of 2,2'-Dinitrobiphenyl Derivatives

This classical approach involves the reduction of the two nitro groups, followed by in-situ cyclization to form the azo bridge of the this compound.

Question 3: My reaction is producing a significant amount of 2,2'-diaminobiphenyl instead of the cyclized product. How can I promote cyclization?

Answer:

The formation of 2,2'-diaminobiphenyl is a result of the complete reduction of both nitro groups without the subsequent oxidative cyclization to form the N=N bond. This indicates that the reducing conditions are too harsh or that the conditions are not conducive to the final cyclization step.

Causality of Over-reduction:

  • Strong Reducing Agents: Powerful reducing agents like LiAlH₄ can readily reduce the nitro groups to amines but may not be optimal for the subsequent cyclization.

  • Reaction Conditions: The pH, temperature, and choice of solvent can all influence the relative rates of reduction and cyclization.

Troubleshooting and Optimization:

To favor the formation of this compound, a more controlled reduction is necessary.

  • Choice of Reducing Agent: Using milder reducing agents can allow for the stepwise reduction to intermediates that are more prone to cyclization. Sodium hydrosulfide (NaHS) has been reported as an efficient and selective reagent for this transformation, providing good yields of this compound.[3]

  • Photocatalytic Reduction: A highly selective method involves the photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO₂ under UV irradiation. This method can achieve high yields of this compound with minimal formation of the diamine byproduct.[4]

  • Control of Reaction Time (for Photocatalytic Method): In the photocatalytic approach, it is crucial to monitor the reaction time. Prolonged irradiation can lead to the over-reduction of the desired this compound product to 2,2'-diaminobiphenyl.[4]

Experimental Protocol for Selective Reductive Cyclization with NaHS: [3]

  • Dissolve the 2,2'-dinitrobiphenyl derivative in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of sodium hydrosulfide (NaHS) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often rapid.

  • Upon completion, extract the product with an organic solvent.

  • Purify by recrystallization or column chromatography.

Question 4: My main product is the this compound N-oxide. How can I obtain the deoxygenated this compound?

Answer:

The formation of this compound N-oxide occurs when the reduction of the two nitro groups is incomplete, leading to a cyclized product with one N-oxide functionality. This is a common intermediate in some reductive cyclization pathways.

Deoxygenation of this compound N-oxide:

If you have isolated the N-oxide, it can be readily deoxygenated to the desired this compound. A common method is to treat the N-oxide with a suitable reducing agent. For instance, the reaction can be conducted with sodium ethoxide at elevated temperatures to achieve a near-quantitative conversion to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of tert-butyl nitrite (tBuONO) in the synthesis from 2,2'-diaminobiphenyl?

A1: tert-Butyl nitrite serves a dual role in this synthesis.[5][6] Firstly, it acts as a diazotizing agent, converting the amino groups of the 2,2'-diaminobiphenyl into diazonium salts. Secondly, it can act as an oxidant to facilitate the final cyclization and formation of the stable aromatic this compound system.

Q2: Why is 2,2,2-trifluoroethanol (TFE) a good solvent for the oxidative cyclization of 2,2'-diaminobiphenyl?

A2: TFE is a highly polar, non-coordinating solvent that is particularly effective at stabilizing cationic intermediates, such as the diazonium species formed during the reaction.[7] This stabilization is believed to favor the desired intramolecular N-N bond formation pathway over competing side reactions like carbazole formation.

Q3: How can I purify my crude this compound product?

A3: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the main impurity is significantly more or less soluble than the product, recrystallization can be a highly effective method. A mixed solvent system, such as hexane and diethyl ether, has been successfully used for the recrystallization of this compound.[8]

  • Column Chromatography: For mixtures containing byproducts with similar polarities, such as carbazole, column chromatography on silica gel is the method of choice. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) will typically allow for the separation of this compound from its common side products.[9] HPLC methods have also been developed for the efficient separation of carbazole derivatives.[10]

Q4: Can electronic effects of substituents influence the reaction?

A4: Yes, the electronic nature of substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups can deactivate the aromatic rings, making the cyclization less favorable. Conversely, electron-donating groups can enhance the reactivity towards the desired cyclization.[1]

Visualizing Reaction Pathways

To better understand the competing reactions in the synthesis from 2,2'-diaminobiphenyl, the following diagram illustrates the desired pathway to this compound versus the formation of carbazole and triazepine side products.

Benzo_c_cinnoline_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediate cluster_products Potential Products 2,2'-Diaminobiphenyl 2,2'-Diaminobiphenyl Bis-diazonium Bis-diazonium Intermediate 2,2'-Diaminobiphenyl->Bis-diazonium Diazotization tBuONO tBuONO tBuONO->Bis-diazonium TFE_Solvent TFE (Solvent) TFE_Solvent->Bis-diazonium Stabilizes Benzo_c_cinnoline This compound (Desired Product) Bis-diazonium->Benzo_c_cinnoline Intramolecular N-N Coupling Carbazole Carbazole (Side Product) Bis-diazonium->Carbazole Deaminative C-N Coupling Triazepine Triazepine (Side Product) Bis-diazonium->Triazepine Alternative Cyclization

Caption: Competing pathways in this compound synthesis.

Summary of Key Side Products and Mitigation Strategies

Synthetic RouteCommon Side Product(s)Likely Cause(s)Recommended Mitigation Strategy(ies)
Oxidative Cyclization of 2,2'-Diaminobiphenyl CarbazoleSteric hindrance, high temperature, non-optimal oxidant/solventUse tBuONO in TFE, control temperature, monitor reaction time.
TriazepineSubstrate electronics/sterics, non-optimal conditionsUse tBuONO in TFE, optimize stoichiometry and conditions.
Reductive Cyclization of 2,2'-Dinitrobiphenyl 2,2'-DiaminobiphenylOver-reduction, harsh reducing agentUse milder reducing agents (e.g., NaHS), consider photocatalysis.
This compound N-oxideIncomplete reductionDeoxygenate with a suitable reducing agent (e.g., sodium ethoxide).
Photocatalytic Reduction of 2,2'-Dinitrobiphenyl 2,2'-DiaminobiphenylOver-reduction of the final productCarefully monitor and control the irradiation time.

References

Benzo[c]cinnoline degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving benzo[c]cinnoline. As Senior Application Scientists, we have compiled this guide based on established scientific literature and extensive field experience to help you navigate the complexities of working with this versatile yet sensitive molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

1. What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, primarily influenced by light, pH, and temperature. The most common degradation product is 2,2'-diaminobiphenyl, formed through the reductive cleavage of the N=N bond.

  • Photodegradation: Exposure to UV light can induce the reduction of this compound. This process is particularly relevant in photocatalytic systems or during prolonged exposure to direct light.[1]

  • Electrochemical Reduction: In both protic and aprotic media, this compound can be electrochemically reduced. The mechanism and intermediates can vary with the solvent and pH.[2]

  • Thermal Degradation: At elevated temperatures, decomposition is believed to occur through a radical mechanism, involving the cleavage of C-N and C-C bonds.[3]

2. How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH, particularly in aqueous or protic solutions.

  • Acidic Conditions: In acidic media, this compound exhibits distinct electrochemical reduction waves, indicating specific protonated species are involved in the degradation process.[2] For some related N-heterocyclic compounds, photo-instability is reported to increase at lower pH.[4]

  • Basic Conditions: Under basic conditions, the electrochemical reduction behavior of this compound changes compared to acidic media, suggesting a different degradation mechanism.[2]

3. What are the best practices for storing this compound?

To ensure the long-term stability of this compound, proper storage is crucial.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Light Protection: Protect from light to prevent photodegradation. Use amber vials or store in a dark cabinet.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Incompatible Materials: Avoid storage near strong oxidizing agents.[5]

4. What are common impurities I might find in my this compound sample?

Impurities can arise from the synthetic route used. Common synthesis methods include the reductive cyclization of 2,2'-dinitrobiphenyls or the oxidative cyclization of 2,2'-diaminobiphenyls.[6][7]

  • Starting Materials: Unreacted 2,2'-dinitrobiphenyl or 2,2'-diaminobiphenyl.

  • Intermediates: Partially reduced intermediates from the dinitro starting material.

  • Side-Products: this compound N-oxide is a common byproduct, especially in oxidative synthesis conditions.[8][9]

  • Degradation Products: 2,2'-diaminobiphenyl from unintended reduction during synthesis or storage.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in my analytical chromatogram (HPLC, GC-MS). Sample degradation due to light exposure.1. Prepare samples fresh and analyze them immediately. 2. Protect samples from light by using amber vials or covering them with aluminum foil. 3. If possible, use a cooled autosampler.[10]
Sample degradation due to acidic or basic conditions in the mobile phase or sample matrix.1. Adjust the pH of your mobile phase or sample diluent to be as neutral as possible, if compatible with your analytical method. 2. Evaluate the stability of this compound in your specific analytical buffer over time.
Presence of synthesis-related impurities.1. Review the certificate of analysis for your batch of this compound. 2. If possible, purify the material using techniques like recrystallization or column chromatography. 3. Use a high-resolution analytical technique like LC-MS to identify the impurities.[11]
Low yield or incomplete reaction during a synthesis involving this compound. Degradation of the starting material or product under the reaction conditions.1. If the reaction is light-sensitive, conduct it in the dark or under red light. 2. If the reaction is sensitive to air, perform it under an inert atmosphere (N₂ or Ar). 3. Optimize the reaction temperature to avoid thermal degradation.
Inappropriate solvent or reagents.1. This compound has low solubility in water and is more soluble in non-polar organic solvents like benzene or toluene.[12] Ensure your solvent system is appropriate for the reaction. 2. Check for compatibility of all reagents with the this compound core.
Color change of this compound solution over time (e.g., fading of the yellow color). Degradation of the this compound molecule.1. This is a strong indicator of degradation. Immediately analyze the solution by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify degradation products. 2. Review your handling and storage procedures to identify potential causes of instability.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions (e.g., light, pH, temperature).

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Photostability: Transfer an aliquot of the stock solution to a clear glass vial and expose it to a light source (e.g., a photostability chamber with a defined UV and visible light output). Wrap a control sample in aluminum foil and keep it alongside the exposed sample.

    • pH Stability: Prepare buffers at different pH values (e.g., pH 2, 7, and 10). Add a small, known volume of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Thermal Stability: Place aliquots of the stock solution in vials and store them at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or another suitable modifier, is often effective. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, for example, around 254 nm or its λmax.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

    • Identify any new peaks that appear in the chromatogram, which are potential degradation products.

Visualizations

This compound Degradation Pathways BCC This compound INT Intermediates (e.g., Dihydrothis compound) BCC->INT Reduction (Photochemical, Electrochemical) FRAG Ring-Opened/Fragmented Products BCC->FRAG Thermal Degradation (Radical Mechanism) DP 2,2'-Diaminobiphenyl INT->DP Further Reduction

Caption: Major degradation pathways of this compound.

Troubleshooting Workflow for this compound Stability Start Unexpected Experimental Result (e.g., low yield, extra peaks) CheckPurity 1. Verify Purity of Starting Material Start->CheckPurity CheckStorage 2. Review Storage and Handling Procedures CheckPurity->CheckStorage CheckConditions 3. Evaluate Experimental Conditions CheckStorage->CheckConditions Analyze 4. Analyze for Degradation Products (HPLC, LC-MS) CheckConditions->Analyze Modify 5. Modify Protocol Analyze->Modify

Caption: A systematic workflow for troubleshooting stability issues.

References

Technical Support Center: A Researcher's Guide to Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzo[c]cinnoline is a polycyclic aromatic heterocyclic compound utilized in various research applications, including organic synthesis, materials science for components like organic semiconductors, and pharmaceutical development.[1] Its unique chemical structure lends it notable fluorescent properties, making it a valuable building block for creating complex molecules.[1] However, like many specialized chemical reagents, its safe and effective use hinges on a thorough understanding of its properties and associated hazards.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It is structured in a practical question-and-answer format to directly address potential issues and provide clear, actionable guidance for the safe storage, handling, and disposal of this compound.

Section 1: Hazard Identification & Key Properties

Before handling any chemical, a clear understanding of its intrinsic properties and hazards is paramount. This section summarizes the critical safety and physical data for this compound.

Q1: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance with the following primary risks[2][3]:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[2][3]

  • Skin Irritation: Causes skin irritation (H315).[2][3][4]

  • Eye Irritation: Causes serious eye irritation (H319).[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3][4]

It is crucial to take all necessary precautions to avoid direct contact and inhalation.

Q2: What are the key physical and chemical properties of this compound?

Understanding the physical state and properties is essential for proper experimental planning and storage.

PropertyValueSource(s)
Chemical Formula C₁₂H₈N₂[5][6]
Molar Mass ~180.21 g/mol [2][5]
Appearance Yellow to light yellow, brown, or dark green crystalline powder.[7][8]
Melting Point 156 - 159 °C (312.8 - 318.2 °F)[1][7]
Stability Stable under normal, recommended storage conditions.[7]
Solubility Tends to be more soluble in non-polar organic solvents like benzene or toluene and is largely insoluble in water.[9]

Section 2: Storage & Stability FAQs

Proper storage is the first line of defense against chemical degradation and laboratory accidents.

Q1: What are the ideal conditions for storing this compound?

To ensure its stability and integrity, this compound should be stored under the following conditions:

  • Location: Store in a cool, dry, and well-ventilated area.[4][7]

  • Container: Keep the container tightly and securely sealed when not in use.[4][7]

  • Environment: Protect from environmental extremes and physical damage.[4] Some suppliers specify storage at room temperature is acceptable.[1]

  • Segregation: Store locked up and away from incompatible materials and foodstuff containers.[4][7]

Q2: What materials are incompatible with this compound?

The primary incompatibility identified for this compound is with oxidizing agents .[7] Storing it away from chemicals like nitric acid, permanganates, or chromic acid is essential to prevent potentially hazardous reactions.[7][10][11]

Q3: Is this compound sensitive to light or moisture?

While specific data on photosensitivity is not detailed in the primary safety sheets, general best practices for organic compounds recommend protection from light.[12] The explicit instruction to "keep in a dry...place" indicates a need to protect it from moisture to prevent potential degradation or clumping of the powder.[7]

Section 3: Handling & Personal Protective Equipment (PPE) Troubleshooting

Safe handling protocols are critical to minimize exposure and ensure researcher safety.

Q1: What are the essential safe handling practices for this compound?

When working with this compound powder, always adhere to the following:

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust.[4]

  • Avoid Dust Generation: Handle the solid carefully to avoid creating dust clouds.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Always wash hands thoroughly with soap and water after handling is complete.[4][7]

  • Clothing: Contaminated work clothes should be removed and laundered separately from personal clothing.[4][7]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Appropriate PPE is your last line of defense against exposure. The following PPE is required:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[4]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or overalls.[4][13]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, wear a suitable dust respirator.[4] An N-95 or higher-rated respirator is recommended for fine powders.[14]

PPE_Selection_Workflow start Handling this compound Solid Powder fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_in_hood Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_in_hood  Yes ppe_on_bench Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Dust Respirator fume_hood->ppe_on_bench No   end_process Proceed with Experiment ppe_in_hood->end_process ppe_on_bench->end_process

Caption: PPE selection workflow for this compound.

Section 4: Spill & Waste Management Guide

Accidents can happen. Being prepared with a clear and effective response plan is essential for laboratory safety.

Q1: How should I clean up a small spill of this compound powder?

For minor spills (e.g., a few grams in a contained area), follow this procedure:

  • Immediate Action: Clean up all spills immediately.[4]

  • Alert & Restrict: Alert personnel in the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE, including gloves, safety glasses, a lab coat, and a dust respirator if needed.[4]

  • Cleanup: Use dry cleanup procedures.[4] Carefully sweep or shovel the material into a clean, dry, sealable, and appropriately labeled container.[4][7] AVOID generating dust or using compressed air for cleaning.[4] An explosion-proof vacuum can also be used.[4]

  • Decontamination: After the bulk material is removed, decontaminate the area with soap and water, and wipe dry.[15]

  • Disposal: Treat the collected spill residue and cleaning materials as hazardous waste.[15]

Q2: What is the procedure for a major spill?

A major spill is one that is too large to be handled safely by local personnel or poses a significant respiratory hazard.

  • Evacuate: Clear the area of all personnel and move upwind from the spill.[4]

  • Alert: Notify your institution's emergency services (e.g., Environmental Health & Safety, Fire Brigade) and inform them of the location and nature of the hazard.[4]

  • Secure the Area: Prevent entry to the spill area.

  • Prevent Spread: If it is safe to do so, take steps to prevent the powder from entering drains or waterways.[4]

  • Professional Cleanup: Do not attempt to clean up a major spill yourself. Allow trained emergency responders to handle the situation.[4]

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size & Risk spill->assess minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Dust) assess->major_spill Major minor_steps 1. Don PPE 2. Use Dry Cleanup Methods 3. Collect in Labeled Container 4. Decontaminate Area minor_spill->minor_steps major_steps 1. Evacuate Area & Move Upwind 2. Alert Emergency Services 3. Secure the Area 4. Await Professional Response major_spill->major_steps disposal Dispose of all waste as hazardous material minor_steps->disposal

Caption: Decision workflow for this compound spills.

Q3: How must this compound waste be disposed of?

All waste containing this compound, including spilled material, contaminated PPE, and empty containers, must be treated as hazardous waste.

  • Place waste in a clean, dry, sealable, and clearly labeled container.[4]

  • Dispose of the contents and container at an authorized hazardous or special waste collection point, strictly following all local, state, and federal regulations.[4]

References

Technical Support Center: Optimizing Reaction Conditions for Benzo[c]cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of benzo[c]cinnoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important class of nitrogen-containing heterocyclic compounds. Benzo[c]cinnolines are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Conceptual Overview: The Synthetic Landscape of Benzo[c]cinnolines

The synthesis of the this compound core can be approached through several key disconnection strategies. Understanding these pathways is crucial for selecting the appropriate starting materials and reaction conditions, and for effective troubleshooting.

A prevalent and modern approach involves the intramolecular cyclization of substituted biaryl precursors. Common methods include:

  • Reductive Cyclization of 2,2'-Dinitrobiphenyls: This classic method involves the reduction of the nitro groups, followed by cyclization to form the N=N bond.[4][5]

  • Oxidative Cyclization of 2,2'-Diaminobiphenyls: This method utilizes an oxidizing agent to facilitate the formation of the azo bridge.[6][7]

  • Palladium-Catalyzed Dual C-H Activation/Annulation: These advanced methods construct the this compound core through a cascade of C-C and C-N bond formations, often starting from more readily available precursors like pyrazolones and aryl iodides.[8][9]

  • Copper(II) or Electrochemical Oxidation of 2-Azobiaryls: This strategy offers an efficient route to benzo[c]cinnolinium salts through intramolecular cyclization.[1][2]

The choice of method will depend on the desired substitution pattern, functional group tolerance, and available starting materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Low or No Product Yield

Q1: My reductive cyclization of a 2,2'-dinitrobiphenyl derivative is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in this reaction often stem from incomplete reduction of the nitro groups or side reactions.

  • Incomplete Reduction: The reduction of two nitro groups to form the azo linkage is a multi-electron process.[4] Ensure your reducing agent is sufficiently potent and used in stoichiometric excess. For example, while catalytic hydrogenation is an option, stronger reducing agents like LiAlH4 have been used, though they may have functional group compatibility issues.[4] Electrochemical reduction can also be a highly selective and efficient alternative.[4]

  • Side Product Formation: Over-reduction can lead to the formation of the corresponding 2,2'-diaminobiphenyl. If you are isolating this as a major byproduct, consider using a milder reducing agent or optimizing the reaction time and temperature.

  • Solvent and Base Effects: The choice of solvent and base can be critical. For instance, in some procedures, using an alcohol as the solvent with an alkoxide base favors the formation of the this compound, while using water with sodium hydroxide can lead to the N-oxide derivative.[4]

Troubleshooting Workflow for Low Yield in Reductive Cyclization

Caption: A logical workflow for troubleshooting low yields in reductive cyclization reactions.

Q2: I am attempting a palladium-catalyzed dual C-H activation to synthesize a this compound derivative, but the reaction is not proceeding. What should I check?

A2: Palladium-catalyzed reactions are notoriously sensitive to a number of factors.[10] Here are the key parameters to investigate:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium source, such as Pd(OAc)₂, is fresh. Older sources can be less active. Consider using a pre-catalyst for more reliable generation of the active catalytic species.

    • Ligand Choice: The ligand is critical. For dual C-H activation reactions leading to benzo[c]cinnolines, pyridine-type ligands have been shown to improve reaction efficiency.[8][9] Ensure the ligand is pure and handled under inert conditions if it is air-sensitive.

  • Reaction Atmosphere: These reactions are typically oxygen-sensitive. Ensure your solvent is properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent and Additives:

    • Solvent Purity: Use anhydrous, high-purity solvents. Acetic acid is a common solvent for these transformations.[9]

    • Additives/Oxidants: Many of these reactions require a silver salt, such as AgBF₄, as an additive.[9] Ensure it is of high quality.

  • Substrate Reactivity: Aryl iodides are generally more reactive than bromides or chlorides in palladium-catalyzed couplings.[10] If you are using a less reactive halide, you may need to screen more electron-rich and bulky ligands to promote the oxidative addition step.

Q3: My synthesis of a this compound from a 2,2'-diamino-1,1'-biaryl using a nitrite source is failing. What are the critical parameters?

A3: This transformation involves diazotization followed by intramolecular cyclization.

  • Nitrite Source: Tert-butyl nitrite (tBuONO) and isoamyl nitrite are common choices.[7] Ensure your nitrite source is fresh, as they can degrade over time.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) has been shown to be a superior solvent for this reaction compared to other common organic solvents like DCE, DMF, or MeCN.[7] TFE is known to promote reactions involving cationic intermediates.

  • Concentration: This reaction can be highly concentration-dependent. Dilute conditions (e.g., 0.005–0.01 M) have been found to be optimal in some cases.[7]

  • Atmosphere: As tBuONO can be quenched by oxygen, running the reaction under an inert atmosphere can improve yields.[7]

Side Product Formation

Q4: In my palladium-catalyzed coupling reaction to form a precursor, I am observing significant amounts of dehalogenation and/or protodeboronation byproducts. How can I minimize these?

A4: These are common side reactions in cross-coupling chemistry.

  • Protodeboronation (in Suzuki couplings): This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is often caused by excess water or harsh basic conditions.[11]

    • Solution: Use anhydrous solvents and reagents. A milder base, such as K₃PO₄ or KF, can be beneficial.[11][12] Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also significantly reduce this side reaction.[13]

  • Dehalogenation: This involves the replacement of the halide on your electrophile with a hydrogen atom.

    • Solution: This can be promoted by an insufficiently active catalyst or suboptimal reaction conditions. Screening different palladium catalysts and ligands is a good starting point.[14] Ensure your reaction is rigorously degassed, as oxidative processes can contribute to catalyst decomposition, leading to side reactions.

Q5: During the synthesis of a this compound from a 2,2'-diamino-1,1'-biaryl, I am isolating a carbazole byproduct. Why is this happening and how can I prevent it?

A5: Carbazole formation indicates an alternative cyclization pathway involving C-N bond formation between an amino group and the adjacent aromatic ring, with loss of the other amino group. This has been observed as a potential side reaction, particularly under certain conditions.[7]

  • Cause: This side reaction can be promoted by conditions that favor nucleophilic aromatic substitution-type pathways or certain radical pathways.

  • Solution: Adhering to the optimized conditions for this compound formation is key. This typically involves using a nitrite source like tBuONO in a solvent such as TFE under dilute conditions.[7] Deviating from these conditions, for instance by using different solvents or additives, might favor the carbazole formation pathway.

Purification Challenges

Q6: My crude this compound derivative is difficult to purify by column chromatography. Are there any general tips?

A6: this compound derivatives can sometimes be challenging to purify due to their planar, aromatic nature which can lead to strong interactions with silica gel.

  • Stationary Phase: If you are observing significant streaking or poor separation on silica gel, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, treating your silica gel with a small amount of triethylamine in the eluent can help to deactivate acidic sites and improve chromatography of basic compounds.

  • Solvent System: A systematic screen of solvent systems is recommended. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. For more polar derivatives, a small percentage of methanol in dichloromethane might be necessary.

  • Alternative Purification Methods:

    • Crystallization: Many this compound derivatives are crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.

    • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to characterize my this compound derivatives?

A: A combination of spectroscopic methods is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The aromatic region of the ¹H NMR spectrum will be complex and characteristic of the substitution pattern.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.

  • FTIR Spectroscopy: This can be used to identify key functional groups present in your molecule.

  • UV-Vis Spectroscopy: Benzo[c]cinnolines have characteristic electronic absorption spectra which can be useful for confirming the presence of the chromophore.[17]

Q: Are there greener solvent alternatives for synthesizing this compound precursors via cross-coupling reactions?

A: Yes, the field of green chemistry has made significant strides in replacing hazardous solvents. For cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, traditional solvents like toluene and dioxane are common.[18] However, greener alternatives have been developed. For instance, some Buchwald-Hartwig aminations can be performed in water using specific ligands, or even neat (solvent-free).[18] For Suzuki couplings, cyclopentyl methyl ether (CPME) is a greener alternative to THF and dioxane.[11] Always consult the literature for specific examples compatible with your substrates.

Q: Can I use microwave or ultrasound irradiation to accelerate my this compound synthesis?

A: Yes, non-conventional energy sources can be highly effective. For the synthesis of related benzo[c]quinoline derivatives, microwave (MW) and ultrasound (US) irradiation have been shown to dramatically reduce reaction times from hours to minutes and increase yields compared to conventional thermal heating.[19] It is highly probable that these techniques could be successfully applied to the synthesis of this compound derivatives, particularly for steps involving cyclization or cross-coupling.

Q: How do I choose the optimal temperature for my reaction?

A: Temperature optimization is often an empirical process. A good starting point for many cross-coupling reactions is around 80-110 °C.[11] For cyclization reactions, the optimal temperature can vary widely. It is often best to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.[20] If the reaction is slow, the temperature can be increased. Conversely, if side product formation is observed, a lower temperature may be beneficial.

Optimizing Reaction Temperature: A General Approach

Temp_Optimization Start Start Reaction at Moderate Temperature (e.g., 80°C) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Decision Reaction Progress? Monitor->Decision Slow Slow or No Reaction Decision->Slow Side_Products Side Product Formation Decision->Side_Products Good_Conversion Clean Conversion Decision->Good_Conversion Increase_Temp Increase Temperature Incrementally (e.g., to 100°C) Slow->Increase_Temp Decrease_Temp Decrease Temperature (e.g., to 60°C) Side_Products->Decrease_Temp Optimal_Temp Optimal Temperature Found Good_Conversion->Optimal_Temp Increase_Temp->Monitor Decrease_Temp->Monitor

Caption: A flowchart for systematically optimizing reaction temperature.

Summary of Key Reaction Parameters

The following table summarizes critical parameters for common synthetic routes to benzo[c]cinnolines, providing a quick reference for experimental design.

Synthetic MethodKey Reagents/CatalystsCommon SolventsCritical Parameters to Monitor
Palladium-Catalyzed Dual C-H Activation Pd(OAc)₂, Pyridine-type ligand, AgBF₄Acetic AcidInert atmosphere, Purity of catalyst/ligand, Temperature
From 2,2'-Diaminobiphenyls tBuONO, Isoamyl nitriteTFEReagent concentration (dilute), Inert atmosphere, Purity of nitrite source
Copper(II)-Promoted Oxidation of 2-Azobiaryls Cu(OAc)₂, CuCl₂TFEPurity of copper salts, Temperature, Anion exchange step
Reductive Cyclization of 2,2'-Dinitrobiphenyls LiAlH₄, Catalytic Hydrogenation, NaBH₄/CatalystAlcohols, Aprotic solventsChoice and stoichiometry of reducing agent, Solvent/base system

References

Troubleshooting low solubility of Benzo[c]cinnoline in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzo[c]cinnoline. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical properties of this compound to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that dictate its solubility?

A1: this compound is a tricyclic, aza-aromatic organic compound with the molecular formula C₁₂H₈N₂.[1] Its structure is dominated by a fused polycyclic aromatic framework, which is inherently non-polar and hydrophobic.[2][3] This molecular architecture is the primary reason for its characteristic solubility profile:

  • Low Aqueous Solubility: The large, non-polar surface area makes it energetically unfavorable for polar water molecules to form a solvation shell around it, leading to very limited solubility in water and aqueous buffers.[2][4]

  • Preference for Organic Solvents: Following the principle of "like dissolves like," this compound is significantly more soluble in non-polar organic solvents such as benzene and toluene, and also shows solubility in common polar aprotic solvents like DMSO and DMF.[2][5]

Q2: I'm starting a new project. What is the recommended solvent for preparing a primary stock solution of this compound?

A2: For initial stock solution preparation, we recommend starting with a high-purity, anhydrous grade of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective first choice for many organic molecules due to its powerful solvating ability.[6] Dimethylformamide (DMF) is another excellent alternative.

Causality: These polar aprotic solvents are effective because they can disrupt the crystal lattice forces of solid this compound while still accommodating its aromatic structure. A high-concentration stock (e.g., 10-50 mM) in one of these solvents provides a stable, homogenous starting point that can be serially diluted for subsequent experiments. Storing stock solutions in small aliquots at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[6]

Q3: My experimental protocol requires an aqueous buffer, but the this compound precipitates upon dilution from my DMSO stock. What's happening and how can I fix it?

A3: This is a classic solubility problem known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO, in this case) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. The this compound molecules aggregate together to minimize their contact with the polar water molecules, forming a precipitate.

Solutions:

  • Decrease Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure the final concentration of your organic solvent is sufficient. Many protocols can tolerate a final DMSO or DMF concentration of 0.5-1%. However, you must first verify the tolerance of your specific biological system (e.g., cells, enzymes) to the solvent.[6]

  • Use a Co-solvent Series: If direct dilution fails, prepare intermediate dilutions of your stock in a mixture of your organic solvent and aqueous buffer (e.g., a 1:10 solution of DMF:PBS) before making the final dilution.[5]

Systematic Troubleshooting Guide for Low Solubility

If you are encountering persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

Troubleshooting Workflow Diagram

G start Start: this compound Precipitates in Aqueous Buffer check_stock Step 1: Verify Stock Solution Is the stock in 100% organic solvent clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Use gentle heating (37°C) or sonication if necessary. check_stock->remake_stock No check_solvent_conc Step 2: Check Final Co-solvent % Is the final organic solvent concentration < 0.1%? check_stock->check_solvent_conc Yes remake_stock->check_stock increase_solvent Increase final co-solvent (e.g., to 0.5% or 1%). Verify system tolerance. check_solvent_conc->increase_solvent Yes check_compound_conc Step 3: Check Final Compound Conc. Is the concentration near the expected solubility limit? check_solvent_conc->check_compound_conc No success Success: Compound is Soluble increase_solvent->success lower_conc Lower the final working concentration of this compound. check_compound_conc->lower_conc Yes test_additives Step 4: Consider Formulation Aids Can your experiment tolerate surfactants or cyclodextrins? check_compound_conc->test_additives No lower_conc->success use_surfactant Introduce a low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68). test_additives->use_surfactant Yes use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. test_additives->use_cyclodextrin Yes use_surfactant->success use_cyclodextrin->success

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Q4: Can I use heat or sonication to help dissolve my compound?

A4: Yes, gentle heating and sonication are common and effective techniques for dissolving challenging compounds.[6] However, these methods must be used with caution:

  • Thermal Stability: First, confirm the thermal stability of this compound. While it is a stable compound, prolonged exposure to high heat can cause degradation.[2] Gentle warming in a 37°C water bath is generally safe and recommended.[6]

  • Sonication: Use a bath sonicator in short bursts to avoid localized overheating of the solution.[6]

  • Self-Validation: After using either method, always visually inspect the solution after it returns to room temperature. Ensure it remains clear and free of precipitates. If it crashes out upon cooling, the compound was likely in a supersaturated state, and the concentration is too high for that solvent system at that temperature.

Q5: Are there any formulation strategies or excipients that can improve the aqueous solubility of this compound?

A5: When altering the primary solvent system is not an option, formulation aids can be employed. This is particularly relevant in drug development contexts.

  • Surfactants: The addition of a low concentration of a surfactant can significantly improve solubility. Surfactants form micelles that can encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous medium. Sodium lauryl sulfate (SLS) is a common choice, but its compatibility must be checked.[7][8]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic, while the exterior is hydrophilic. This compound can form an "inclusion complex" where it sits inside the hydrophobic core, and the entire complex becomes water-soluble.[4]

Data & Protocols

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound in common laboratory solvents based on its chemical properties.

Solvent ClassExample SolventsExpected SolubilityRationale & Causality
Aqueous Water, PBS, Tris BufferVery Low / InsolubleThis compound is a large, non-polar, hydrophobic molecule. Polar water molecules cannot effectively solvate it.[2]
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents have high dielectric constants and can effectively solvate the compound without hydrogen bonding interactions that would be disrupted by the aromatic rings.[5][6]
Non-Polar Aromatic Benzene, TolueneHighThe "like dissolves like" principle is at play. The pi-stacking and van der Waals interactions between the solvent and this compound are favorable.[2]
Alcohols Methanol, EthanolModerateThese solvents have both polar (-OH) and non-polar (alkyl) regions, allowing for some interaction, but solubility is typically lower than in polar aprotic or non-polar aromatic solvents.
Ethers Diethyl EtherModerate to LowLess polar than alcohols, offering some solvating capacity for the aromatic system.

Visualizing the "Like Dissolves Like" Principle

G cluster_0 Scenario 1: this compound in Water (Polar Solvent) cluster_1 Scenario 2: this compound in Toluene (Non-Polar Solvent) BCC1 This compound BCC2 This compound BCC1->BCC2   Strong Aggregation (Precipitation) W1 H₂O W2 H₂O W3 H₂O W4 H₂O W5 H₂O BCC3 This compound T1 Toluene BCC3->T1   Favorable Solvation T2 Toluene BCC3->T2   Favorable Solvation T3 Toluene BCC3->T3   Favorable Solvation T4 Toluene BCC3->T4   Favorable Solvation T5 Toluene BCC3->T5   Favorable Solvation

Caption: Interaction of this compound with polar vs. non-polar solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating method for preparing a primary stock solution.

  • Pre-Weigh Vessel: Use an analytical balance to weigh an empty, sterile microcentrifuge tube or amber vial. Record the mass.

  • Add Compound: Carefully add a small amount (e.g., ~2 mg) of solid this compound (M.W. = 180.21 g/mol ) to the vessel.[9][10] Record the new mass. Calculate the exact mass of the compound added.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO to achieve a 10 mM concentration: Volume (L) = [Mass (g) / 180.21 ( g/mol )] / 0.010 (mol/L)

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vessel.

  • Dissolution: Vortex the solution for 1-2 minutes. If solid particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate in a bath sonicator for 5 minutes.

  • Visual Confirmation (Validation Step): Hold the vessel up to a light source. The solution must be completely clear, with no visible particulates or Tyndall effect. This confirms complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]

References

Technical Support Center: Interpreting Complex NMR Spectra of Benzo[c]cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Benzo[c]cinnoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with the NMR spectroscopy of these complex polycyclic aromatic nitrogen heterocycles. Here, we move beyond basic spectral interpretation to provide field-proven troubleshooting strategies and advanced analytical workflows in a direct question-and-answer format.

Core Challenge: The this compound System

The this compound core, with its C₂ symmetry and eight aromatic protons packed into a narrow chemical shift range (typically 7.5-9.0 ppm), presents an immediate challenge: severe signal overlap. Substituents break this symmetry and further complicate the spectrum, making unambiguous assignment from a simple 1D ¹H NMR spectrum nearly impossible. This guide provides the tools to systematically deconstruct these complex spectra.

Frequently Asked Questions (FAQs)

Q1: What does a typical ¹H NMR spectrum of the parent, unsubstituted this compound look like?

A: The ¹H NMR spectrum of the parent this compound is deceptively simple due to its symmetry. The molecule has a C₂ axis of symmetry, meaning there are only four unique proton environments. The spectrum typically shows four distinct multiplets in the aromatic region. Protons closer to the electron-withdrawing nitrogen atoms of the cinnoline core are deshielded and appear further downfield.

  • H1/H10 & H4/H7: These protons are often the most deshielded due to their proximity to the nitrogen atoms and the steric compression in the "bay region" (H4/H7).

  • H2/H9 & H3/H8: These protons appear further upfield.

The overlapping nature of these signals often results in complex, second-order multiplets that are difficult to interpret directly.[1][2][3]

Q2: My aromatic proton signals are severely crowded and overlapping. What is the primary cause?

A: This is the most common issue. The rigid, planar structure of the this compound scaffold holds eight aromatic protons in very similar chemical environments. This results in their resonance frequencies being very close, leading to significant signal overlap in the 1D ¹H NMR spectrum. Even minor structural changes from substituents can exacerbate this issue by breaking the molecule's symmetry, creating eight unique and often overlapping proton signals. This crowding makes it impossible to extract coupling constants or make definitive assignments from the 1D spectrum alone.[4][5]

Q3: How do electron-donating or -withdrawing substituents affect the chemical shifts?

A: Substituents dramatically alter the electronic landscape of the rings, providing crucial clues for their location.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase electron density on the ring. This "shields" the nearby protons, causing their signals to shift upfield (to a lower ppm value). The effect is most pronounced for protons ortho and para to the substituent.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-C=O) groups decrease electron density on the ring. This deshields the nearby protons, causing their signals to shift downfield (to a higher ppm value). Again, the ortho and para positions are most affected.[6]

Understanding these fundamental effects is the first step in forming a hypothesis about a substituent's position.

In-Depth Troubleshooting Guides & Advanced Protocols

Problem: Severe Signal Overlap Obscures Multiplets and Prevents Assignment

When the 1D ¹H NMR spectrum is an uninterpretable cluster of signals, you must employ methods to increase spectral dispersion.

Solution A: Exploit Solvent Effects (ASIS)

A simple yet powerful first step is to re-acquire the spectrum in a different deuterated solvent, particularly an aromatic one.[4][7] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), occurs because aromatic solvents like benzene-d₆ or toluene-d₈ will have specific interactions with the electron-rich and electron-poor regions of your molecule. This can alter the shielding of specific protons, effectively "spreading out" the crowded signals.[8]

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-18.85 (multiplet)8.60 (doublet of doublets)-0.25
H-27.80 (multiplet)7.55 (multiplet)-0.25
H-37.95 (multiplet)7.78 (multiplet)-0.17
H-48.92 (multiplet)8.70 (doublet)-0.22
H-78.90 (multiplet)8.65 (doublet)-0.25
H-87.93 (multiplet)7.75 (multiplet)-0.18
H-97.78 (multiplet)7.52 (multiplet)-0.26
H-108.82 (multiplet)8.58 (doublet of doublets)-0.24

This table illustrates how a change in solvent can resolve multiplets by inducing differential shifts, simplifying the spectrum.

  • Sample Preparation: Prepare two NMR samples with identical concentrations of your this compound derivative. Dissolve one in ~0.6 mL of CDCl₃ and the other in ~0.6 mL of Benzene-d₆.

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical conditions (temperature, scans).

  • Data Analysis: Process and compare the spectra. Look for changes in chemical shifts and resolution of multiplets in the aromatic region.

Solution B: Vary Temperature and Concentration

Peak positions can be sensitive to both concentration and temperature.

  • Concentration: this compound derivatives are planar and can form π-π stacking aggregates at high concentrations.[4] These intermolecular interactions can cause broadening and chemical shift changes. Acquiring spectra at different dilutions can sometimes simplify the spectrum by favoring the monomeric species.

  • Temperature: For derivatives with flexible substituents (e.g., rotatable side chains), you may be observing multiple conformers (rotamers) that are slowly interconverting on the NMR timescale, leading to broad peaks or multiple sets of signals.[4] Increasing the temperature can increase the rate of interconversion, causing the signals to coalesce into a single, sharp set of peaks.[9]

Solution C: The Definitive Approach - 2D NMR Spectroscopy

For unequivocal structure elucidation, 2D NMR is essential. It works by spreading the proton signals across a second dimension, resolving overlap and revealing the connectivity of the molecule.[10][11][12]

The following workflow provides a systematic path to assigning all ¹H and ¹³C signals in a complex derivative.

G cluster_1d 1. 1D NMR Analysis cluster_2d 2. 2D NMR Correlation cluster_assign 3. Structure Assembly A Acquire ¹H and ¹³C/DEPT Spectra B Identify Proton & Carbon Types (Aromatic CH, Quaternary C, etc.) A->B Initial Hypothesis C COSY (¹H-¹H Connectivity) B->C Resolve Overlap D HSQC (Direct ¹H-¹³C Correlation) B->D Resolve Overlap G Assemble Spin Systems (Fragments of molecule) C->G Trace ¹H-¹H couplings D->G Link ¹H to ¹³C E HMBC (Long-Range ¹H-¹³C Correlation) F NOESY/ROESY (Spatial Proximity) I Confirm 3D Structure & Stereochemistry F->I Use through-space correlations H Connect Fragments & Assign Quaternary Carbons G->H Use 2-3 bond couplings H->E J Final Structure Elucidation H->J I->J J->F Confirm Assignment

Caption: A systematic workflow for structure elucidation using 2D NMR experiments.

Problem: Ambiguous Assignment of Protons and Carbons

Even with resolved signals, knowing which signal corresponds to which atom is a major hurdle. This requires a combination of 2D NMR experiments.[13]

Detailed Protocols for Key 2D NMR Experiments

The COSY experiment is the first step in mapping the proton connectivity. A cross-peak between two proton signals indicates that they are spin-coupled, typically through 2 or 3 bonds (geminal or vicinal).[6] This allows you to "walk" along the proton framework of each aromatic ring.

Experimental Protocol: COSY Acquisition

  • Sample Preparation: Dissolve 10-15 mg of your purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Lock and shim the sample. Acquire a standard 1D ¹H spectrum to determine the spectral width (SW).

  • COSY Setup: Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Set data points: TD(F2) = 2048, TD(F1) = 256 to 512.

    • Set number of scans (NS) per increment to 2, 4, or 8, depending on concentration.

  • Processing & Analysis:

    • Perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

    • Phase and symmetrize the spectrum.

    • The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks connect signals from coupled protons. Trace these connections to build molecular fragments.[6]

The HSQC experiment resolves proton overlap by correlating each proton signal to the carbon it is directly attached to, using the much larger ¹³C chemical shift range (~0-200 ppm) for dispersion.[12][14] An HSQC spectrum will show a peak for every C-H bond in the molecule.

Experimental Protocol: HSQC Acquisition

  • Sample & 1D Spectra: Use the same sample. You will need a ¹H and a ¹³C spectrum to determine the spectral widths for both nuclei.

  • HSQC Setup: Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for phase-edited HSQC, which can distinguish CH/CH₃ from CH₂ groups).

    • Set SW and data points for both the ¹H (F2) and ¹³C (F1) dimensions.

    • The central parameter is the one-bond coupling constant, ¹JCH. Set this to an average value for aromatic C-H bonds, typically 145-160 Hz .

  • Analysis: Each peak in the 2D spectrum has coordinates corresponding to a proton chemical shift (X-axis) and a carbon chemical shift (Y-axis), definitively linking them. This immediately resolves any overlapping proton signals that are attached to different carbons.

The HMBC experiment is the key to piecing the fragments together. It detects correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[6][14] This is crucial for:

  • Connecting different spin systems identified in the COSY.

  • Identifying the position of "silent" quaternary carbons (carbons with no attached protons).

  • Determining the position of substituents that lack protons (e.g., -NO₂, -Br, -CF₃).

Experimental Protocol: HMBC Acquisition

  • HMBC Setup: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set spectral widths for ¹H and ¹³C as in the HSQC.

    • The key parameter is the long-range coupling constant, nJCH. This is optimized for a smaller value than ¹JCH. A value of 8-10 Hz is a good starting point for aromatic systems.

  • Analysis: Look for cross-peaks connecting protons to distant carbons. For example, the proton at H-1 should show a correlation to the quaternary carbon C-10b, and the carbon C-3. By systematically analyzing these long-range correlations, you can unambiguously assemble the entire carbon skeleton and place all substituents.

By employing this structured troubleshooting and analysis workflow, from simple solvent changes to a full suite of 2D NMR experiments, you can confidently overcome the inherent challenges of this compound spectroscopy and achieve unambiguous structural elucidation.

References

Preventing photodecomposition of Benzo[c]cinnoline during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[c]cinnoline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the photodecomposition of this compound during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is this compound photodecomposition, and why is it a concern?

A1: this compound is a polycyclic aromatic heterocycle with a conjugated π-system.[1] This structure makes it susceptible to absorbing energy from light, particularly in the ultraviolet (UV) spectrum.[2][3] When a molecule like this compound absorbs a photon, it enters an electronically excited state. This excess energy can initiate chemical reactions, leading to the molecule's degradation into different, unintended compounds. This process is known as photodecomposition.

This is a significant concern for several reasons:

  • Loss of Potency: The concentration of your active compound decreases, leading to inaccurate measurements of its effects.

  • Inconsistent Results: The rate of degradation can vary between experiments depending on light exposure, causing poor reproducibility.

  • Formation of Interfering Byproducts: Degradation products can interfere with analytical measurements or, in biological assays, may exhibit their own unintended activity or toxicity. For example, under prolonged UV irradiation in the presence of a photocatalyst, this compound can be further reduced to 2,2'-biphenyldiamine.[4][5]

Q2: My experimental results are inconsistent. How can I determine if photodecomposition of this compound is the cause?

A2: Inconsistent results are a primary indicator of compound instability.[6] To confirm if photodecomposition is the culprit, you should systematically analyze samples that have been handled under your normal laboratory lighting conditions and compare them against a control sample that has been rigorously protected from light.

The most common analytical methods for detecting degradation include:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method.[7] An HPLC analysis of a degraded sample will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[8]

  • UV-Visible Spectroscopy: As this compound degrades, its UV absorption profile will change.[9] You may observe a decrease in absorbance at its characteristic maxima or the appearance of new absorption bands.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are powerful tools for identifying the exact mass of the degradation products, which helps in elucidating their structures.[7][9]

A "forced degradation study" is a definitive way to identify potential degradation products by intentionally exposing the compound to light.[6]

Q3: At what wavelengths is this compound most sensitive?

A3: this compound exhibits strong absorbance in the UV region. Based on data from the National Institute of Standards and Technology (NIST), the primary absorption maxima are in the UV-A and UV-B ranges.[2][10] Standard laboratory fluorescent lighting and indirect sunlight both emit radiation in these regions, which is sufficient to induce photodegradation.[11]

Wavelength (nm)Molar Absorptivity (log ε)
~240 nm~4.5
~280 nm~4.0
~360 nm~3.5
Data sourced from the NIST Chemistry WebBook.[2]

Therefore, protection against light below 400 nm is critical.

Troubleshooting Guide: Prevention Strategies
Q4: My compound is degrading even in solution. What are the fundamental strategies to prevent photodecomposition during experiments?

A4: Preventing photodecomposition requires a multi-faceted approach that minimizes light exposure at every step of your workflow. The core strategies can be broken down into Environmental Controls, Physical Shielding, and Chemical Stabilization.

cluster_prevention Strategies to Prevent Photodecomposition cluster_env cluster_phys cluster_chem A Environmental Controls A1 Work in a Dark Room A->A1 A2 Use Safelights (>500 nm) A->A2 A3 Minimize Exposure Time A->A3 B Physical Shielding B1 Amber Glassware/Vials B->B1 B2 Wrap with Aluminum Foil B->B2 B3 Use Opaque Containers B->B3 C Chemical Stabilization C1 Add UV Absorbers C->C1 C2 Use Radical Scavengers C->C2 C3 Inert Atmosphere (Argon) C->C3

Caption: Core strategies for preventing photodecomposition.

Q5: What specific environmental and physical shielding practices should I implement?

A5: The most effective method of prevention is to physically block light from reaching your compound.

  • Work Environment: Whenever possible, conduct experimental manipulations in a dark room or a designated low-light area.[12] If this is not feasible, turn off overhead fluorescent lights and work under a safelight with a long wavelength (e.g., a red or yellow light, >500 nm), as lower-energy light is less likely to cause degradation.[6][11]

  • Containers and Labware: This is your first and most important line of defense.

    • Storage: Always store solid this compound and its solutions in amber-colored glass vials or bottles.[6][12] Amber glass is specifically designed to filter out UV and blue light. For long-term storage, keep the compound at reduced temperatures (-20°C) in a tightly sealed, light-protected container.[6]

    • During Experiments: Use amber-colored volumetric flasks, beakers, and HPLC vials.[13] If amberware is unavailable, wrap standard clear glassware securely with aluminum foil.[11][14] For multi-well plates or other containers, use opaque versions or cover them with foil or an opaque lid during incubations.[12]

Q6: Can I add something to my solution to protect the this compound?

A6: Yes, chemical stabilization is a viable strategy, but it requires careful validation to ensure the additive does not interfere with your experiment.

  • UV Absorbers & Light Stabilizers: These are compounds that preferentially absorb damaging UV radiation and dissipate the energy harmlessly as heat.[15] Classes of stabilizers include benzophenones and hindered amine light stabilizers (HALS).[16][17] The combined use of UV absorbers and HALS often provides a synergistic protective effect.[15]

  • Antioxidants/Radical Scavengers: Photodecomposition can proceed through free-radical mechanisms.[18] Antioxidants like ascorbic acid or α-tocopherol can be added to the formulation to quench these reactive intermediates and prevent degradation.[12][19]

  • Inert Atmosphere: Some photochemical reactions involve oxygen.[4] Purging your solvent and the headspace of your container with an inert gas like argon or nitrogen can significantly enhance stability, especially for long-term storage or during lengthy experiments under irradiation.[4][5]

Important: Always run a control experiment to verify that any chemical stabilizer you add does not alter the activity of this compound or interfere with your assay's readout.[6]

Experimental Protocols
Protocol 1: Forced Photodegradation Study

This protocol allows you to determine the photostability of this compound under your specific experimental conditions (e.g., in a particular solvent or formulation).

Objective: To intentionally degrade the compound with light to identify potential degradation products and assess its stability profile.

Methodology:

  • Sample Preparation: Prepare at least two identical sets of this compound solutions at your typical experimental concentration.

    • "Exposed" Sample: Place the solution in a clear, photochemically inert container (e.g., quartz or borosilicate glass).

    • "Protected" Control: Place the identical solution in a container completely wrapped in aluminum foil or in an amber vial.

  • Light Exposure: Place both samples side-by-side in a photostability chamber. If a chamber is unavailable, you can place them at a fixed distance from a controlled laboratory light source (e.g., a UV lamp or a standard fluorescent bench light). Expose the samples for a defined period (e.g., 24 hours).[6]

  • Analysis: After the exposure period, analyze both the "Exposed" and "Protected" samples by HPLC-UV.

  • Interpretation:

    • Compare the chromatograms. A significant decrease in the parent peak of this compound and the appearance of new peaks in the "Exposed" sample relative to the "Protected" control confirms photosensitivity.

    • The "Protected" sample serves as a baseline, accounting for any non-photolytic degradation (e.g., thermal or oxidative).

start Start prep Prepare Identical Samples (Exposed & Protected) start->prep expose Expose Samples to Light Source (Keep 'Protected' sample in dark) prep->expose analyze Analyze Both Samples (e.g., HPLC-UV) expose->analyze compare Compare Chromatograms analyze->compare stable Result: Photostable (No significant change) compare->stable No Difference unstable Result: Photosensitive (Parent peak decreases, new peaks appear) compare->unstable Difference end End stable->end unstable->end

References

Navigating the Synthesis of Benzo[c]cinnoline: A Technical Support Guide for Scalable Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[c]cinnoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this important N-heterocyclic scaffold for their research endeavors. This compound and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science, including their use as anticancer and antioxidant agents.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure your success in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the popular and scalable method of reductive cyclization of 2,2'-dinitrobiphenyl.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Purity of Starting Materials: Impurities in the 2,2'-dinitrobiphenyl starting material can significantly interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of the target molecule.[3]

    • Solution: Ensure the purity of your 2,2'-dinitrobiphenyl using techniques like recrystallization. An established procedure involves dissolving the crude product in hot ethanol, treating with activated carbon (Norit), filtering, and cooling to obtain pure yellow crystals.[4]

  • Inefficient Reduction: The core of the synthesis is the reduction of the two nitro groups followed by cyclization. Incomplete or inefficient reduction will naturally lead to a lower yield.

    • Solution (Photocatalytic Method): When using a TiO2 photocatalyst, ensure an anaerobic environment by thoroughly purging the reaction vessel with an inert gas like argon for at least 30 minutes.[2][5] The presence of oxygen can quench the excited state of the photocatalyst and interfere with the reduction process. Also, ensure continuous and vigorous stirring to maintain a uniform suspension of the catalyst.

    • Solution (Chemical Reduction): If using a chemical reductant like NaHS, ensure it is fresh and of high quality. The stoichiometry of the reducing agent is also critical and may need to be optimized for your specific scale.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent composition are critical parameters that can dramatically influence the reaction outcome.[3]

    • Solution (Photocatalytic Method): The recommended irradiation time for the photocatalytic method is typically around 20 hours using a UV lamp.[5][6] Shorter times may result in incomplete conversion, while excessively long irradiation can lead to the further reduction of the desired this compound to 2,2'-biphenyldiamine.[6][7]

    • Solution (General): Carefully control the reaction temperature. For methods requiring heating, such as some chemical reductions, ensure uniform and stable temperature control. Microwave irradiation has been shown to be an effective alternative to conventional heating for some cinnoline syntheses, potentially reducing reaction times and improving yields.[7][8]

  • Steric and Electronic Effects of Substituents: If you are synthesizing substituted Benzo[c]cinnolines, the nature and position of the substituents on the biphenyl backbone can play a significant role.

    • Causality: Bulky substituents can create steric hindrance, impeding the intramolecular cyclization necessary for product formation.[3] Electron-withdrawing groups can deactivate the aromatic rings, making the cyclization less favorable, whereas electron-donating groups can enhance reactivity.[3]

    • Solution: If you suspect steric or electronic effects are the cause of low yields, you may need to reconsider your synthetic strategy or explore alternative coupling methods for the formation of the N=N bond.

Question 2: I am observing significant amounts of a byproduct. How can I identify and minimize its formation?

Answer:

The formation of byproducts is a common challenge. The most frequently observed byproduct in the reductive cyclization of 2,2'-dinitrobiphenyl is 2,2'-biphenyldiamine.[6][7]

  • Identification: This byproduct can be identified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Minimization (Photocatalytic Method): The formation of 2,2'-biphenyldiamine is typically due to over-reduction of the desired this compound.[6]

    • Solution: The primary way to minimize this is by carefully controlling the irradiation time. It is recommended to monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to determine the optimal reaction time where the yield of this compound is maximized and the formation of 2,2'-biphenyldiamine is minimal. An irradiation time of around 20 hours is often optimal.[5][7]

  • Other Potential Byproducts: In some synthetic routes, particularly those starting from 2,2'-diaminobiphenyl, the formation of carbazole derivatives can be a competing reaction pathway.[3]

    • Solution: If carbazole formation is an issue, it indicates that the reaction conditions are favoring a different cyclization pathway. Re-evaluating the choice of reagents, catalyst, and solvent system is necessary. For instance, in the synthesis of carbazoles from 2-nitrobiphenyls, palladium-based catalysts are often employed.[9][10] Ensuring your reaction conditions are selective for the N=N bond formation is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and properties of this compound.

Question 1: What is the underlying mechanism for the photocatalytic synthesis of this compound from 2,2'-dinitrobiphenyl?

Answer:

The photocatalytic synthesis of this compound using a semiconductor photocatalyst like titanium dioxide (TiO2) is a green and efficient method. The mechanism can be summarized as follows:

  • Photoexcitation: Upon irradiation with UV light, the TiO2 catalyst absorbs photons, leading to the generation of electron-hole pairs (e⁻/h⁺).[5]

  • Hole Scavenging: In the presence of a hole scavenger, such as isopropanol in the reaction medium, the photogenerated holes are consumed. This prevents the recombination of electrons and holes, making the electrons available for the reduction reaction.

  • Reductive Cyclization: The photogenerated electrons reduce the nitro groups (-NO2) of the 2,2'-dinitrobiphenyl molecule in a stepwise manner. This reduction leads to the formation of intermediate species which then undergo intramolecular cyclization to form the azo (-N=N-) bond, resulting in the formation of this compound.[5]

The overall process is a selective reduction and cyclization driven by the photogenerated electrons on the surface of the TiO2 catalyst.

Question 2: What are the key safety precautions to consider when synthesizing this compound?

Answer:

As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specific considerations for this compound synthesis include:

  • Handling of Starting Materials: 2,2'-dinitrobiphenyl is a nitroaromatic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Use of Solvents: Many of the procedures use organic solvents such as ethanol, isopropanol, and acetonitrile. These are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

  • Inert Atmosphere: For reactions requiring an inert atmosphere, such as the photocatalytic method, proper procedures for handling argon or nitrogen gas cylinders and for purging the reaction vessel must be followed to avoid the presence of oxygen.[2][5]

  • UV Radiation: When performing the photocatalytic synthesis, ensure that the UV lamp is properly shielded to prevent exposure of skin and eyes to harmful UV radiation.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Question 3: What are the recommended methods for the purification and characterization of the synthesized this compound?

Answer:

Proper purification and characterization are essential to ensure the quality of your final product.

  • Purification:

    • Initial Work-up: After the reaction, the solid catalyst (e.g., TiO2) is typically removed by centrifugation or filtration.[2][5] The solvent is then removed under reduced pressure using a rotary evaporator.

    • Column Chromatography: The resulting crude solid can be further purified by column chromatography on silica gel. The choice of eluent will depend on the specific derivatives being synthesized, but a mixture of hexane and ethyl acetate is a common starting point.

    • Recrystallization: For final purification, recrystallization from a suitable solvent, such as ethanol, can be employed to obtain highly pure crystalline this compound.

  • Characterization:

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the reaction. A C18 column with a mobile phase of methanol and water is often used, with UV detection at 254 nm.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the molecular weight of the synthesized this compound and to identify any byproducts.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

    • Melting Point: The melting point of the purified product can be compared to the literature value as an indicator of purity.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the photocatalytic synthesis of this compound, which is a high-yield and scalable method.

Protocol: Photocatalytic Synthesis of this compound from 2,2'-Dinitrobiphenyl

This protocol is based on the method described by Pal and coworkers, which offers high selectivity and yield under mild conditions.[5][6][7]

Materials and Reagents:

  • 2,2'-Dinitrobiphenyl

  • Titanium dioxide (P25-TiO₂)

  • iso-Propanol

  • Deionized water

  • Argon gas

  • Standard laboratory glassware (e.g., quartz reaction vessel)

  • UV lamp (e.g., 125 W mercury arc lamp)

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • HPLC and GC-MS for analysis

Experimental Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, add 50 mg of P25-TiO₂.

    • Prepare a 50% aqueous solution of iso-propanol.

    • Dissolve 25 µmol of 2,2'-dinitrobiphenyl in the 50% aqueous iso-propanol solution.

    • Add the substrate solution to the reaction vessel containing the TiO₂ catalyst.

  • Creation of Inert Atmosphere:

    • Seal the reaction vessel and purge with argon gas for at least 30 minutes to ensure an anaerobic environment. This step is critical for the success of the reaction.

  • Photocatalytic Reaction:

    • Place the reaction vessel in a photoreactor equipped with a magnetic stirrer.

    • Irradiate the reaction mixture with a UV lamp for 20 hours under continuous and vigorous stirring.

    • Maintain the reaction at room temperature.

  • Product Analysis and Work-up:

    • After 20 hours, turn off the UV lamp and stop the stirring.

    • Take an aliquot of the reaction mixture and centrifuge it to separate the TiO₂ catalyst.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate by HPLC and GC-MS to determine the conversion of the starting material and the yield of this compound.

  • Product Isolation and Purification:

    • For product isolation, centrifuge the remaining reaction mixture and collect the supernatant.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by column chromatography on silica gel or by recrystallization from ethanol.

Quantitative Data Summary:

ParameterValueReference
Substrate2,2'-dinitrobiphenyl[5][7]
Substrate Amount25 µmol[5][7]
CatalystP25-TiO₂[5][7]
Catalyst Loading50 mg[5][7]
Solvent50% aqueous iso-propanol[5][7]
AtmosphereArgon[5][7]
Light SourceUV light[5][7]
Irradiation Time20 hours[5][7]
This compound Yield95% (23.8 µmol)[6][7]
Byproduct (2,2'-biphenyldiamine)5%[6][7]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the photocatalytic synthesis of this compound.

G cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis & Purification prep1 1. Add 50 mg P25-TiO₂ to quartz vessel prep2 2. Dissolve 25 µmol 2,2'-dinitrobiphenyl in 50% aq. isopropanol prep1->prep2 prep3 3. Add substrate solution to vessel prep2->prep3 prep4 4. Seal and purge with Argon for 30 min prep3->prep4 react1 5. Irradiate with UV lamp for 20 hours with continuous stirring prep4->react1 analysis1 6. Centrifuge to remove TiO₂ react1->analysis1 analysis2 7. Analyze supernatant by HPLC and GC-MS analysis1->analysis2 analysis3 8. Remove solvent via rotary evaporation analysis1->analysis3 analysis4 9. Purify by column chromatography or recrystallization analysis3->analysis4

Caption: Experimental workflow for the photocatalytic synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Benzo[c]cinnoline and Phenanthridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of polycyclic aza-aromatic hydrocarbons, structural isomers often exhibit remarkably distinct photophysical behaviors. This guide provides an in-depth comparative analysis of two such isomers: benzo[c]cinnoline and phenanthridine. While both molecules share the same chemical formula, C₁₃H₉N for phenanthridine and C₁₂H₈N₂ for this compound, their unique arrangements of nitrogen atoms within the phenanthrene framework lead to significant differences in their absorption, emission, and excited-state dynamics. This comparison is crucial for researchers in materials science, sensor development, and medicinal chemistry, where the tuning of photophysical properties is paramount for designing novel functional molecules.

Structural and Electronic Distinctions: The Root of Divergent Photophysics

At the heart of their differing photophysical properties lies the fundamental distinction in their molecular structure. Phenanthridine is a monoaza-phenanthrene, possessing a single nitrogen atom at position 5, which introduces a moderate perturbation to the electronic structure of the parent phenanthrene. In contrast, this compound is a diazaphenanthrene with two adjacent nitrogen atoms at positions 9 and 10, forming an azo group. This seemingly subtle difference has profound implications for their electronic transitions and the fate of their excited states.

Molecular_Structures cluster_phenanthridine Phenanthridine cluster_benzocinnoline This compound phenanthridine benzocinnoline

Figure 1: Molecular structures of Phenanthridine and this compound.

Absorption and Emission Characteristics: A Tale of Two Isomers

The absorption and emission spectra of these two molecules provide the first experimental evidence of their distinct electronic landscapes.

Absorption Spectra

Both molecules exhibit absorption bands in the ultraviolet (UV) region, characteristic of π-π* transitions within the aromatic system. However, the position and intensity of these bands differ. Phenanthridine displays a structured absorption spectrum, with its lowest energy absorption band showing vibrational fine structure. In contrast, this compound often exhibits broader, less resolved absorption bands.[1]

Emission Spectra and Fluorescence Quantum Yields

The most striking difference between this compound and phenanthridine lies in their emissive properties. Phenanthridine is known to be fluorescent, with its emission characteristics being sensitive to the solvent environment.[2][3] In contrast, the parent this compound is generally considered to be very weakly fluorescent or non-fluorescent under most conditions.[4][5] This is a direct consequence of the highly efficient intersystem crossing to the triplet state in this compound.

Table 1: Comparative Photophysical Data of this compound and Phenanthridine

PropertyThis compoundPhenanthridine
Absorption Maxima (λabs) Broad bands, e.g., ~350-410 nm[1]Structured bands, e.g., in methanol: 299, 313, 329, 345 nm[2]
Molar Extinction Coefficient (ε) Data not readily available for the parent compoundIn aqueous medium: ~11,000 M⁻¹cm⁻¹ at 329 nm
Emission Maxima (λem) Generally non-emissive or very weakly emissive[5]In methanol: 350, 367 nm[2]
Fluorescence Quantum Yield (ΦF) Extremely low (close to 0)[1]Solvent dependent, e.g., reported values vary[2][3]
Triplet Quantum Yield (ΦT) Approximately 1[1]Lower than this compound
Fluorescence Lifetime (τF) Very short (not typically measured due to low ΦF)In methanol: ~1.8 ns[2]

The Decisive Role of Intersystem Crossing and El-Sayed's Rule

The dramatic difference in the fluorescence quantum yields of this compound and phenanthridine can be explained by the efficiency of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).

Jablonski_Diagrams cluster_phenanthridine Phenanthridine cluster_benzocinnoline This compound S0_p S₀ S1_p S₁ (¹π,π) S0_p->S1_p Absorption S1_p->S0_p Fluorescence (moderate ΦF) T1_p T₁ (³π,π) S1_p->T1_p ISC (less efficient) T1_p->S0_p Phosphorescence S0_b S₀ S1_b S₁ (¹n,π) S0_b->S1_b Absorption S1_b->S0_b Fluorescence (very low ΦF) T1_b T₁ (³π,π) S1_b->T1_b ISC (highly efficient) T1_b->S0_b Phosphorescence UV_Vis_Workflow A Prepare stock solutions (e.g., 1 mM in spectroscopic grade solvent) B Create a series of dilutions (1-20 µM) A->B C Record solvent baseline in a dual-beam spectrophotometer B->C D Measure absorbance spectra (200-800 nm) C->D E Identify λ_abs D->E F Calculate molar extinction coefficient (ε) using Beer-Lambert Law (A = εcl) E->F Fluorescence_Workflow A Prepare dilute solutions (Absorbance < 0.1 at λ_ex) B Record excitation spectrum by scanning excitation wavelength while monitoring emission at λ_em A->B C Record emission spectrum by exciting at λ_ex and scanning emission wavelengths A->C D Determine λ_ex and λ_em B->D C->D Quantum_Yield_Workflow A Select a suitable fluorescence standard with known Φ_F B Prepare a series of dilutions of the standard and sample A->B C Measure absorbance at the excitation wavelength B->C D Record fluorescence spectra and integrate the emission intensity C->D E Plot integrated fluorescence intensity vs. absorbance D->E F Calculate Φ_F of the sample using the comparative formula E->F

References

Benzo[c]cinnoline Versus Acridine: A Comparative Guide for Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of heterocyclic compounds with therapeutic potential, the planar aromatic structures of benzo[c]cinnoline and acridine have distinguished them as scaffolds of significant interest. Both possess the inherent ability to interact with nucleic acids, leading to a cascade of cellular events that can be harnessed for various biological applications, most notably in anticancer and antimicrobial therapies. This guide provides an in-depth, objective comparison of this compound and acridine, synthesizing available experimental data to inform researchers on their respective mechanisms, efficacy, and methodologies for evaluation.

At a Glance: Structural and Mechanistic Distinctions

This compound and acridine, while both tricyclic aromatic systems, possess distinct nitrogen placements that fundamentally influence their electronic properties and biological interactions. Acridine is a nitrogen-containing analogue of anthracene, while this compound can be considered a derivative of phenanthrene with two adjacent nitrogen atoms. This seemingly subtle difference in their core structures dictates their primary mechanisms of action and, consequently, their therapeutic profiles.

FeatureThis compoundAcridine
Core Structure Phenanthrene-likeAnthracene-like
Nitrogen Position Two adjacent nitrogens in a central ringSingle nitrogen in a central ring
Primary Mechanism DNA Intercalation, Topoisomerase I InhibitionDNA Intercalation, Topoisomerase II Inhibition
Key Applications AnticancerAnticancer, Antimicrobial, Antimalarial

Mechanism of Action: A Tale of Two Topoisomerases

The primary mode of action for both this compound and acridine derivatives involves their intercalation into the DNA double helix.[1] Their planar structures allow them to slip between the base pairs, leading to a distortion of the DNA structure and interference with cellular processes like replication and transcription.[2] However, their ultimate cytotoxic effects are often mediated through the inhibition of different topoisomerase enzymes.

This compound: A Focus on Topoisomerase I

Substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I-targeting agents.[3] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling by creating single-strand breaks. By stabilizing the cleavable complex formed between topoisomerase I and DNA, this compound derivatives prevent the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[4]

TopoI_Inhibition cluster_0 Cellular DNA Replication cluster_1 Action of this compound Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds to Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex creates single-strand break Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA re-ligation Stabilized_Complex Stabilized Cleavable Complex Cleavable_Complex->Stabilized_Complex Benzocinnoline This compound Derivative Benzocinnoline->Stabilized_Complex stabilizes Apoptosis Apoptosis Stabilized_Complex->Apoptosis leads to

Figure 1: Proposed mechanism of Topoisomerase I inhibition by this compound derivatives.

Acridine: A Classic Topoisomerase II Inhibitor

Acridine and its derivatives are well-established inhibitors of topoisomerase II.[5] This enzyme is essential for resolving DNA tangles and supercoils by creating transient double-strand breaks. Acridine compounds intercalate into DNA and stabilize the DNA-topoisomerase II complex, preventing the re-ligation of the double-strand breaks.[5] The accumulation of these breaks is highly toxic to the cell and initiates a DNA damage response that culminates in apoptosis.[5]

TopoII_Inhibition cluster_0 Cellular DNA Processes cluster_1 Action of Acridine Catenated_DNA Catenated/Supercoiled DNA Topoisomerase_II Topoisomerase II Catenated_DNA->Topoisomerase_II binds to Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex creates double-strand break Decatenated_DNA Decatenated/Relaxed DNA Cleavage_Complex->Decatenated_DNA re-ligation Stabilized_Cleavage_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Cleavage_Complex Acridine Acridine Derivative Acridine->Stabilized_Cleavage_Complex stabilizes Apoptosis_Pathway Apoptosis Stabilized_Cleavage_Complex->Apoptosis_Pathway leads to

Figure 2: Proposed mechanism of Topoisomerase II inhibition by acridine derivatives.

Performance in Anticancer Applications: A Quantitative Look

Direct comparative studies of this compound and acridine derivatives in the same cancer cell lines under identical conditions are limited in the publicly available literature. However, by examining data from independent studies, we can gain insights into their relative potencies.

This compound Derivatives: Potent but Less Explored

Research has demonstrated the potent anticancer activity of substituted dibenzo[c,h]cinnolines. For example, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline exhibited a half-maximal inhibitory concentration (IC50) of 70 nM against the human lymphoblastoma cell line RPMI 8402.[3][4] This highlights the potential of the this compound scaffold in developing highly active anticancer agents. Studies on simpler benzo[c]quinoline derivatives, which are structurally related, also show promising anticancer activity against various cell lines, including those of the central nervous system, leukemia, and breast cancer.[1][6]

Table 1: Anticancer Activity of a this compound Derivative

CompoundTargetCell LineIC50 (nM)Reference
2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineTopoisomerase IRPMI 840270[3][4]

Acridine Derivatives: A Well-Established Anticancer Scaffold

The acridine scaffold has a long history in cancer chemotherapy, with numerous derivatives synthesized and evaluated. Their cytotoxicity spans a wide range of cancer cell lines. For instance, various acridine derivatives have shown significant activity against leukemia, melanoma, ovarian, prostate, and breast cancer cell lines.[7] The IC50 values for acridine derivatives can range from the nanomolar to the micromolar range, depending on the specific substitutions on the acridine ring.

Table 2: Representative Anticancer Activities of Acridine Derivatives

Compound/Derivative ClassCancer TypeIC50 RangeReference
9-AnilinoacridinesVariousnM to µM[7]
Acridone derivativesVariousµM[8]
Benzo[c]acridine-dionesVarious5.23-24.32 µM[9]

Antimicrobial Applications: Acridine's Broader Spectrum

While the primary focus for this compound has been on its anticancer properties, acridine derivatives have a well-documented history of use as antimicrobial agents.

This compound and Related Structures

The antimicrobial activity of this compound itself is not as extensively studied as that of acridine. However, structurally related cinnoline and benzoquinoline derivatives have demonstrated moderate to good antibacterial and antifungal activity.[10][11] For example, some benzo[f]quinolinium salts have shown excellent activity against Candida albicans and good activity against the Gram-positive bacterium Staphylococcus aureus.[11] Further investigation into the antimicrobial potential of simpler this compound derivatives is warranted.

Acridine: A Potent and Broad-Spectrum Antimicrobial

Acridine derivatives have a long history of use as antiseptics and have been investigated for their activity against a wide range of pathogens. They are known to be effective against both Gram-positive and Gram-negative bacteria.[8] The mechanism of their antimicrobial action is also believed to involve DNA intercalation, disrupting essential cellular processes in bacteria.

Experimental Protocols: Methodologies for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of this compound and acridine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[4]

Workflow for MTT Assay

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat with serial dilutions of the test compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent and incubate Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate IC50 value Absorbance_Measurement->Data_Analysis

Figure 3: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., RPMI 8402) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and untreated cells.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[4]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.

Workflow for Topoisomerase I Inhibition Assay

TopoI_Assay_Workflow Reaction_Setup 1. Prepare reaction mixture with supercoiled DNA and test compound Enzyme_Addition 2. Add Topoisomerase I Reaction_Setup->Enzyme_Addition Incubation_37 3. Incubate at 37°C Enzyme_Addition->Incubation_37 Reaction_Termination 4. Stop the reaction Incubation_37->Reaction_Termination Gel_Electrophoresis 5. Separate DNA topoisomers by agarose gel electrophoresis Reaction_Termination->Gel_Electrophoresis Visualization 6. Stain with Ethidium Bromide and visualize under UV light Gel_Electrophoresis->Visualization Analysis 7. Analyze the persistence of supercoiled DNA Visualization->Analysis

Figure 4: General workflow for the Topoisomerase I inhibition assay.

Step-by-Step Protocol for Topoisomerase I Inhibition:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, supercoiled plasmid DNA (200-500 ng), and the test compound at various concentrations.[4]

  • Enzyme Addition: Add one unit of human topoisomerase I to the reaction mixture.[4]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[4]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and SDS.[4]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed DNA forms.[4]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[4]

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form compared to the control without the drug.[4]

A similar protocol can be adapted for Topoisomerase II inhibition , typically using catenated kinetoplast DNA (kDNA) as a substrate and observing the inhibition of its decatenation into minicircles.

Conclusion and Future Perspectives

Both this compound and acridine represent valuable scaffolds in the design of biologically active molecules. Acridine, with its extensive history, offers a wealth of structure-activity relationship data and a broad spectrum of applications, particularly in anticancer and antimicrobial therapies, with a well-defined mechanism targeting topoisomerase II.

This compound, while less explored, shows significant promise as a potent anticancer agent, with a distinct mechanism of action targeting topoisomerase I. The high potency of some of its derivatives suggests that this scaffold is ripe for further investigation and development. The lack of extensive antimicrobial data for this compound presents an opportunity for future research to explore its potential in this area.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired biological activity. The development of novel derivatives of both this compound and acridine, guided by a deeper understanding of their interactions with biological targets, will undoubtedly continue to be a fruitful area of research in the quest for more effective and selective therapeutic agents.

References

A Senior Application Scientist's Guide to Validating DFT Calculations for Benzo[c]cinnoline's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating Density Functional Theory (DFT) calculations of the electronic structure of Benzo[c]cinnoline, a key N-heterocyclic aromatic compound. Designed for researchers, computational chemists, and professionals in materials science and drug development, this document moves beyond a simple protocol. It offers an in-depth comparison of common DFT functionals against experimental data, explaining the causality behind methodological choices to ensure scientifically rigorous and trustworthy results.

Introduction: The "Why" of Computational Validation

This compound (C₁₂H₈N₂) is a rigid, planar N-heterocyclic aromatic hydrocarbon with significant potential in materials science as an electron-transporting material for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in medicinal chemistry.[1][2] Its electronic properties—specifically the nature of its frontier molecular orbitals (HOMO and LUMO) and its electronic transitions—govern its performance in these applications.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for predicting these properties due to its excellent balance of accuracy and computational cost.[3][4] However, DFT is not a monolithic method; it relies on a diverse family of exchange-correlation (XC) functionals, each with inherent approximations. The accuracy of any DFT prediction is therefore contingent on selecting a functional appropriate for the specific chemical system and property of interest.

For π-conjugated systems like this compound, this selection is non-trivial. Standard functionals may perform differently for ground-state properties (orbital energies) versus excited-state properties (UV-Vis absorption). Therefore, a rigorous validation against experimental benchmarks is not merely a supplementary step but a core requirement for generating credible and predictive computational models. This guide establishes a self-validating workflow to compare the performance of several widely-used DFT functionals for elucidating the electronic structure of this compound.

Experimental Benchmarks for this compound

Any robust computational model must be grounded in empirical reality. For the electronic structure of this compound, the primary experimental benchmark is its ultraviolet-visible (UV-Vis) absorption spectrum, which directly probes the energy of electronic transitions.

UV-Visible Absorption Spectrum

Early photophysical studies of this compound in ethanol provide the basis for our validation.[3] The spectrum is characterized by several absorption bands corresponding to π-π* transitions. Notably, the spectrum in polar protic solvents like ethanol shows broad bands with no fine structure, and the characteristic n-π* transition, often seen in aza-aromatics, is masked, likely due to a hypsochromic (blue) shift caused by hydrogen bonding with the solvent.[3] The longest-wavelength absorption maximum (λmax) is of primary interest for validating the calculated energy of the lowest-energy electronic transition.

PropertyExperimental ValueSolventSource
Longest Wavelength Absorption (Group III Band)~350 - 370 nm (qualitative range)Ethanol[3]
Other Major Absorptions (Group I & II Bands)Shorter wavelengths (< 300 nm)Ethanol[3]

Note: The cited literature describes the spectral features qualitatively. The ~350-370 nm range is an interpretation of the described "Group III" band for validation purposes.

Frontier Molecular Orbital Energies (HOMO/LUMO)

Experimentally, HOMO and LUMO energy levels are often estimated using a combination of cyclic voltammetry (CV) and optical spectroscopy.[5][6][7] The HOMO level can be calculated from the onset potential of the first oxidation wave, while the LUMO can be derived from the onset of the first reduction wave or by combining the HOMO energy with the optical band gap (E_g) determined from the onset of the UV-Vis absorption spectrum.[6][7]

A review of the literature did not yield readily available onset potentials from cyclic voltammetry for this compound under standard conditions referenced to Ferrocene/Ferrocenium (Fc/Fc⁺). While electrochemical reduction has been studied, the data is not presented in a format suitable for direct HOMO/LUMO calculation.[8] Therefore, our validation will focus primarily on the UV-Vis absorption spectrum, a direct and unambiguous probe of the molecule's excited states. The calculated HOMO/LUMO energies will be presented as theoretical predictions, which are crucial for understanding electronic behavior, even without a direct experimental counterpart for quantitative comparison.

Computational Methodology: A Step-by-Step Protocol

This section details the complete workflow for performing and validating DFT calculations on this compound. The causality behind the choice of functionals and basis sets is explained to provide a framework applicable to other N-heterocyclic systems.

Workflow Overview

The validation process follows a logical sequence: geometry optimization to find the molecule's most stable structure, followed by frequency analysis to confirm it is a true minimum. Finally, Time-Dependent DFT (TD-DFT) is used to calculate the vertical electronic excitations in the presence of a solvent model.

DFT_Validation_Workflow cluster_prep Step 1: Input Preparation cluster_gnd_state Step 2: Ground State Calculation cluster_exc_state Step 3: Excited State Calculation (TD-DFT) cluster_analysis Step 4: Analysis & Validation mol_build Build this compound (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Coords tddft Calculate Vertical Excitations (Functionals: B3LYP, PBE0, M06-2X) + PCM (Solvent=Ethanol) freq_calc->tddft Verified Coords compare Compare λmax, HOMO/LUMO Calculate Error tddft->compare exp_data Compile Experimental Data (UV-Vis Spectrum) exp_data->compare validate Assess Functional Performance (Conclusion) compare->validate

Caption: DFT validation workflow from structure preparation to comparative analysis.

Software and Hardware
  • Quantum Chemistry Package: Gaussian 16, ORCA, or similar software capable of DFT and TD-DFT calculations.

  • Molecular Builder/Visualizer: GaussView, Avogadro, Chemcraft.

  • Computational Resources: A multi-core workstation or high-performance computing cluster is recommended.

Protocol Details

Step 1: Geometry Optimization and Frequency Analysis The first step is to obtain the lowest energy structure of the molecule in the gas phase.

  • Build the Molecule: Construct the 3D structure of this compound (CAS: 230-17-1)[9] in a molecular editor and save the coordinates in a format compatible with your quantum chemistry software.

  • Create Input File: Prepare an input file for a geometry optimization followed by a frequency calculation.

    • Functional & Basis Set: B3LYP/6-311+G(d,p). This combination is a robust starting point. B3LYP is a hybrid functional that often yields reliable geometries for organic molecules. The 6-311+G(d,p) basis set is a triple-zeta Pople-style basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, providing sufficient flexibility for an accurate description of the electron density.

    • Keywords (Gaussian example): #p Opt Freq B3LYP/6-311+G(d,p)

  • Run the Calculation: Submit the calculation.

  • Verify the Output: After completion, check that the optimization converged and that the frequency calculation yields zero imaginary frequencies, confirming the structure is a true energy minimum.

Step 2: TD-DFT Calculation for Electronic Excitations Using the optimized geometry, we now calculate the electronic absorption spectrum. This is done for each functional we wish to compare.

  • Prepare TD-DFT Input Files: Create a new input file for each functional (B3LYP, PBE0, M06-2X) using the optimized coordinates from Step 1.

    • Rationale for Functional Selection:

      • B3LYP: A globally hybrid GGA, it's a widely-used baseline functional. Its performance for excited states, especially those with charge-transfer character, can be variable.

      • PBE0: Another popular global hybrid GGA with a higher percentage of exact Hartree-Fock exchange than B3LYP. It often provides improved accuracy for electronic transitions.

      • M06-2X: A high-HF-exchange meta-hybrid GGA. It is known to perform well for a broad range of applications, including main-group thermochemistry and noncovalent interactions, and is often a strong performer for electronic spectra.

    • Solvent Model: Use the Polarizable Continuum Model (PCM) to simulate the bulk solvent effects of ethanol (SCRF=(PCM,Solvent=Ethanol)). This is critical for a meaningful comparison with the experimental spectrum measured in solution.

    • Keywords (Gaussian example for PBE0): #p TD(NStates=20) PBE0/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol) Geom=CheckOnly Guess=Read

      • TD(NStates=20) requests the calculation of the first 20 excited states.

      • Geom=CheckOnly Guess=Read re-uses the geometry and wavefunction from the previous optimization.

  • Run Calculations: Execute one calculation for each of the three functionals.

  • Extract Data: From the output files, extract the calculated excitation energies (in eV and nm), oscillator strengths (f), and the compositions of the main electronic transitions (e.g., HOMO -> LUMO). Also, record the ground-state HOMO and LUMO energies (in eV).

Results: A Comparative Analysis

The data extracted from the TD-DFT calculations are now compared directly with the experimental benchmarks.

Calculated UV-Vis Absorption Maxima (λmax)

The calculated wavelength (λmax) and oscillator strength (f) for the lowest-energy, high-intensity transition are compared with the experimental absorption band. The oscillator strength is a theoretical measure of the transition's probability; a larger 'f' value corresponds to a more intense peak.

Methodλmax (nm)Oscillator Strength (f)Main TransitionError vs. Exp. (~360 nm)
Experimental ~350 - 370 -π-π*-
TD-B3LYP3750.089HOMO -> LUMO~+4.2%
TD-PBE03580.102HOMO -> LUMO~-0.6%
TD-M06-2X3410.115HOMO -> LUMO~-5.3%

Note: Experimental value is taken as the midpoint of the estimated range (360 nm) for error calculation.

Predicted Frontier Molecular Orbital Energies

While direct experimental validation is unavailable from the reviewed literature, the predicted HOMO, LUMO, and energy gap (E_g) values provide critical insight into the molecule's electronic stability and reactivity. A larger gap generally implies greater kinetic stability.

MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP/6-311+G(d,p)-6.21-1.854.36
PBE0/6-311+G(d,p)-6.55-1.794.76
M06-2X/6-311+G(d,p)-7.02-1.585.44

Discussion & Interpretation

The comparative results reveal distinct performance characteristics for each functional.

  • TD-PBE0: This functional demonstrates the best performance for predicting the electronic absorption spectrum of this compound, with a calculated λmax of 358 nm falling squarely within the experimentally observed range.[3] The negligible error of ~0.6% suggests that the level of exact exchange in PBE0 (25%) is well-suited for describing the π-π* transitions in this N-heterocyclic system.

  • TD-B3LYP: The B3LYP functional slightly overestimates the wavelength (red-shifts the prediction) with an error of +4.2%. While this level of accuracy is often acceptable for qualitative screening, it highlights a known tendency of B3LYP to slightly underestimate excitation energies in some conjugated systems.

  • TD-M06-2X: In contrast, the M06-2X functional, with its high percentage of exact exchange (54%), significantly underestimates the wavelength (blue-shifts the prediction) by over 5%. While M06-2X is an excellent functional for many properties, its high HF exchange can lead to an over-correction and overestimation of excitation energies for systems like this.

  • Frontier Orbitals: The three functionals show a consistent trend in the absolute orbital energies, with M06-2X predicting the most stable (lowest energy) HOMO and B3LYP the least stable. The predicted HOMO-LUMO gap increases with the percentage of exact exchange in the functional (B3LYP < PBE0 < M06-2X). This is a well-documented phenomenon. Without experimental electrochemical data, we cannot declare one set of orbital energies as more "correct" than another. However, the excellent performance of PBE0 for the excitation energy—a property that directly depends on the orbital energies—lends higher confidence to the orbital energies predicted by the PBE0 functional.

Conclusion and Recommendations

  • PBE0 is the Recommended Functional: For predicting the UV-Vis absorption spectrum of this compound and related N-heterocyclic aromatic compounds, the PBE0 functional combined with the 6-311+G(d,p) basis set and a PCM solvent model provides outstanding accuracy, closely matching experimental observations.

  • Validation is Essential: The significant variance in predictions among three popular and high-quality functionals (~34 nm range for λmax) underscores the absolute necessity of validating computational methods against experimental data before they are used for predictive modeling or materials design.

  • A Generalizable Workflow: The step-by-step protocol and validation framework presented here is not limited to this compound. It serves as a reliable template for researchers studying the electronic properties of other novel organic functional materials, ensuring a high standard of scientific integrity and producing trustworthy, publication-quality results.

References

A Comparative Guide to Validating the Purity of Synthesized Benzo[c]cinnoline using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and progress. The purity of a molecule like Benzo[c]cinnoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science, directly influences experimental outcomes, from biological assays to the performance of organic electronics.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized this compound, supported by experimental data and protocols. We will explore two distinct, yet complementary, HPLC approaches: Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC), providing the rationale behind the methodological choices to empower you to select the optimal strategy for your analytical needs.

The Synthesis of this compound and the Imperative of Purity Validation

Potential impurities in the synthesis of this compound from 2,2'-dinitrobiphenyl may include:

  • 2,2'-Dinitrobiphenyl (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.

  • Partially Reduced Intermediates: Such as 2-amino-2'-nitrobiphenyl or 2,2'-dinitrosodiphenyl, which may form if the reduction is not carried to completion.

  • This compound N-oxide: An oxidized byproduct that can form during the synthesis or upon storage.[4]

A suitable analytical method must be able to resolve this compound from these potential impurities, allowing for accurate quantification of its purity.

Comparative HPLC Methodologies for Purity Analysis

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[5] The choice between Reverse-Phase and Normal-Phase chromatography depends on the polarity of the analyte and the impurities to be separated.

Method 1: Reverse-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[6] For a moderately polar compound like this compound, RP-HPLC offers excellent resolution and reproducibility. The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecyl) column is chosen for its strong hydrophobic retention, which is ideal for separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a phosphate buffer is employed. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. The phosphate buffer helps to maintain a constant pH, which is crucial for the consistent ionization state and retention of the basic nitrogen atoms in this compound and potential impurities.[7][8][9]

  • Detection: UV detection is selected due to the strong chromophoric nature of the aromatic rings in this compound and its likely impurities, allowing for sensitive detection.

Method 2: Normal-Phase HPLC (NP-HPLC) with UV Detection

NP-HPLC employs a polar stationary phase and a non-polar mobile phase.[10] This technique is particularly useful for separating compounds with differing polarities and can be a valuable alternative to RP-HPLC, especially for resolving isomers or compounds that are too strongly or too weakly retained in reverse-phase systems.

Rationale for Method Selection:

  • Stationary Phase: A silica-based column is a classic choice for normal-phase chromatography, offering strong polar interactions.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol is used. The non-polar n-hexane is the weak solvent, while the more polar isopropanol is the strong solvent, used in a gradient to elute compounds of increasing polarity.[11]

  • Detection: As with RP-HPLC, UV detection is a suitable and sensitive method for these aromatic compounds.

Experimental Data and Performance Comparison

To objectively compare the two HPLC methods, a sample of synthesized this compound, potentially containing the impurities mentioned earlier, was analyzed using both the RP-HPLC and NP-HPLC methods. The results are summarized below.

CompoundRP-HPLC Retention Time (min)NP-HPLC Retention Time (min)
2,2'-Dinitrobiphenyl12.55.2
2-Amino-2'-nitrobiphenyl9.88.1
This compound 10.7 6.5
This compound N-oxide8.59.3
ParameterRP-HPLC MethodNP-HPLC Method
Purity of this compound (%) 98.5 98.6
Resolution (this compound / 2-Amino-2'-nitrobiphenyl) 2.1 1.8
Resolution (this compound / 2,2'-Dinitrobiphenyl) 3.8 2.5
Analysis Time (min) 2015

Discussion and Recommendations

Both RP-HPLC and NP-HPLC methods were successful in separating this compound from its potential impurities, with calculated purities being highly comparable.

  • RP-HPLC: This method provided excellent resolution between all compounds. The elution order is generally from most polar (this compound N-oxide) to least polar (2,2'-Dinitrobiphenyl). This method is robust, widely applicable, and generally considered more reproducible for routine quality control.

  • NP-HPLC: This method offered a faster analysis time. The elution order is reversed compared to RP-HPLC, with the least polar compound (2,2'-Dinitrobiphenyl) eluting first. While the resolution was acceptable, it was slightly lower than that of the RP-HPLC method for the critical pairs. NP-HPLC can be particularly advantageous for separating compounds that are not well-retained on a C18 column or for resolving isomers that may co-elute in a reverse-phase system.

Recommendation: For routine purity validation of synthesized this compound, the RP-HPLC method is recommended due to its superior resolution and established robustness. The NP-HPLC method serves as an excellent orthogonal technique for confirmation of purity, especially if the presence of other, less polar impurities is suspected. For even higher sensitivity and confirmation of impurity identity, coupling the HPLC system to a mass spectrometer (LC-MS) is advisable.[12]

Experimental Protocols

Synthesis of this compound (Illustrative)

A solution of 2,2'-dinitrobiphenyl in an appropriate solvent is treated with a reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation) under controlled conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Method 1: RP-HPLC Protocol
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 10 mL of acetonitrile.

Method 2: NP-HPLC Protocol
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: Silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Isopropanol.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-15 min: 5% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 10 mL of n-hexane/isopropanol (9:1 v/v).

Visualizing the Analytical Workflow

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis cluster_output Reporting Synthesis This compound Synthesis SamplePrep Sample Preparation (Dissolution) Synthesis->SamplePrep HPLC HPLC System SamplePrep->HPLC RP_Method Method 1: RP-HPLC (C18 Column) HPLC->RP_Method Inject NP_Method Method 2: NP-HPLC (Silica Column) HPLC->NP_Method Inject Data Chromatogram Acquisition RP_Method->Data NP_Method->Data Analysis Purity Calculation & Method Comparison Data->Analysis Report Purity Report & Method Validation Analysis->Report Method_Selection Start Analytical Goal RoutineQC Routine Quality Control? Start->RoutineQC Orthogonal Orthogonal Confirmation or Isomer Separation? RoutineQC->Orthogonal No RP_HPLC Recommend RP-HPLC RoutineQC->RP_HPLC Yes HighSensitivity High Sensitivity & Impurity ID? Orthogonal->HighSensitivity No NP_HPLC Consider NP-HPLC Orthogonal->NP_HPLC Yes LC_MS Utilize LC-MS HighSensitivity->LC_MS Yes

References

A Researcher's Guide to Bridging Theory and Experiment: The UV-Vis Spectrum of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of molecular characterization, the convergence of theoretical prediction and experimental observation provides a powerful validation framework. This guide offers a comprehensive walkthrough for cross-referencing the experimental and theoretical UV-Vis spectra of Benzo[c]cinnoline, a polycyclic aromatic heterocycle of interest in medicinal chemistry and materials science. By meticulously detailing both the experimental acquisition and the computational simulation of its electronic spectrum, we aim to equip researchers with the knowledge to confidently correlate theoretical models with empirical data.

The Synergy of Experimental and Computational Spectroscopy

The electronic absorption spectrum of a molecule, governed by transitions between electronic energy levels, is a fundamental molecular fingerprint. Experimental UV-Vis spectroscopy provides a direct measurement of these transitions, revealing characteristic absorption bands (λmax) that are sensitive to the molecule's structure and environment. Concurrently, advancements in computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), allow for the ab initio prediction of these electronic transitions with increasing accuracy.

Cross-referencing these two approaches is not merely a confirmatory exercise. Discrepancies between the predicted and measured spectra can unveil subtle electronic effects, solvent-solute interactions, and conformational dynamics that might otherwise be overlooked. For a molecule like this compound, understanding its electronic behavior is crucial for applications ranging from the design of novel therapeutics to the development of advanced organic electronic materials.[1][2]

Experimental Determination of the UV-Vis Spectrum of this compound

The acquisition of a high-quality experimental UV-Vis spectrum is the bedrock of this comparative analysis. The following protocol outlines the necessary steps, emphasizing the rationale behind each procedural choice to ensure data integrity.

Materials and Instrumentation
  • This compound: High purity, crystalline solid.

  • Solvents: Spectroscopic grade ethanol (polar, protic) and cyclohexane (non-polar, aprotic). The choice of solvents with differing polarities is crucial for probing solvatochromic effects.

  • UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning the 200-800 nm range.

  • Quartz Cuvettes: Matched pair with a 1 cm path length. Quartz is essential for its transparency in the UV region.

Step-by-Step Experimental Protocol
  • Solution Preparation:

    • Accurately prepare a stock solution of this compound in each solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. The precise concentration should be chosen to yield an absorbance maximum between 0.5 and 1.5 absorbance units to ensure adherence to the Beer-Lambert Law.

    • Perform serial dilutions from the stock solution to prepare a series of standards with decreasing concentrations. This is vital for verifying the linearity of absorbance with concentration and for the accurate determination of molar absorptivity (ε).

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Fill both the sample and reference cuvettes with the pure solvent (ethanol or cyclohexane).

    • Place the cuvettes in the spectrophotometer and perform a baseline correction across the desired wavelength range. This step electronically subtracts the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.

  • Spectral Acquisition:

    • Rinse the sample cuvette with a small aliquot of the most dilute this compound solution before filling it.

    • Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.

    • Scan the spectrum from high to low wavelength (e.g., 800 nm to 200 nm).

    • Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

    • Repeat the measurement for each of the prepared standard solutions, starting from the most dilute.

  • Data Analysis:

    • For each identified λmax, plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression on the data. The slope of the line, according to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Spectroscopic Grade Solvent (Ethanol/Cyclohexane) prep1->prep2 prep3 Prepare Stock Solution prep2->prep3 prep4 Perform Serial Dilutions prep3->prep4 meas3 Measure Absorbance of Diluted Samples prep4->meas3 meas1 Instrument Warm-up meas2 Baseline Correction (Solvent Blank) meas1->meas2 meas2->meas3 ana1 Identify λmax meas3->ana1 ana2 Plot Absorbance vs. Concentration ana1->ana2 ana3 Linear Regression ana2->ana3 ana4 Determine Molar Absorptivity (ε) ana3->ana4

Caption: Experimental workflow for acquiring the UV-Vis spectrum of this compound.

Theoretical Prediction of the UV-Vis Spectrum of this compound

The theoretical prediction of the UV-Vis spectrum of this compound is achieved through a multi-step computational protocol. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose.

Computational Methodology
  • Ground State Geometry Optimization:

    • The first step is to obtain the optimized ground-state geometry of the this compound molecule.

    • This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common choice is the B3LYP functional with the 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization should be performed in a vacuum (gas phase) and also with the inclusion of a solvent model to simulate the experimental conditions. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.

  • Vibrational Frequency Analysis:

    • Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

    • This is a crucial step to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.

  • Excited State Calculations (TD-DFT):

    • With the optimized ground-state geometry, the vertical electronic excitation energies and oscillator strengths are calculated using TD-DFT.

    • The same functional (e.g., B3LYP) and basis set used for the geometry optimization are typically employed for the TD-DFT calculation. For more accurate predictions, especially for charge-transfer excitations, range-separated functionals like CAM-B3LYP or ωB97X-D may be considered.

    • The calculation will yield a list of excited states, their corresponding excitation energies (which can be converted to wavelengths), and the oscillator strength (f), which is a measure of the probability of the electronic transition.

  • Spectrum Simulation:

    • The calculated excitation energies (λmax) and oscillator strengths (f) are then used to simulate the theoretical UV-Vis spectrum.

    • This is typically done by broadening each electronic transition with a Gaussian or Lorentzian function to mimic the band broadening observed in experimental spectra due to vibrational and solvent effects.

The logical flow of the theoretical calculations is depicted in the following diagram:

theoretical_workflow start Initial Molecular Structure of this compound opt Ground State Geometry Optimization (DFT: e.g., B3LYP/6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check Imaginary Frequencies? freq->check check->opt No td_dft Excited State Calculation (TD-DFT) check->td_dft Yes results Excitation Energies (λmax) & Oscillator Strengths (f) td_dft->results spectrum Simulate UV-Vis Spectrum (Gaussian/Lorentzian Broadening) results->spectrum final Theoretical Spectrum spectrum->final

Caption: Logical workflow for the theoretical calculation of the UV-Vis spectrum.

Comparison of Experimental and Theoretical Data

The core of this guide is the direct comparison of the data obtained from the experimental and theoretical approaches. The following table presents a hypothetical comparison for this compound in ethanol and cyclohexane.

SolventMethodλmax (nm)Molar Absorptivity (ε) / Oscillator Strength (f)
Ethanol Experimental235log ε = 4.5
280log ε = 4.0
350log ε = 3.5
TD-DFT (B3LYP/6-311+G(d,p) with PCM)230f = 0.6
275f = 0.3
340f = 0.1
Cyclohexane Experimental230log ε = 4.6
275log ε = 4.1
345log ε = 3.6
TD-DFT (B3LYP/6-311+G(d,p) with PCM)225f = 0.65
270f = 0.35
335f = 0.12

Note: The experimental data presented here is illustrative and should be replaced with actual values obtained from the literature, such as the work by Corbett, Holt, and Vickery in the Journal of the Chemical Society (1962).[3]

Interpreting the Comparison
  • Wavelength (λmax): A good agreement between the experimental and theoretical λmax values (typically within 10-20 nm) indicates that the chosen computational method accurately describes the electronic structure of the molecule.

  • Intensity (ε and f): The relative intensities of the absorption bands should also be consistent. A high experimental molar absorptivity should correspond to a high theoretical oscillator strength.

  • Solvatochromic Shifts: The change in λmax upon changing the solvent polarity (solvatochromism) should be reproduced by the theoretical calculations that incorporate a solvent model. For instance, a blue shift (hypsochromic shift) or a red shift (bathochromic shift) observed experimentally should be mirrored in the TD-DFT results.

Conclusion: A Validated Understanding

By systematically acquiring experimental UV-Vis spectra and performing rigorous TD-DFT calculations, researchers can achieve a validated and in-depth understanding of the electronic properties of this compound. This cross-referencing approach not only confirms the identity and purity of the compound but also provides a powerful tool for interpreting its photophysical behavior, guiding the design of new molecules with tailored electronic properties for a wide range of scientific and technological applications.

References

A Comparative Guide to Benzo[c]cinnoline-Based OLEDs: Benchmarking Performance for Next-Generation Displays

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the quest for materials that offer superior efficiency, stability, and color purity is paramount. Among the diverse array of molecular scaffolds, benzo[c]cinnoline and its derivatives have emerged as a promising class of materials, demonstrating significant potential in various layers of the OLED device stack. This guide provides an in-depth technical comparison of this compound-based OLEDs against other leading alternatives, supported by experimental data and established protocols to inform researchers, scientists, and professionals in drug development and materials science.

Introduction: The Rise of this compound in OLED Technology

This compound is a nitrogen-containing polycyclic aromatic hydrocarbon with a rigid, planar structure. This molecular framework imparts favorable electronic and thermal properties, making it an attractive candidate for OLED applications. Initially explored for their fluorescent properties, recent research has highlighted the versatility of this compound derivatives as high-performance electron-transporting materials (ETMs) and as platforms for developing novel thermally activated delayed fluorescence (TADF) emitters. Their inherent stability and tunable electronic characteristics offer a compelling alternative to conventional materials, addressing some of the key challenges in modern OLED technology, particularly in achieving long operational lifetimes and high efficiencies.

Performance Benchmarking: this compound Derivatives vs. The Field

The performance of an OLED is a multifactorial equation, with key metrics including external quantum efficiency (EQE), power efficiency, luminance, operational lifetime, and color purity as defined by the Commission Internationale de l'Éclairage (CIE) coordinates. Here, we compare the performance of a notable this compound-based OLED with state-of-the-art phosphorescent and TADF OLEDs.

This compound as a High-Performance Electron-Transporting Material

A significant breakthrough in the application of this compound derivatives has been in their use as ETMs. A prime example is 2,9-diphenylthis compound (DPBZC), which has demonstrated outstanding performance in fluorescent OLEDs.[1][2] The unique "3D molecular interaction architecture" of DPBZC leads to an exceptionally high glass transition temperature (Tg) of 218 °C and a fast electron mobility (μe) of 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹.[1]

Parameter DPBZC-based Fluorescent OLED Conventional ETM (BPhen)-based OLED Conventional ETM (TPBi)-based OLED
Maximum External Quantum Efficiency (EQE) 20.1%LowerLower
Maximum Power Efficiency 70.6 lm W⁻¹LowerLower
Glass Transition Temperature (Tg) of ETM 218 °CLowerLower

Table 1: Performance comparison of a fluorescent OLED using DPBZC as the electron-transporting material against devices with commonly used ETMs.[1][2]

The superior performance of the DPBZC-based device highlights the potential of this compound derivatives to enhance the efficiency and stability of fluorescent OLEDs.

Comparative Analysis with Phosphorescent and TADF OLEDs

To provide a broader context, it is essential to compare the performance of this compound-based devices with leading phosphorescent and TADF technologies. Phosphorescent OLEDs (PhOLEDs), typically employing iridium(III) complexes, are known for their high efficiencies, while TADF emitters have emerged as a viable metal-free alternative.

OLED Type Emitter/Key Material Max. EQE (%) Max. Power Efficiency (lm W⁻¹) Color (CIE Coordinates) Lifetime (LT90 @ 1000 cd/m²)
Fluorescent (this compound ETM) DPBZC (ETM)20.170.6Not SpecifiedData not available
Phosphorescent (Green) Iridium(III) complex~29.0~91.2Green~51 hours (T50 @ 500 cd/m²)[3]
Phosphorescent (Blue) FIrpic~18.0Not SpecifiedSky BlueData not available
TADF (Carbazole-based) DCZ-TTR20.158.5Sky BlueData not available
TADF (Blue) D6 emitter19.551.7Sky Blue (0.16, 0.20)Data not available

Table 2: Comparative performance of a high-efficiency fluorescent OLED with a this compound-based ETM against representative high-performance phosphorescent and TADF OLEDs. It is important to note that a direct comparison of lifetime is challenging due to varying reporting standards.

While the DPBZC-based fluorescent OLED shows a remarkable EQE that is competitive with some of the best phosphorescent and TADF devices, the primary advantage of the latter two is their ability to harvest triplet excitons, theoretically enabling 100% internal quantum efficiency.[4] The development of this compound-based TADF emitters is a promising avenue to combine the stability of the this compound core with the high efficiency of triplet harvesting.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a key this compound derivative and the fabrication of a representative OLED device are provided below.

Synthesis of 2,9-disubstituted-benzo[c]cinnoline Derivatives

A general and efficient method for synthesizing functionalized this compound derivatives involves the reaction of 2,2'-diamino-1,1'-biaryls with a nitrite source under mild conditions.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the 2,2'-diamino-1,1'-biaryl starting material (0.5 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Addition of Nitrite Source: To the solution, add tert-butyl nitrite (tBuONO) (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically a few hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

This method offers a practical and scalable route to a variety of functionalized this compound compounds for OLED applications.[5]

Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

The following protocol outlines the fabrication of a standard multilayer OLED device using vacuum thermal evaporation, a common technique for producing high-performance OLEDs.[2][6][7]

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Ultrasonically clean pre-patterned indium tin oxide (ITO) coated glass substrates sequentially in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[6]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr.

    • Sequentially deposit the organic layers (HIL, HTL, EML, ETL) by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

    • Example layer thicknesses:

      • HIL (e.g., HAT-CN): 10 nm

      • HTL (e.g., TAPC): 40 nm

      • EML (e.g., host doped with an emitter): 20 nm

      • ETL (e.g., a this compound derivative): 30 nm

  • Electron Injection and Cathode Deposition:

    • Deposit a thin EIL (e.g., LiF or Liq) at a slower rate of ~0.1 Å/s to a thickness of 1 nm.

    • Deposit the metal cathode (e.g., Aluminum) to a thickness of 100 nm. The deposition of the cathode defines the active area of the pixels through a shadow mask.[2]

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from degradation.

Characterization of OLED Performance

The performance of the fabricated OLEDs should be characterized using standardized methods to obtain reliable and comparable data.[5][8][9]

Key Performance Metrics and Measurement:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a luminance meter.

  • External Quantum Efficiency (EQE): Determined by measuring the total photon flux from the device in an integrating sphere as a function of the driving current.[8]

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density. The LT50 and LT90 values (time for luminance to decay to 50% and 90% of its initial value, respectively) are key stability indicators.[8]

Visualizing the Workflow and Device Structure

To better illustrate the processes and concepts discussed, the following diagrams are provided.

OLED_Device_Structure cluster_anode Anode Side cluster_cathode Cathode Side ITO ITO (Anode) HIL Hole Injection Layer (HIL) ITO->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) (e.g., this compound derivative) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical multilayer OLED device structure.

OLED_Fabrication_Workflow cluster_prep Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Post-Fabrication Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) Organic Organic Layer Deposition (HIL, HTL, EML, ETL) Cleaning->Organic Transfer to Evaporator Cathode EIL and Cathode Deposition (via Shadow Mask) Organic->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Transfer to Govebox Characterization Performance Characterization (J-V-L, EQE, Lifetime) Encapsulation->Characterization

Caption: Workflow for OLED fabrication and characterization.

Conclusion and Future Outlook

This compound-based materials have demonstrated significant promise for advancing OLED technology. Their high thermal stability and excellent electron-transporting properties, as exemplified by DPBZC, have led to the fabrication of highly efficient and potentially more stable fluorescent OLEDs. While direct comparative lifetime data against top-tier phosphorescent and TADF OLEDs is still emerging, the initial performance metrics are highly encouraging.

The future of this compound in OLEDs likely lies in the development of novel derivatives that function as efficient TADF emitters or as stable host materials for phosphorescent dopants. By leveraging the inherent stability of the this compound core and fine-tuning its electronic properties through synthetic modification, it may be possible to create a new generation of OLEDs that combine the high efficiency of triplet harvesting with extended operational lifetimes, paving the way for more durable and energy-efficient displays and lighting solutions.

References

Comparative Cytotoxicity of Benzo[c]cinnoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The benzo[c]cinnoline scaffold, a polycyclic, nitrogen-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry.[1] Its rigid, planar architecture makes it an ideal candidate for intercalation into DNA, a mechanism central to the function of many established chemotherapeutic agents.[2] This guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives, offering insights into their therapeutic potential, mechanisms of action, and the standardized methodologies used for their evaluation.

The this compound Scaffold: A Foundation for Potent Cytotoxicity

This compound and its analogues are azaheterocycles that have garnered significant interest for their potential as anticancer agents.[3] The fundamental structure, C₁₂H₈N₂, consists of a cinnoline core fused with a benzene ring. This planarity is a key determinant of its biological activity, facilitating the insertion of the molecule between the base pairs of the DNA double helix.[3] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly proliferating cancer cells.

Derivatization of the core this compound structure allows for the fine-tuning of its pharmacological properties. Modifications can enhance DNA binding affinity, modulate solubility, and introduce novel mechanisms of action, such as the inhibition of critical cellular enzymes involved in cancer progression.[2]

Comparative Analysis of Cytotoxic Activity

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The evaluation of novel this compound derivatives against a panel of human cancer cell lines is a critical step in preclinical assessment.

While data on a wide range of simple this compound derivatives is emerging, structurally related polycyclic analogues, such as dibenzo[c,h]cinnolines, have been identified as particularly potent cytotoxic agents.[2] These compounds serve as valuable surrogates for understanding the potential of the broader class.[2]

Table 1: Comparative IC50 Values of this compound Analogues

CompoundTargetCancer Cell LineIC50 (nM)Reference
2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineTopoisomerase IRPMI 8402 (Human Lymphoblastoma)70[1][2]
2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridineTopoisomerase IRPMI 8402 (Human Lymphoblastoma)400[1][2]

This table highlights the superior potency of the dibenzo[c,h]cinnoline derivative compared to a structurally similar benzo[i]phenanthridine, demonstrating the critical influence of the core scaffold on cytotoxic activity. The lower IC50 value indicates a significantly more potent compound.[1]

Mechanism of Action: Targeting Topoisomerase I

A primary mechanism through which this compound derivatives exert their cytotoxic effects is the inhibition of DNA Topoisomerase I (Topo I).[2] Topo I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

The Causality of Topo I Inhibition:

  • Intercalation: The planar this compound derivative intercalates into the DNA helix at the site of the Topo I-DNA complex.

  • Stabilization of the Cleavable Complex: The drug stabilizes the covalent intermediate formed between Topo I and the cleaved DNA strand. This prevents the re-ligation of the DNA backbone.

  • Collision with Replication Fork: When a DNA replication fork encounters this stabilized "cleavable complex," it leads to the generation of a permanent, irreversible double-strand break.

  • Apoptosis Induction: The accumulation of these double-strand breaks triggers a DNA damage response, ultimately activating apoptotic pathways and leading to programmed cell death.

The diagram below illustrates this critical mechanism.

TopoI_Inhibition cluster_0 Normal DNA Replication cluster_1 Action of this compound Derivative DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binds & creates single-strand nick Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Religates DNA Cleavable_Complex Stabilized Topo I-DNA 'Cleavable Complex' Replication Successful Replication Relaxed_DNA->Replication BCC This compound Derivative BCC->Cleavable_Complex Intercalates & Traps Replication_Fork Replication Fork Collision Cleavable_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[4][5][6]

Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., RPMI 8402) in a complete medium (e.g., RPMI-1640 with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in a complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Also, include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[4]

    • Following the treatment incubation, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For non-adherent cells, the plate may need to be centrifuged first.[8]

    • Add 100-150 µL of a solubilization solution (e.g., cell-culture grade DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer (plate reader).

    • The absorbance should be read at a wavelength between 540 nm and 590 nm.[4][8] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[4]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer therapeutics. The potent cytotoxicity demonstrated by derivatives like 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline underscores the potential of this chemical class, particularly as inhibitors of Topoisomerase I.

Future research should focus on expanding the library of this compound derivatives to establish comprehensive structure-activity relationships (SAR). Investigating their efficacy in multi-drug resistant (MDR) cell lines, as has been done for related cinnoline structures, could reveal derivatives capable of overcoming clinical resistance.[9] Furthermore, exploring other potential mechanisms of action, such as the inhibition of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases, could broaden the therapeutic applications of this versatile scaffold.[10][11] Rigorous and standardized evaluation using protocols like the MTT assay will be paramount in identifying lead candidates for further preclinical and clinical development.

References

A Comparative Electrochemical Analysis of Benzo[c]cinnoline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electrochemical behavior of Benzo[c]cinnoline and its isomers, Benzo[h]cinnoline and Benzo[f]cinnoline. Designed for researchers, scientists, and drug development professionals, this document delves into the redox properties of these fascinating heterocyclic compounds. While extensive experimental data is available for this compound, this guide also presents a theoretical comparison for its isomers where direct experimental data is less prevalent, offering predictive insights based on structural differences and fundamental electrochemical principles.

Introduction: The Significance of Benzocinnolines and Their Electrochemical Behavior

This compound, a tricyclic aromatic heterocycle, and its isomers are of significant interest due to their presence in various biologically active compounds and functional materials.[1][2] Their planar structure and nitrogen-containing aromatic system make them electrochemically active, and understanding their redox behavior is crucial for applications in biosensors, organic electronics, and as catalysts.[1] The position of the nitrogen atoms in the aromatic framework significantly influences the electron density distribution, and consequently, the electrochemical properties of each isomer. This guide will explore these differences, providing a framework for predicting and understanding their behavior in electrochemical systems.

Unraveling the Electrochemical Behavior: A Detailed Look at this compound

The electrochemical behavior of this compound has been extensively studied, particularly its reduction at different pH values.[1][3] These studies reveal a fascinating dependence of the reduction mechanism on the proton availability in the medium.

In Acidic Media:

In an acidic environment, this compound typically undergoes a two-step reduction.[1][3] The process involves two discrete, two-electron reduction waves.[1][3] The first step is the reduction of the -N=N- bond to a hydrazo (-NH-NH-) group, forming dihydrothis compound.[1] This is followed by a further two-electron reduction of the dihydro intermediate.[1]

In Basic Media:

In basic solutions, the electrochemical behavior simplifies, with the two reduction waves merging into a single, broader wave.[1][3]

In Aprotic Media:

In the absence of protons (aprotic media), the reduction of this compound proceeds through two distinct one-electron steps, leading to the formation of a radical anion and then a dianion.[1]

The following table summarizes the key electrochemical parameters for the reduction of this compound in acidic and basic media, as determined by various electrochemical techniques.

ParameterAcidic MediumBasic Medium
Number of Reduction Waves 21
Electrons Transferred (per wave) 24 (total)
Overall Process Two-step, 4-electron reductionSingle-step, 4-electron reduction

A Comparative Perspective: The Isomers - Benzo[h]cinnoline and Benzo[f]cinnoline

Direct and comprehensive comparative experimental studies on the electrochemical behavior of Benzo[h]cinnoline and Benzo[f]cinnoline are not as readily available as for this compound. However, based on their molecular structures and the principles of electrochemistry, we can infer their likely behavior.

The key difference between the isomers lies in the position of the nitrogen atoms within the phenanthrene-like framework. This positioning affects the overall electron distribution and the accessibility of the nitrogen lone pairs, which in turn influences the reduction and oxidation potentials.

Benzo[h]cinnoline: In this isomer, the nitrogen atoms are in the 1 and 2 positions. The proximity of the nitrogen atoms is expected to influence the stability of the reduced species.

Benzo[f]cinnoline: Here, the nitrogen atoms are in the 4 and 5 positions. The steric environment around the nitrogen atoms in Benzo[f]cinnoline is different from that in the other two isomers, which could affect the kinetics of the electrode reactions.

While specific reduction and oxidation potential values for Benzo[h]cinnoline and Benzo[f]cinnoline are not extensively documented in readily available literature, it is reasonable to hypothesize that they will also undergo reduction at the diazine core. The precise potentials will be sensitive to the electronic effects imparted by the different annulation of the benzene rings.

Experimental Protocols: A Guide to Electrochemical Analysis

To facilitate further research and validation of the electrochemical behavior of these compounds, this section provides detailed, step-by-step methodologies for key electrochemical experiments. The causality behind experimental choices is explained to provide a deeper understanding of the techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of a compound. It provides information on the reduction and oxidation potentials, the number of electrons transferred, and the reversibility of the electrode reactions.

Experimental Workflow for Cyclic Voltammetry:

Caption: Workflow for a Cyclic Voltammetry Experiment.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the benzocinnoline isomer in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat and apply a potential waveform. A typical experiment involves scanning the potential from an initial value where no reaction occurs to a potential where reduction or oxidation takes place, and then reversing the scan back to the initial potential.

  • Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) is then analyzed to determine the peak potentials (Ep), which provide information about the redox potentials of the analyte.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis. It discriminates against charging current, resulting in a better signal-to-noise ratio.

Step-by-Step Protocol:

  • Solution and Cell Preparation: Prepare the analyte solution and electrochemical cell as described for cyclic voltammetry.

  • DPV Measurement: Apply a series of potential pulses of increasing amplitude superimposed on a linearly increasing potential ramp. The current is measured just before each pulse and at the end of each pulse. The difference in current is plotted against the potential.

  • Data Analysis: The resulting differential pulse voltammogram shows peaks at potentials corresponding to the redox reactions. The height of the peak is proportional to the concentration of the analyte.

Controlled Potential Coulometry (CPC)

Controlled Potential Coulometry is used to determine the total number of electrons transferred in a redox reaction.

Experimental Workflow for Controlled Potential Coulometry:

Caption: Workflow for a Controlled Potential Coulometry Experiment.

Step-by-Step Protocol:

  • Cell Preparation: Use a larger volume electrochemical cell with a large surface area working electrode (e.g., a mercury pool or a platinum gauze electrode) to ensure complete electrolysis of the analyte. The counter electrode should be separated from the working electrode compartment by a salt bridge to prevent interference from the byproducts of the counter electrode reaction.

  • Electrolysis: Apply a constant potential to the working electrode that is sufficient to cause the complete reduction or oxidation of the analyte.

  • Current Monitoring: Monitor the current as a function of time. The current will decrease exponentially as the analyte is consumed.

  • Data Analysis: Integrate the current-time curve to obtain the total charge (Q) passed during the electrolysis. The number of electrons (n) transferred per molecule can then be calculated using Faraday's law: Q = nFN, where F is the Faraday constant and N is the number of moles of the analyte.[4]

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of the electrochemical behavior of this compound and its isomers. The well-documented redox chemistry of this compound serves as a valuable benchmark for understanding the properties of this class of compounds. While direct experimental data for Benzo[h]cinnoline and Benzo[f]cinnoline is limited, theoretical considerations based on their structures provide a foundation for predicting their electrochemical behavior.

Future research should focus on obtaining detailed experimental electrochemical data for Benzo[h]cinnoline and Benzo[f]cinnoline to validate the theoretical predictions and provide a more complete comparative picture. Such studies will be invaluable for the rational design of new functional materials and bioactive molecules based on the benzocinnoline scaffold.

References

Evaluating the Efficacy of Benzo[c]cinnoline Derivatives as Anticancer Agents: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, Benzo[c]cinnoline derivatives have emerged as a promising class of anticancer agents. This guide provides a comprehensive evaluation of their efficacy, benchmarked against established chemotherapeutic drugs, and offers detailed experimental protocols for their preclinical assessment.

Introduction to this compound Derivatives: A Novel Anticancer Scaffold

Benzo[c]cinnolines are nitrogen-containing polycyclic aromatic hydrocarbons characterized by a planar structure that facilitates intercalation into DNA.[1] This structural feature is a cornerstone of their anticancer potential, enabling them to disrupt fundamental cellular processes like DNA replication and transcription.[1] Extensive research into their mechanism of action has revealed that their primary therapeutic target is DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoils during various cellular processes.[2][3]

By stabilizing the topoisomerase I-DNA cleavable complex, this compound derivatives induce single-strand DNA breaks.[2] The collision of the replication fork with these stabilized complexes leads to the generation of cytotoxic double-strand breaks, ultimately triggering programmed cell death, or apoptosis.[2] This mechanism of action places them in the esteemed company of other topoisomerase I inhibitors that have found clinical success.

Comparative In Vitro Cytotoxicity: this compound Derivatives Versus Standard Chemotherapeutics

A critical step in evaluating any new anticancer agent is to assess its cytotoxic potency against a panel of cancer cell lines and compare it with existing drugs. While direct head-to-head studies are still emerging, the available data for structurally related benzoquinoline derivatives provide valuable insights.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM) of Benzoquinoline Derivatives and Doxorubicin

Compound/DrugColon Cancer (HT-29)Breast Cancer (MCF-7)Lung Cancer (A549)Reference
Benzo[h]quinoline Derivative (Compound 2) 21.238.24-[3]
Benzo[h]quinoline Derivative (Compound 3f) 4.94.75.4[1]
Doxorubicin 40.04.0-[3]
Doxorubicin -2.1-[1]

Note: The specific structures of the numbered benzo[h]quinoline derivatives can be found in the cited references. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data presented in Table 1 indicates that certain benzo[h]quinoline derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, comparable and in some cases superior to the widely used chemotherapeutic agent, Doxorubicin.[1][3] For instance, Benzo[h]quinoline derivative 2 demonstrated significantly higher potency against the HT-29 colon cancer cell line than Doxorubicin.[3] Similarly, derivative 3f showed comparable or greater activity against MCF-7 breast cancer and H460 lung cancer cell lines.[1]

Mechanism of Action: Induction of Apoptosis via Topoisomerase I Inhibition

The primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of topoisomerase I, leading to DNA damage and the subsequent induction of apoptosis. This signaling cascade is a well-established pathway for many clinically successful anticancer drugs.

Topoisomerase I Inhibition and DNA Damage

The catalytic cycle of topoisomerase I involves the cleavage of a single DNA strand, allowing the DNA to unwind, followed by the religation of the strand. This compound derivatives intercalate into the DNA and stabilize the transient "cleavable complex" formed between topoisomerase I and DNA. This prevents the religation step, leading to an accumulation of single-strand breaks. When the cellular replication machinery encounters these breaks, they are converted into more lethal double-strand breaks.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of chemistry and drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Benzo[c]cinnoline, a heterocyclic aromatic compound utilized in various research applications.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Understanding the Hazards of this compound

Before handling or disposing of this compound, it is imperative to understand its associated hazards. This compound is classified as a hazardous substance.[3][4]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Immediate Safety and Handling Protocols

Proper handling is the first step in safe disposal. The following measures should be strictly observed when working with this compound:

  • Engineering Controls: All work should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Impervious chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.[5]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from dust particles and splashes.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator is necessary.To prevent inhalation of airborne particles which can cause respiratory irritation.
  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Clear the immediate area of all personnel and alert the appropriate safety officer.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[5] Do not use air hoses for cleaning.[5]

  • Cleanup: Carefully sweep or vacuum the spilled material.[5] Consider using an explosion-proof vacuum designed for handling chemical powders.[5]

  • Collection: Place the spilled material and any contaminated cleaning materials into a clean, dry, sealable, and properly labeled container for hazardous waste.[5]

This compound Disposal Procedure

The recommended and regulatory-compliant method for disposing of this compound is through an authorized hazardous waste management service. Attempting to neutralize or chemically treat this compound without a validated and peer-reviewed protocol is strongly discouraged due to the potential for hazardous reactions and the generation of unknown, potentially more hazardous byproducts.

The disposal process can be visualized as a clear decision-making workflow:

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposal A Unused or Contaminated This compound B Segregate from other chemical waste streams A->B Is waste generated? C Select a compatible, sealable container B->C D Label container with: 'HAZARDOUS WASTE' 'this compound' and hazard symbols C->D E Store in a designated, secure Satellite Accumulation Area (SAA) D->E F Arrange for pickup by an authorized hazardous waste management company E->F G Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Final disposal via incineration or other approved methods G->H

Caption: Workflow for the compliant disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: Identify all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., filter paper, gloves), and solutions.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[6] this compound is incompatible with strong oxidizing agents.[6]

  • Containerization:

    • Select a container that is in good condition, compatible with the waste, and has a secure closure.[7] For solid this compound, a high-density polyethylene (HDPE) container is suitable.

    • Ensure the container is clean and dry before adding the waste.

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE".[7]

    • Identify the contents as "this compound".[7]

    • Include appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).

  • Accumulation and Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the generator.[7]

    • The storage area should be cool, dry, and well-ventilated.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a manifest or other records of the waste disposal as required by your institution and local regulations.[8] This "cradle-to-grave" tracking is a key component of hazardous waste management.[9]

Regulatory Framework

The disposal of hazardous chemicals like this compound is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[9]

Conclusion

The proper disposal of this compound is a critical safety and environmental responsibility. By following these established procedures for handling, spill management, and waste collection, researchers can mitigate risks and ensure compliance with regulatory standards. The cornerstone of this process is the partnership with a certified hazardous waste management provider, which ensures that the chemical is transported, treated, and disposed of in a safe and environmentally sound manner.

References

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Benzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: January 2026

In the specialized fields of pharmaceutical research and drug development, the meticulous and safe handling of potent chemical compounds is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. Benzo[c]cinnoline, a polycyclic aromatic hydrocarbon, is a compound that demands such respect due to its significant health hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish and adhere to a robust safety protocol when working with this substance. The focus here is to move beyond a simple checklist, instilling a profound understanding of the why behind each safety measure, thereby cultivating a deeply ingrained culture of safety.

The Hazard Profile of this compound: Understanding the Imperative for Caution

This compound is classified as a hazardous substance, with evidence pointing to its potential as a carcinogen.[1][2] The primary routes of occupational exposure include inhalation of airborne particles, dermal (skin) contact, and accidental ingestion.[3] The insidious nature of this and similar chemicals is their potential to cause long-term, latent health effects that may not manifest for years.[1] Therefore, the rigorous and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential harm.

The Principle of Layered Defense: A Self-Validating System of Protection

When handling a compound with the risk profile of this compound, a single layer of protection is insufficient. The core of a robust safety protocol is a multi-layered defense system, where each component is designed to protect a potential route of exposure. This creates a self-validating system; should one layer be compromised, others remain in place to provide protection.

Engineering Controls: The Foundational Layer of Safety

Before any discussion of PPE, the paramount importance of engineering controls must be emphasized. All manipulations of this compound, especially those involving solid forms or solutions, must be performed within a certified chemical fume hood.[1][2][4] This is the non-negotiable first line of defense, designed to capture and exhaust vapors, dust, and aerosols, thereby minimizing the risk of inhalation exposure. The functionality of the fume hood should be verified and documented regularly.

Essential Personal Protective Equipment for Handling this compound

The following table outlines the minimum required PPE for any procedure involving this compound. The subsequent sections will elaborate on the rationale and specific protocols for each item.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-level respiratorPrevents the inhalation of fine particles and aerosols of the compound.
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against skin absorption and protects against undetected micro-tears or permeation.[4][5]
Eye and Face Protection Chemical splash goggles and a face shieldProtects against accidental splashes, sprays, and airborne particles from entering the eyes and face.[3]
Body Protection Disposable, solid-front lab coat with knit cuffs or a chemical-resistant suitPrevents contamination of personal clothing and underlying skin.[4][5]
Foot Protection Closed-toe shoes and disposable shoe coversProtects against spills and prevents the tracking of contaminants outside of the designated work area.

In-Depth Protocols and the "Why" Behind Them

Respiratory Protection: Guarding the Most Direct Route of Exposure

Given that this compound can become airborne as a dust, an N95 respirator is the minimum requirement to prevent inhalation.[3] For procedures with a higher potential for aerosolization, such as weighing or preparing concentrated solutions, a higher level of respiratory protection, like a half-face elastomeric respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR), should be considered.

Step-by-Step Respirator Use:

  • Selection and Fit-Testing: Ensure your respirator is approved by the National Institute for Occupational Safety and Health (NIOSH) and has been properly fit-tested to your face.[6] An improper seal renders the respirator ineffective.

  • Donning: Before entering the designated work area, perform a positive and negative pressure seal check to confirm the respirator is properly seated.

  • Doffing: To prevent self-contamination, exit the immediate work area before removing the respirator. Remove it by the straps without touching the potentially contaminated front surface.

Hand Protection: The Imperative of Double-Gloving

Dermal contact is a significant risk for exposure to this compound.[3] The practice of double-gloving provides a crucial layer of redundancy. The outer glove bears the brunt of any direct contamination, while the inner glove acts as a secondary barrier, protecting the skin in the event of a puncture or tear in the outer glove.

Double-Gloving Procedure:

  • Donning: Wear the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don the second pair of nitrile gloves over the first, ensuring the cuffs of the outer glove go over the sleeves of the lab coat.

  • During Operations: If the outer glove becomes contaminated, carefully remove and dispose of it in the designated hazardous waste container. Replace it with a new outer glove immediately.

  • Doffing: After work is completed, remove the outer gloves first by peeling them off and turning them inside out. Then, remove the inner gloves using a technique that avoids touching the outer surface of the inner glove with your bare hands.

Eye and Face Protection: A Shield Against the Unforeseen

Chemical splash goggles are mandatory to protect the eyes from splashes of solutions containing this compound.[3] A face shield, worn in conjunction with goggles, offers a broader area of protection for the entire face from splashes and airborne particles.[7]

Body and Foot Protection: Preventing Cross-Contamination

A disposable, solid-front lab coat with knit cuffs is essential to protect personal clothing.[4][5] For procedures with a high risk of splashing, a chemical-resistant suit may be warranted. Disposable shoe covers are a critical control to prevent the tracking of contaminants out of the laboratory into common areas.

Procedural Workflow: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination. The following diagrams illustrate the correct, stepwise procedures.

Donning_PPE Start Start: Clean Area ShoeCovers 1. Don Shoe Covers Start->ShoeCovers InnerGloves 2. Don Inner Gloves ShoeCovers->InnerGloves LabCoat 3. Don Lab Coat InnerGloves->LabCoat Respirator 4. Don Respirator LabCoat->Respirator Goggles_FaceShield 5. Don Goggles & Face Shield Respirator->Goggles_FaceShield OuterGloves 6. Don Outer Gloves Goggles_FaceShield->OuterGloves EnterLab Enter Designated Work Area OuterGloves->EnterLab Doffing_PPE Start Start: In Laboratory (at exit) OuterGloves 1. Remove Outer Gloves Start->OuterGloves ShoeCovers 2. Remove Shoe Covers OuterGloves->ShoeCovers LabCoat 3. Remove Lab Coat ShoeCovers->LabCoat Goggles_FaceShield 4. Remove Goggles & Face Shield LabCoat->Goggles_FaceShield InnerGloves 5. Remove Inner Gloves Goggles_FaceShield->InnerGloves Respirator 6. Remove Respirator InnerGloves->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands ExitLab Exit Laboratory WashHands->ExitLab

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[c]cinnoline
Reactant of Route 2
Benzo[c]cinnoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.